Fmoc-L-Hgn(Trt)-OH
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-oxo-6-(tritylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2O5/c43-37(42-40(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30)26-14-25-36(38(44)45)41-39(46)47-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35/h1-13,15-24,35-36H,14,25-27H2,(H,41,46)(H,42,43)(H,44,45)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAHDTODHGODCZ-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263046-43-0 | |
| Record name | (S)-Fmoc-2-amino-5-(trityl-carbamoyl)-pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Challenge of Incorporating Non-Canonical Amide-Containing Residues in Peptide Synthesis
An In-Depth Technical Guide to the Strategic Function of the Trityl Group in Fmoc-L-Hgn(Trt)-OH
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine assembly of complex sequences. The success of SPPS, particularly using the widespread Fmoc/tBu strategy, hinges on an orthogonal protection scheme where different classes of protecting groups can be removed under distinct conditions without affecting others[1]. While standard proteinogenic amino acids are well-characterized, the incorporation of non-canonical amino acids like L-homoglutamine (Hgn) introduces unique challenges that demand a strategic approach to side-chain protection.
Homoglutamine, a higher homolog of glutamine (Gln), possesses a γ-carboxamide side chain. This functional group, while crucial for the desired structure and function of the final peptide, is susceptible to undesirable side reactions under standard peptide coupling conditions[2][3]. This guide provides a detailed examination of the critical role of the trityl (Trt) protecting group in this compound, elucidating its function in ensuring the chemical fidelity and synthetic efficiency of incorporating Hgn into peptide sequences.
The Chemical Rationale for Side-Chain Protection of Homoglutamine
The primary challenge associated with the side chains of Hgn, Gln, and Asn during SPPS is their susceptibility to irreversible dehydration. Under the influence of carbodiimide-based coupling activators (e.g., DIC, DCC), the amide side chain can be converted to a nitrile, an irreversible and highly undesirable modification that alters the peptide's structure and function[3].
Another potential, though less frequent, side reaction for an unprotected γ-amide is intramolecular cyclization, leading to the formation of a glutarimide structure, especially under acidic or basic conditions encountered during the synthetic cycle[4]. Protecting the side-chain amide nitrogen is therefore not merely optional but mandatory for achieving high-purity, target peptides[5].
The Trityl Group: A Multifunctional Tool for Amide Protection
The trityl (Trt) group, a triphenylmethyl moiety, is a bulky, acid-labile protecting group widely employed in Fmoc-SPPS for the protection of side-chain functionalities on residues such as Gln, Asn, His, and Cys[6][7][8]. Its application to homoglutamine in the form of this compound leverages several key chemical and physical properties.
Prevention of Side-Chain Dehydration
The foremost function of the Trt group is to shield the side-chain amide, thereby preventing its dehydration to a nitrile during the activation step of peptide coupling[3]. By covalently attaching to the amide nitrogen, the Trt group effectively removes the possibility of the side reaction occurring, ensuring the integrity of the homoglutamine residue throughout the synthesis.
Mitigation of Peptide Aggregation via Steric Hindrance
A significant advantage of the Trt group over smaller protecting groups is its substantial steric bulk. During the elongation of the peptide chain on the solid support, intermolecular hydrogen bonding can lead to the formation of secondary structures and subsequent aggregation. This phenomenon, particularly prevalent in "difficult" or hydrophobic sequences, can hinder coupling efficiencies by impeding reagent access to the N-terminal amine[9]. The bulky Trt groups project from the peptide backbone, disrupting these intermolecular interactions and improving the solvation of the peptide-resin complex. This leads to enhanced coupling kinetics and a higher purity profile for the crude peptide product[9][10].
High Acid Lability for Efficient Deprotection
The Trt group is characterized by its high sensitivity to acid[11]. The bond linking the Trt group to the side chain is readily cleaved by the trifluoroacetic acid (TFA) "cocktail" used in the final step of Fmoc-SPPS to release the peptide from the resin and remove all other acid-labile side-chain protecting groups (e.g., tBu, Boc)[6][12]. This cleavage proceeds via the formation of a highly stable trityl cation, which must be quenched by "scavengers" like triisopropylsilane (TIS) or water in the cleavage cocktail to prevent re-attachment to nucleophilic residues (e.g., Trp, Met)[12][13]. The lability of the Trt group ensures its complete and efficient removal, yielding the desired unprotected peptide.
Orthogonality Within the Fmoc/tBu Strategy
A protecting group's utility is defined by its stability under conditions used to remove other groups. The Trt group is completely stable to the basic conditions (typically 20% piperidine in DMF) used for the iterative removal of the temporary Nα-Fmoc group. This stability ensures that the Hgn side chain remains protected throughout the entire chain assembly process, fulfilling the core requirement of an orthogonal protection strategy[1].
Quantitative Performance: The Advantage of Trityl Protection
The use of Trt-protected amide-containing amino acids consistently results in higher crude peptide purity compared to syntheses attempted with unprotected counterparts. While specific data for Hgn is sequence-dependent, extensive studies on the analogous Gln and Asn residues demonstrate the clear advantage of Trt protection in minimizing deletion sequences and side-product formation.
| Protection Strategy | Key Side Reaction | Typical Crude Purity | Rationale |
| This compound | None (prevented) | High (>85-90%) | Trt group effectively blocks dehydration and reduces aggregation, leading to efficient couplings[9]. |
| Fmoc-L-Hgn-OH (Unprotected) | Nitrile Formation | Low / Variable (<50%) | Side-chain amide is vulnerable to dehydration by coupling reagents, leading to irreversible side products[3][14]. |
Table 1: A comparative summary of expected outcomes when using Trt-protected versus unprotected Homoglutamine in Fmoc-SPPS. Purity is highly sequence-dependent but trends consistently favor protection.
Experimental Protocol: Coupling of this compound in Fmoc-SPPS
This protocol outlines the standard manual procedure for a single coupling cycle using this compound on a solid support (e.g., Rink Amide resin).
1. Resin Preparation and Swelling:
- Place the desired amount of resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.
- Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30 minutes.
- Drain the DMF.
2. Nα-Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate the mixture for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
- Perform a Kaiser test to confirm the presence of a free primary amine.
3. Amino Acid Activation and Coupling:
- In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and a coupling activator like HBTU (3.9 eq., 0.39 mmol) in DMF.
- Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the solution to activate the amino acid. The solution will typically change color.
- Allow the pre-activation to proceed for 2-5 minutes. Note: Pre-activation is crucial to prevent guanidinylation of the free amine on the resin by uronium/aminium salt activators[15].
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
- Perform a Kaiser test to confirm the absence of free primary amines (complete coupling). If the test is positive, a second coupling may be necessary.
4. Final Cleavage and Deprotection:
- After the full peptide sequence is assembled, wash the final peptide-resin with Dichloromethane (DCM) and dry it under vacuum.
- Prepare a cleavage cocktail, such as Reagent B: TFA/Phenol/Water/TIS (88:5:5:2, v/w/v/v)[13].
- Add the cleavage cocktail to the peptide-resin (approx. 10 mL per gram of resin).
- Agitate at room temperature for 2-3 hours. The Trt group will be cleaved during this step.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the crude product for subsequent purification by HPLC.
Visualization of the Protective Function
The following diagram illustrates the structure of this compound, highlighting the steric shielding provided by the Trt group to the side-chain amide functionality.
Caption: Structure of this compound showing orthogonal protection.
Conclusion
The trityl group in this compound serves a multifaceted and indispensable role in modern solid-phase peptide synthesis. It functions not only as a robust shield to prevent the irreversible dehydration of the homoglutamine side-chain amide but also as a tool to mitigate on-resin aggregation, thereby improving synthetic outcomes. Its seamless integration into the orthogonal Fmoc/tBu strategy, characterized by stability to base and lability to acid, makes it an exemplary choice for researchers aiming to incorporate this non-canonical amino acid into complex peptide targets with high fidelity and yield. The strategic use of Trt-protected building blocks is fundamental to advancing the fields of peptide chemistry and drug development.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 4. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Fmoc-Gln(Trt)-OH [cem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cblpatras.gr [cblpatras.gr]
- 10. benchchem.com [benchchem.com]
- 11. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. peptide.com [peptide.com]
The Strategic Incorporation of L-Homoglutamine in Peptide Synthesis: A Technical Guide to Fmoc-L-Hgn(Trt)-OH
For researchers, scientists, and drug development professionals engaged in the nuanced field of peptide chemistry, the selection of non-proteinogenic amino acids is a critical determinant of a peptide analog's therapeutic potential. The introduction of these unique building blocks can profoundly influence a peptide's conformational stability, resistance to enzymatic degradation, and receptor binding affinity. This guide provides an in-depth technical overview of Nα-(9-Fluorenylmethoxycarbonyl)-L-γ-(trityl)-homoglutamine (Fmoc-L-Hgn(Trt)-OH), a key reagent for the strategic incorporation of L-homoglutamine into synthetic peptides.
Core Attributes of this compound
This compound is a derivative of L-homoglutamine, an amino acid homolog of L-glutamine featuring an additional methylene group in its side chain. This seemingly subtle modification provides a powerful tool for modulating the physicochemical properties of a peptide. The core attributes of this reagent are summarized below:
| Property | Value | Source |
| CAS Number | 1263046-43-0 | [1] |
| Molecular Weight | 624.72 g/mol | [1] |
| Molecular Formula | C40H36N2O5 | [1] |
| Synonyms | Fmoc-L-HomoGln(Trt)-OH, Fmoc-L-Hgln(Trt)-OH, Fmoc-Trityl-Homoglutamine | [1] |
The strategic utility of this compound is rooted in its dual-protection scheme. The Nα-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is the cornerstone of modern solid-phase peptide synthesis (SPPS). The side-chain amide is protected by the acid-labile trityl (Trt) group, which offers several distinct advantages.
The Rationale for Homoglutamine Incorporation
The decision to incorporate L-homoglutamine in place of its naturally occurring counterpart, L-glutamine, is a strategic one, driven by the desire to fine-tune a peptide's structure and function.
Modulating Peptide Secondary Structure
The additional methylene group in the homoglutamine side chain extends its length, which can have significant implications for the peptide's secondary structure. In helical peptides, for instance, the positioning of side chains is critical for stabilizing interactions. The amide group of the glutamine side chain can form hydrogen bonds that stabilize α-helical structures.[2][3] By extending the side chain, homoglutamine can alter the geometry of these potential hydrogen bonds, offering a means to either enhance or subtly disrupt helical propensity, thereby influencing the peptide's overall conformation and its interaction with biological targets.
Enhancing Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The introduction of non-natural amino acids can sterically hinder the approach of these enzymes, thereby increasing the peptide's in vivo half-life. The substitution of a natural L-glutamine with L-homoglutamine can create a peptide analog that is less readily recognized by proteases, enhancing its stability without drastically altering its biological activity.
Probing Structure-Activity Relationships
In drug discovery, understanding the precise interactions between a peptide and its receptor is paramount. By systematically replacing glutamine residues with homoglutamine, researchers can probe the spatial requirements of the receptor's binding pocket. This "homolog scanning" approach can reveal critical information about the optimal side-chain length for receptor affinity and activation, guiding the design of more potent and selective peptide analogs.
Experimental Protocols and Methodologies
The use of this compound in SPPS follows well-established protocols for other trityl-protected amino acids. The trityl group's bulkiness and acid lability are key considerations in the synthesis workflow.
The Role and Advantages of the Trityl Protecting Group
The selection of the trityl group for side-chain protection of homoglutamine is based on several key advantages, analogous to its widespread use for glutamine:
-
Prevention of Side Reactions: The bulky trityl group effectively prevents the dehydration of the side-chain amide to a nitrile during the activation step, a common side reaction with carbodiimide-based coupling reagents.
-
Enhanced Solubility: Unprotected Fmoc-amino acids with polar side chains can exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF). The lipophilic nature of the trityl group significantly improves the solubility of this compound, ensuring efficient and complete coupling reactions.
-
Orthogonality with Fmoc: The trityl group is stable to the basic conditions (typically 20% piperidine in DMF) used to remove the Nα-Fmoc group, ensuring the integrity of the side-chain protection throughout the peptide chain elongation. It is, however, readily cleaved under the acidic conditions used for the final deprotection and cleavage from the resin.
Standard Coupling Protocol
The following is a generalized protocol for the coupling of this compound in an automated or manual SPPS workflow.
Diagram of the SPPS Cycle:
Caption: A generalized workflow for the solid-phase peptide synthesis (SPPS) cycle.
Step-by-Step Methodology:
-
Resin Swelling: The solid support (e.g., Rink amide or Wang resin) is swelled in a suitable solvent, typically DMF, for 30-60 minutes.
-
Fmoc Deprotection: The N-terminal Fmoc group of the growing peptide chain is removed by treating the resin with a 20% solution of piperidine in DMF for 5-10 minutes. This step is usually repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling Cocktail Preparation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. Common activation methods include the use of a coupling reagent such as HBTU, HATU, or DIC/Oxyma, in the presence of a base like DIPEA or 2,4,6-collidine in DMF.
-
Coupling Reaction: The activated this compound solution is added to the resin, and the mixture is agitated for 1-2 hours to allow for complete amide bond formation.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support, and all side-chain protecting groups, including the trityl group on the homoglutamine residue, are removed.
Diagram of Cleavage and Deprotection:
Caption: The final steps of SPPS: cleavage from the resin and global deprotection.
A standard cleavage cocktail for removing the trityl group and other common acid-labile protecting groups consists of:
-
95% Trifluoroacetic Acid (TFA): The strong acid that cleaves the peptide from the resin and removes the protecting groups.
-
2.5% Triisopropylsilane (TIS): A scavenger to quench the reactive trityl cations and other carbocations generated during cleavage, preventing re-attachment to sensitive residues like tryptophan.
-
2.5% Water: To aid in the solubility of the peptide and assist in the cleavage process.
The peptidyl-resin is treated with this cocktail for 1-3 hours at room temperature. The cleaved peptide is then precipitated in cold diethyl ether, isolated by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
This compound is a valuable building block for the synthesis of peptide analogs with tailored properties. The strategic incorporation of L-homoglutamine allows for the fine-tuning of peptide conformation, stability, and biological activity. By leveraging the robust and well-characterized chemistry of the Fmoc and Trityl protecting groups, researchers can efficiently synthesize novel peptide candidates for a wide range of therapeutic and research applications. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this versatile reagent in the pursuit of next-generation peptide-based drugs and biological probes.
References
- 1. The Effects of Regularly Spaced Glutamine Substitutions on Alpha-Helical Peptide Structures. A DFT/ONIOM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptides incorporating electrophilic glutamine analogues as potential transglutaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptides containing glutamine repeats as substrates for transglutaminase-catalyzed cross-linking: Relevance to diseases of the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
understanding Fmoc and Trt protecting groups in peptide chemistry
An In-Depth Technical Guide to Fmoc and Trt Protecting Groups in Peptide Chemistry
Authored by: A Senior Application Scientist
Abstract
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine construction of complex biomolecules. The success of this methodology hinges on a robust and selective use of protecting groups. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the cornerstone of modern SPPS, prized for its mild conditions and broad applicability.[1][2] This guide provides an in-depth exploration of two central players in this strategy: the temporary α-amino protecting group, Fmoc, and the acid-labile side-chain protecting group, Trityl (Trt). We will dissect the chemical principles behind their function, provide field-proven protocols for their use, and illustrate the elegant orthogonality that makes them indispensable tools for researchers, scientists, and drug development professionals.
The Principle of Orthogonality: The Foundation of Fmoc SPPS
In peptide synthesis, the growing peptide chain is assembled one amino acid at a time.[1] To ensure the correct sequence, two classes of protecting groups are required: a temporary group for the α-amino function of the incoming amino acid and semi-permanent groups for reactive side chains.[3][4] The core principle of the Fmoc/tBu strategy is orthogonality : the ability to remove one class of protecting groups under conditions that leave the other class completely intact.[2][3][4]
The Fmoc group is base-labile, meaning it is removed by a mild base, while the Trt group (along with other common side-chain protectors like Boc and tBu) is acid-labile, removed only at the final step with a strong acid like trifluoroacetic acid (TFA).[3][] This fundamental difference in chemical stability allows for the selective deprotection of the α-amino group at each cycle of amino acid addition without affecting the side chains.
The Fmoc Group: The Temporary Shield
The 9-fluorenylmethoxycarbonyl (Fmoc) group, introduced by Carpino and Han in 1970, is the defining feature of this synthesis strategy.[1] It protects the α-amino group of an amino acid, preventing it from reacting with itself or other molecules during the coupling step.[1][6]
Mechanism of Fmoc Deprotection
The key to the Fmoc group's utility is its selective removal under mild basic conditions.[6][7] The process is a β-elimination reaction initiated by a base, most commonly a secondary amine like piperidine.[8][9]
-
Proton Abstraction: The base removes the acidic proton on the 9-position of the fluorene ring system.[9][10]
-
β-Elimination: This abstraction leads to the elimination of the Fmoc group as the highly reactive dibenzofulvene (DBF) intermediate and carbon dioxide.[8][9]
-
Scavenging: The secondary amine (piperidine) traps the electrophilic DBF to form a stable, soluble adduct, driving the equilibrium towards deprotection and preventing DBF from reacting with the newly liberated amine of the peptide.[9][10][11]
The formation of the DBF-piperidine adduct is chromophoric and can be monitored by UV spectroscopy to track the completion of the deprotection reaction.[7][8]
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. peptide.com [peptide.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
role of Fmoc-L-Hgn(Trt)-OH in solid-phase peptide synthesis
An In-depth Technical Guide on the Role of Fmoc-L-Hgn(Trt)-OH in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery and materials science, enabling the fine-tuning of biological activity, stability, and conformational properties. Homoglutamine (Hgn), a higher homolog of glutamine, is one such non-canonical residue that offers unique structural possibilities. The successful integration of this amino acid into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is critically dependent on a robust protecting group strategy. This technical guide provides an in-depth examination of this compound, the preferred building block for this purpose. We will dissect the strategic roles of the Nα-Fmoc and side-chain Trityl (Trt) protecting groups, present field-proven experimental protocols for its use, and provide quantitative data to guide synthesis optimization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of homoglutamine in their synthetic peptide endeavors.
Introduction: The Expanding Role of Non-Canonical Amino Acids in Peptide Science
Solid-Phase Peptide Synthesis (SPPS) has transformed the landscape of peptide science, allowing for the routine construction of complex polypeptide chains.[1] The strategic incorporation of non-natural or non-canonical amino acids (nnAAs) has emerged as a powerful tool to overcome the limitations of native peptides, such as poor stability and low bioavailability.[2] These novel building blocks can introduce unique side-chain functionalities, enforce specific secondary structures, and enhance resistance to proteolytic degradation.[3] However, the successful incorporation of nnAAs often presents unique challenges related to steric hindrance, altered side-chain reactivity, and solubility issues, necessitating carefully optimized protocols and specialized reagents.[2]
Unveiling this compound: A Core Building Block
This compound is a derivative of the L-enantiomer of homoglutamine, an amino acid that is structurally analogous to glutamine but with an additional methylene group in its side chain.[4] Its successful application in the widely adopted Fmoc/tBu SPPS strategy hinges on its dual-protection scheme.[5][]
The Homoglutamine Residue (Hgn)
Homoglutamine extends the glutamine side chain by one carbon. This subtle modification can influence the conformational preferences of a peptide, alter its hydrogen-bonding capabilities, and modulate its interaction with biological targets. The synthesis of Hgn-containing peptides allows for a systematic exploration of structure-activity relationships where side-chain length is a critical parameter.
The Orthogonal Protection Strategy: Fmoc and Trityl
The efficiency of modern SPPS relies on an orthogonal protection scheme, where different classes of protecting groups can be removed under distinct chemical conditions.[1] this compound is a perfect embodiment of this principle.
-
The Nα-Fmoc Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino function. It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to allow for sequential chain elongation.[7]
-
The Side-Chain Trityl (Trt) Group: The triphenylmethyl (Trt) group protects the side-chain amide of the homoglutamine. The Trt group is characterized by its significant steric bulk and high acid lability.[5] It remains stable during the repetitive base-mediated Fmoc deprotection steps but is efficiently removed during the final cleavage from the resin using a strong acid like trifluoroacetic acid (TFA).[8][9]
Caption: Chemical structure and components of this compound.
The Strategic Imperative of the Trityl Group for Hgn
The choice of the Trt group for protecting the homoglutamine side chain is not arbitrary; it is a strategic decision that directly addresses two major challenges encountered with unprotected or poorly protected glutamine and its homologs.
Prevention of Side-Chain Dehydration and Cyclization
During the carboxyl group activation step, which is necessary for peptide bond formation, the side-chain amide of an unprotected Hgn residue is susceptible to dehydration, leading to the formation of a nitrile. This is a common and irreversible side reaction, particularly when using carbodiimide-based coupling reagents.[10][11] Furthermore, an N-terminally deprotected Hgn residue can undergo intramolecular cyclization to form a pyroglutamate derivative, effectively terminating chain elongation. The bulky Trt group provides a robust steric shield that physically obstructs these undesirable side reactions, ensuring the integrity of the peptide chain.[8][10]
Enhancement of Solubility for Superior Coupling Efficiency
Fmoc-amino acids with unprotected polar side chains, like glutamine, often exhibit poor solubility in standard SPPS solvents such as DMF.[9][12] This can lead to incomplete dissolution and subsequently, inefficient coupling reactions, resulting in deletion sequences and diminished final yields. The large, hydrophobic Trityl group dramatically enhances the solubility of this compound in organic solvents, ensuring homogenous reaction conditions and promoting efficient, complete coupling.[8][10][13]
Experimental Protocol: Incorporation of this compound in SPPS
This section provides a validated, step-by-step methodology for the successful incorporation of this compound into a peptide sequence using standard manual or automated SPPS techniques.
Materials and Reagents
-
Resin: Rink Amide resin for C-terminal amides or 2-Chlorotrityl chloride resin for C-terminal acids.[14]
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Fmoc Deprotection: 20% (v/v) piperidine in DMF.[14]
-
Amino Acid: this compound.
-
Activation/Coupling Reagents:
-
Option A (Uronium-based): HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with N,N-Diisopropylethylamine (DIPEA).
-
Option B (Carbodiimide-based): Diisopropylcarbodiimide (DIC) with Oxyma Pure (Ethyl cyanohydroxyiminoacetate).
-
-
Washing Solution: DMF.
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), 2.5% water.[14][15]
-
Precipitation/Washing: Cold diethyl ether.
Step-by-Step Synthesis Cycle
The general SPPS cycle involves the iterative steps of deprotection and coupling.[1]
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[7]
-
-
This compound Activation and Coupling:
-
In a separate vessel, pre-activate this compound (3-5 eq. relative to resin loading) with the chosen coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma) in DMF for 1-5 minutes.[8]
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For sterically hindered sequences, the coupling time can be extended.[8]
-
-
Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test or a similar ninhydrin-based test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of unreacted primary amines, requiring a recoupling step.[8]
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Caption: SPPS cycle for the incorporation of this compound.
Final Cleavage and Global Deprotection
Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and simultaneously remove all acid-labile side-chain protecting groups, including the Trt group on Hgn.
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.
-
The TIPS acts as a scavenger, reacting with the highly reactive trityl cation that is liberated during cleavage, thereby preventing the re-alkylation of sensitive residues like tryptophan.[14][15]
-
Filter the resin and collect the TFA filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Pellet the peptide via centrifugation, decant the ether, and wash the pellet with cold ether 2-3 more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Caption: Final cleavage and the critical role of the scavenger.
Quantitative Data Summary for Synthesis Optimization
The following table summarizes typical quantitative parameters for the coupling of this compound. Note that optimal conditions may vary based on the specific sequence and scale.
| Parameter | Recommended Value | Rationale & Notes |
| This compound | 3 - 5 equivalents | Ensures a sufficient excess to drive the reaction to completion. |
| Coupling Reagent (HBTU/HATU) | 0.95 eq. relative to AA | Near equimolar ratio to the amino acid for efficient activation. |
| Base (DIPEA) | 2 eq. relative to coupling reagent | Required to activate the uronium salt and maintain a basic pH for coupling. |
| Coupling Reagent (DIC) | 3 - 5 equivalents | Used in excess to ensure complete activation. |
| Additive (Oxyma) | 3 - 5 equivalents | Suppresses racemization and improves coupling efficiency when using DIC. |
| Solvent | DMF | Excellent solvating properties for reagents and the growing peptide chain.[12] |
| Reaction Time | 1 - 2 hours | Standard duration; may be extended for difficult or sterically hindered couplings.[8] |
| Monitoring | Kaiser (Ninhydrin) Test | A qualitative test to confirm the absence of free primary amines post-coupling.[8] |
Conclusion: The Enabling Role of this compound
This compound is an indispensable reagent for the incorporation of homoglutamine into synthetic peptides. The strategic selection of the trityl group for side-chain protection is critical, as it effectively prevents deleterious side reactions and significantly enhances solubility, leading to higher coupling efficiencies and purer crude products.[10][13] By adhering to the validated protocols outlined in this guide, researchers can confidently and successfully synthesize Hgn-containing peptides, thereby unlocking new avenues in drug discovery, biomaterials, and protein engineering.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. advancedchemtech.com [advancedchemtech.com]
- 5. benchchem.com [benchchem.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to Homoglutamine Derivatives for Advanced Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern medicinal chemistry and drug design, offering pathways to modulate bioactivity, enhance metabolic stability, and constrain conformational flexibility.[1][2][3] Homoglutamine (Hgl), a homolog of glutamine with an additional methylene group in its side chain, represents a subtle but powerful modification. This guide provides a comprehensive technical overview of the strategic use of homoglutamine derivatives in peptide synthesis. We will explore the rationale behind side-chain protection, detail the synthesis of key building blocks, present validated protocols for solid-phase peptide synthesis (SPPS), and discuss the analytical characterization of the resulting peptides. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of homoglutamine in their therapeutic and research applications.
Introduction: The Rationale for Homoglutamine Incorporation
Peptides are crucial players in a vast array of biological processes, serving as hormones, neurotransmitters, and signaling molecules.[4] Their therapeutic potential, however, can be limited by challenges such as enzymatic degradation and poor bioavailability.[5] The introduction of unnatural amino acids is a proven strategy to overcome these limitations.[5][6]
Homoglutamine (Hgl) extends the glutamine side chain by a single methylene unit. This seemingly minor structural alteration can have profound impacts on the resulting peptide's properties:
-
Conformational Constraint: The longer side chain can influence the peptide backbone's dihedral angles, favoring specific secondary structures. This is particularly relevant in the design of cyclic peptides, where Hgl can alter ring strain and conformational preference, impacting target binding affinity.[7][8]
-
Metabolic Stability: The modified side chain may reduce recognition by degradative enzymes that typically target natural glutamine residues, thereby extending the peptide's in vivo half-life.[5]
-
Modulation of Bioactivity: The altered spatial presentation of the side-chain amide group can fine-tune interactions with biological targets, potentially enhancing potency or altering selectivity.[2][3]
-
Aggregation Propensity: In sequences prone to aggregation, such as those containing polyglutamine tracts, the introduction of Hgl can disrupt the intermolecular hydrogen bonding patterns that drive self-assembly.[9][10]
Structural Comparison: Glutamine vs. Homoglutamine
The Critical Need for Side-Chain Protection
The direct incorporation of unprotected homoglutamine into a growing peptide chain during solid-phase peptide synthesis (SPPS) is fraught with challenges analogous to those seen with glutamine.[11][12] The primary side reaction is the dehydration of the side-chain amide to a nitrile during the carboxyl group activation step, particularly when using carbodiimide-based coupling reagents like DCC or DIC.[13][14] Furthermore, an unprotected N-terminal Hgl residue can cyclize to form a pyroglutamyl-like lactam, leading to chain termination.[15]
To circumvent these issues, an orthogonal protection strategy is essential.[16][17] In the context of Fluorenylmethoxycarbonyl (Fmoc)-based SPPS, the side-chain protecting group must be:
-
Stable to the mildly basic conditions used for Fmoc group removal (e.g., 20% piperidine in DMF).[16][]
-
Labile under the final, strongly acidic cleavage conditions used to release the peptide from the resin (e.g., Trifluoroacetic Acid - TFA).[16]
The Trityl (Trt) group is the most widely adopted protecting group for the glutamine side chain and is the logical and field-proven choice for homoglutamine.[12][19] It offers excellent acid lability, ensuring its clean removal during the final TFA cleavage, and its steric bulk effectively prevents side-chain dehydration.[12]
| Protecting Group | Structure | Cleavage Condition | Orthogonality with Fmoc | Primary Advantage |
| Fmoc (α-amino) | 9-Fluorenylmethoxycarbonyl | 20% Piperidine in DMF | N/A (Temporary Group) | Base-labile, mild removal.[][20] |
| Trt (Hgl side-chain) | Trityl | >90% TFA (acid-labile) | Yes | Prevents side-chain dehydration; removed during final cleavage.[12][19] |
| tBu (e.g., for Asp, Glu, Tyr) | tert-Butyl | >90% TFA (acid-labile) | Yes | Standard for acid-labile side-chain protection.[14] |
Table 1: Example of an orthogonal protection scheme in Fmoc-SPPS for a peptide containing Homoglutamine.
Synthesis of Fmoc-L-Homoglutamine(Trt)-OH Building Block
The availability of the correctly protected amino acid derivative is a prerequisite for its incorporation. The synthesis of Fmoc-L-Hgl(Trt)-OH is a multi-step process that requires careful execution to ensure high purity and yield.
Synthetic Workflow for Fmoc-L-Hgl(Trt)-OH
Experimental Protocol: Synthesis of Fmoc-L-Hgl(Trt)-OH
This protocol is adapted from standard procedures for analogous glutamine derivatives and should be performed by trained chemists.
-
Fmoc Protection (α-Amine):
-
Dissolve L-Homoglutamine (1 eq.) in a 10% aqueous sodium carbonate solution.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq.) in dioxane dropwise while maintaining the pH between 8.5-9.0 with additional sodium carbonate solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Perform an acidic work-up to precipitate the Fmoc-L-Hgl-OH product, which is then filtered, washed with cold water, and dried under vacuum.
-
-
Trityl Protection (Side-Chain Amide):
-
Suspend Fmoc-L-Hgl-OH (1 eq.) in dry pyridine under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add trityl chloride (Trt-Cl) (1.2 eq.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Stir the reaction at room temperature for 24-48 hours, monitoring completion by TLC or LC-MS.
-
Upon completion, quench the reaction and perform an appropriate aqueous work-up to isolate the crude product.
-
-
Purification:
-
Purify the crude Fmoc-L-Hgl(Trt)-OH by flash column chromatography or recrystallization to yield the final product as a white solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
-
Incorporation of Homoglutamine into Peptides via Fmoc-SPPS
With the Fmoc-L-Hgl(Trt)-OH building block in hand, its incorporation into a peptide sequence follows standard Fmoc-SPPS protocols.[15][21] The process is iterative, involving cycles of deprotection and coupling.
Fmoc-SPPS Cycle for Homoglutamine Incorporation
Key Considerations for Coupling
The choice of coupling reagent is critical for ensuring efficient peptide bond formation, especially for sterically hindered amino acids or aggregation-prone sequences.[6][22][23]
| Coupling Reagent | Type | Key Advantages | Considerations |
| HBTU / TBTU | Aminium Salt | Highly efficient, fast reactions, low racemization when HOBt is present.[13][24] | Can cause guanidinylation of the free N-terminus if used in large excess.[24] |
| HATU / HCTU | Aminium Salt | More reactive than HBTU, excellent for difficult couplings and N-methyl amino acids.[24] | Based on potentially explosive HOAt/HOBt precursors. Higher cost.[23] |
| COMU | Uronium Salt | High efficiency comparable to HATU, but based on the non-explosive Oxyma Pure.[23][24] | Solutions have moderate stability.[24] |
| DIC / HOBt | Carbodiimide | Cost-effective and widely used.[13] | Slower reaction times. Can cause side-chain dehydration if the amide is unprotected.[13][14] |
Table 2: Comparison of common coupling reagents for peptide synthesis. For incorporating Fmoc-L-Hgl(Trt)-OH, aminium-based reagents like HBTU or HATU are highly recommended to ensure high coupling efficiency.
Protocol: Manual Fmoc-SPPS for a Homoglutamine-Containing Peptide
This protocol outlines the manual synthesis on a Rink Amide resin, which yields a C-terminally amidated peptide upon cleavage.
-
Resin Preparation: Swell the Rink Amide resin (e.g., 0.1 mmol scale) in Dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Drain and repeat with a fresh piperidine solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
-
Coupling (Hgl Incorporation):
-
In a separate vial, pre-activate a solution of Fmoc-L-Hgl(Trt)-OH (0.5 mmol, 5 eq.), HBTU (0.48 mmol, 4.8 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) and allow to react for 2 minutes.
-
Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating reaction completion. If the test is positive, repeat the coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Iteration: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
On-Resin Cyclization Strategies
Cyclic peptides often exhibit enhanced stability and binding affinity.[7][25] Homoglutamine can be incorporated into cyclic structures, and its side chain can be used as an anchor point for cyclization. On-resin cyclization is often preferred as it utilizes a "pseudo-dilution" effect to favor intramolecular cyclization over intermolecular oligomerization.[25]
An orthogonal protection strategy is key for such syntheses. For example, a lysine or aspartic acid side chain protected with a group like Dde or ivDde, which is labile to hydrazine but stable to piperidine and TFA, can be used.[26] After linear peptide assembly, the Dde group is selectively removed, and the exposed side chain is used to form a lactam bridge with the deprotected N-terminus.
Analysis and Characterization
Rigorous analysis is required to confirm the identity, purity, and structural integrity of the synthesized homoglutamine-containing peptide.[27][28][29]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of the crude peptide and for purification.[19][30] A gradient of water and acetonitrile, both containing 0.1% TFA, is typically used. The increased hydrophobicity from the extra methylene group in Hgl may slightly increase the peptide's retention time compared to its Gln-containing counterpart.
-
Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight of the peptide.[27][30] Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) MS will confirm the successful incorporation of the Hgl residue (mass of Hgl residue = 144.16 Da vs. Gln residue = 128.13 Da). Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the location of the modification.[28][31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR can provide information on the peptide's conformation in solution.[27][31]
Conclusion
The incorporation of homoglutamine derivatives into peptides is a sophisticated yet powerful tool for peptide chemists and drug developers. By employing a robust orthogonal protection strategy, centered around the use of the Trityl group for side-chain protection, Hgl can be efficiently integrated using standard Fmoc-SPPS protocols. The resulting modified peptides offer promising avenues for enhancing therapeutic properties, including metabolic stability and target affinity. The detailed methodologies and strategic considerations presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize these valuable molecules, paving the way for the next generation of peptide therapeutics.
References
- 1. avys.omu.edu.tr [avys.omu.edu.tr]
- 2. What is Medicinal Chemistry in Drug Discovery? - Aragen Life Sciences [aragen.com]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. longdom.org [longdom.org]
- 5. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 6. blog.mblintl.com [blog.mblintl.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissecting the role of glutamine in seeding peptide aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0292228A2 - Protecting groups for asparagine and glutamine in peptide synthesis - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Solid Phase Synthesis [sigmaaldrich.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 19. benchchem.com [benchchem.com]
- 20. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemistry.du.ac.in [chemistry.du.ac.in]
- 22. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 23. bachem.com [bachem.com]
- 24. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 25. researchgate.net [researchgate.net]
- 26. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 27. biopharmaspec.com [biopharmaspec.com]
- 28. ijsra.net [ijsra.net]
- 29. researchgate.net [researchgate.net]
- 30. resolvemass.ca [resolvemass.ca]
- 31. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]
An In-Depth Technical Guide to Fmoc-L-Hgn(Trt)-OH: Physicochemical Characteristics and Synthetic Applications
Introduction
In the landscape of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. Fmoc-L-Hgn(Trt)-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-L-homoglutamine(N-γ-trityl), is a protected amino acid derivative designed for this purpose. Homoglutamine (Hgn), a homologue of glutamine (Gln) with an additional methylene group in its side chain, can be incorporated into peptides to modulate their structural and biological properties.
This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. Due to its structural and functional similarity to the more extensively documented analogue, Fmoc-L-Gln(Trt)-OH, this document will leverage established data and protocols for the glutamine derivative to provide field-proven insights into the handling and application of its homoglutamine counterpart. The underlying chemical principles governing the protecting groups and their utility in SPPS are directly transferable.
Chemical Identity and Core Characteristics
This compound is structurally defined by three key components: the L-homoglutamine backbone, the base-labile Fmoc group protecting the α-amine, and the acid-labile trityl (Trt) group protecting the side-chain amide. This strategic protection scheme is central to its function in stepwise peptide synthesis.
Caption: Figure 1: Chemical Structure of this compound.
For clarity, the core properties of this compound are presented alongside its glutamine analogue.
| Property | This compound | Fmoc-L-Gln(Trt)-OH |
| Synonym | Fmoc-L-HomoGln(Trt)-OH | Nα-Fmoc-Nδ-trityl-L-glutamine[1] |
| CAS Number | 1263046-43-0[2][3] | 132327-80-1[4][5] |
| Molecular Formula | C₄₀H₃₆N₂O₅[2] | C₃₉H₃₄N₂O₅[1][6][7] |
| Molecular Weight | 624.72 g/mol [2] | 610.70 g/mol [4][6][8] |
Physicochemical Properties
The physical state and solubility of protected amino acids are critical determinants of their performance in automated synthesizers. The trityl group, in particular, significantly enhances solubility compared to its unprotected counterpart.
| Property | Observation for this compound / Fmoc-L-Gln(Trt)-OH | Rationale & Significance |
| Appearance | White to off-white powder.[8] | A consistent appearance is an initial indicator of purity. |
| Solubility | Readily soluble in standard SPPS solvents like DMF and NMP.[9] Soluble in DMSO (≥52.7 mg/mL) and EtOH (≥52.2 mg/mL); insoluble in water.[10] | High solubility is crucial for efficient and complete coupling reactions in automated synthesizers. The bulky, nonpolar Trt group disrupts crystal lattice formation and improves solvation in organic media, a marked advantage over the poorly soluble Fmoc-Gln-OH.[9][11] |
| Melting Point | 120-128°C.[8][12] (Reported for Fmoc-L-Gln(Trt)-OH) | Provides a benchmark for material identification and purity assessment. |
| Optical Activity | [α]/D -14.0±1.5°, c = 1% in DMF.[13][14] (Reported for Fmoc-L-Gln(Trt)-OH) | Confirms the stereochemical integrity (L-enantiomer), which is essential for the biological activity of the final peptide. |
Role and Application in Solid-Phase Peptide Synthesis (SPPS)
The dual-protection scheme of this compound is designed for seamless integration into the standard Fmoc/tBu SPPS strategy. Each protecting group serves a distinct and vital purpose.
A. The N-α-Fmoc Group: Temporary Chain Elongation Control The Fmoc group shields the α-amine during the coupling of the carboxyl group to the growing peptide chain. Its key feature is its lability to mild basic conditions, typically a 20% solution of piperidine in DMF, which allows for its rapid and quantitative removal without affecting acid-labile side-chain protecting groups like Trt.[15] This orthogonality is the cornerstone of Fmoc-SPPS.
B. The N-γ-Trt Group: Preventing Side Reactions and Enhancing Performance The side-chain amide of glutamine, and by extension homoglutamine, is susceptible to undesirable side reactions during the activation step of peptide coupling. The bulky and acid-labile trityl (Trt) group provides robust protection, offering two primary advantages:
-
Prevention of Dehydration: During activation with carbodiimide reagents (e.g., DIC), the unprotected side-chain amide can dehydrate to form a nitrile. The Trt group sterically hinders this reaction, ensuring the integrity of the homoglutamine residue.[11][16]
-
Prevention of Pyroglutamate Formation: When Gln or Hgn is at the N-terminus of a peptide, the free side-chain amide can undergo intramolecular cyclization to form pyroglutamate. The Trt group prevents this until the final deprotection step.[11][16]
The use of Fmoc-Gln(Trt)-OH has been shown to result in significantly purer peptides compared to other derivatives used for introducing Gln.[4][7] This benefit is directly attributable to the efficacy of the Trt group.
Experimental Protocols & Workflows
The following protocols, established for Fmoc-L-Gln(Trt)-OH, are directly applicable to this compound due to their identical reactive moieties.
A. Standard Coupling Protocol (Automated Synthesizer)
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Preparation: Start with 0.1 mmol of a deprotected N-terminal amine on a solid support (e.g., Rink Amide resin) swelled in DMF.
-
Activation Mixture Preparation:
-
In a separate vessel, dissolve 5 equivalents of this compound (0.5 mmol, 312 mg) and 5 equivalents of an activator like HBTU (0.5 mmol, 190 mg) in DMF.
-
Add 10 equivalents of a base, typically DIEA (1.0 mmol, 174 µL).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
B. Fmoc Deprotection and Cleavage Workflow
Caption: Figure 2: SPPS Cycle for this compound Incorporation.
C. Final Cleavage and Trt-Group Removal
Upon completion of the peptide sequence assembly:
-
Washing: Wash the resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the acid-labile Trt group and other side-chain protecting groups.[4][7]
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide from the TFA solution using cold diethyl ether.
-
Purification: Purify the peptide using reverse-phase HPLC.
Analytical Characterization
The purity and identity of this compound are typically confirmed by the manufacturer using standard analytical techniques. Researchers should always refer to the lot-specific Certificate of Analysis.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the compound, with high-quality reagents typically exhibiting ≥99.0% purity.[4][17]
-
Nuclear Magnetic Resonance (NMR): Provides structural confirmation of the molecule.[18][19]
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the stability and reactivity of the reagent.
| Parameter | Recommendation | Rationale |
| Storage | Store at -20°C for long-term stability.[3][6] May be kept at 4°C for short periods.[3][6] Keep container tightly closed in a dry, well-ventilated place. | Low temperatures and dry conditions minimize degradation pathways, ensuring reagent quality over time. Lyophilized powder has a shelf life of at least 6 months at -20°C.[3] |
| Handling | Handle in accordance with good industrial hygiene and safety practices.[5] Use in a well-ventilated area. Avoid formation of dust and aerosols. | Minimizes exposure and inhalation risk. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat.[1][5] | Prevents skin and eye contact. The material may cause an allergic skin reaction.[20] |
| Disposal | Dispose of contents/container to an approved waste disposal plant. Do not let product enter drains.[1][5] | Prevents environmental contamination. |
Conclusion
This compound is a well-designed amino acid derivative for the incorporation of homoglutamine into synthetic peptides via Fmoc-SPPS. Its key strengths lie in the robust, acid-labile trityl protecting group, which effectively prevents common side reactions associated with the glutamine side chain and enhances solubility, leading to higher-quality synthetic peptides. The protocols and physicochemical principles established for its widely used analogue, Fmoc-L-Gln(Trt)-OH, provide a reliable and authoritative framework for the successful application of this valuable building block in peptide research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. advancedchemtech.com [advancedchemtech.com]
- 3. cusabio.com [cusabio.com]
- 4. Fmoc-Gln(Trt)-OH Novabiochem 132327-80-1 [sigmaaldrich.com]
- 5. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. genscript.com [genscript.com]
- 9. peptide.com [peptide.com]
- 10. apexbt.com [apexbt.com]
- 11. benchchem.com [benchchem.com]
- 12. Fmoc-gln(trt)-oh Cas 132327-80-1 at 570.00 INR at Best Price in Xian, Shaanxi | Omizzur Biotech Ltd [tradeindia.com]
- 13. aecochemical.com [aecochemical.com]
- 14. Fmoc-Gln(Trt)-OH = 98.0 HPLC 132327-80-1 [sigmaaldrich.com]
- 15. nbinno.com [nbinno.com]
- 16. benchchem.com [benchchem.com]
- 17. Fmoc-Gln(Trt)-OH [cem.com]
- 18. 132327-80-1|Fmoc-Gln(Trt)-OH|BLD Pharm [bldpharm.com]
- 19. 132327-80-1 | Fmoc-Gln(Trt)-OH | Carbamates | Ambeed.com [ambeed.com]
- 20. severnbiotech.com [severnbiotech.com]
The Imperative of Side-Chain Protection for Homoglutamine in Peptide Synthesis: A Technical Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of peptide synthesis, the successful incorporation of non-proteinogenic amino acids such as L-homoglutamine (hGln) hinges on a meticulous understanding of its unique chemical properties. Homoglutamine, a higher homolog of glutamine with an additional methylene group in its side chain, presents specific challenges that, if left unaddressed, can lead to significant impurities and compromised synthesis yields. This technical guide provides an in-depth analysis of the critical role of side-chain protection for homoglutamine, elucidating the underlying chemical principles and offering field-proven strategies for its effective implementation in Solid-Phase Peptide Synthesis (SPPS).
The Homoglutamine Side Chain: A Double-Edged Sword of Reactivity
The side chain of homoglutamine, terminating in a primary amide, is the locus of its functional importance and, simultaneously, its synthetic vulnerability. While this amide moiety can be crucial for biological activity, its nucleophilic character and susceptibility to modification under standard peptide synthesis conditions necessitate the use of a temporary protecting group.
The primary challenges arising from an unprotected homoglutamine side chain are threefold:
-
Dehydration to Nitrile: During the activation of the carboxylic acid for coupling, particularly with carbodiimide-based reagents, the unprotected side-chain amide of homoglutamine can undergo an irreversible dehydration reaction to form a nitrile. This results in the incorporation of a fundamentally different and undesired amino acid residue into the peptide sequence.
-
Pyroglutamate Formation: When homoglutamine is the N-terminal residue of a growing peptide chain, its side-chain amide can undergo intramolecular cyclization to form a pyroglutamate-like lactam structure. This reaction, which is well-documented for glutamine, effectively terminates the peptide chain, preventing further elongation and significantly reducing the yield of the desired full-length peptide.[1][2]
-
Aggregation and Solubility Issues: Peptides containing unprotected glutamine residues, and by extension homoglutamine, are prone to aggregation, particularly in sequences with multiple consecutive residues.[3] Furthermore, the Fmoc-protected homoglutamine building block itself may exhibit poor solubility in common SPPS solvents like dimethylformamide (DMF), leading to incomplete and inefficient coupling reactions.
The Trityl Group: The Gold Standard for Homoglutamine Side-Chain Protection
Drawing from the extensive experience with its lower homolog, glutamine, the trityl (Trt) group has emerged as the protecting group of choice for the side-chain amide of homoglutamine in Fmoc-based SPPS.[4] The selection of the Trt group is underpinned by several key advantages that directly address the challenges outlined above.
Mechanism of Trityl Protection
The bulky and sterically hindering trityl group is introduced onto the nitrogen atom of the side-chain amide. This effectively shields the amide from participating in unwanted side reactions.
Caption: Introduction of the Trityl protecting group onto the homoglutamine side chain.
The key benefits of using the Trityl group for homoglutamine are:
-
Prevention of Dehydration and Cyclization: The steric bulk of the trityl group physically obstructs the side-chain amide, preventing its interaction with activating agents and subsequent dehydration.[5] It also inhibits the intramolecular cyclization that leads to pyroglutamate formation.[5]
-
Enhanced Solubility: The introduction of the hydrophobic trityl group significantly improves the solubility of the Fmoc-homoglutamine monomer in organic solvents like DMF, facilitating more efficient and complete coupling reactions.
-
Orthogonality in Fmoc-SPPS: The trityl group is acid-labile, while the N-terminal Fmoc group is base-labile. This orthogonality is the cornerstone of modern SPPS, allowing for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protection.[6]
Experimental Protocols
The successful application of side-chain protection for homoglutamine requires robust and validated protocols for both the introduction of the protected amino acid and the final deprotection step.
Synthesis of Fmoc-L-homoglutamine(Trt)-OH
While commercially available, the synthesis of Fmoc-L-homoglutamine(Trt)-OH can be achieved from L-homoglutamine. The following is a generalized protocol based on established methods for glutamine.[7]
Step 1: N-Fmoc Protection
-
Dissolve L-homoglutamine in a suitable aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate).
-
Add a solution of Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) in an organic solvent (e.g., dioxane or acetone) dropwise while maintaining a basic pH.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the solution and extract the Fmoc-L-homoglutamine into an organic solvent.
-
Dry and evaporate the solvent to obtain the crude product, which can be purified by crystallization or chromatography.
Step 2: Side-Chain Trityl Protection
-
Dissolve Fmoc-L-homoglutamine in a suitable dry solvent (e.g., dichloromethane or chloroform).
-
Add trityl chloride and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with aqueous solutions to remove salts and excess reagents.
-
Dry the organic layer and evaporate the solvent to yield Fmoc-L-homoglutamine(Trt)-OH.
-
Purify the final product by column chromatography or crystallization.
Incorporation of Fmoc-hGln(Trt)-OH in SPPS
The coupling of Fmoc-hGln(Trt)-OH into a growing peptide chain on a solid support follows standard Fmoc-SPPS protocols.
Caption: Standard workflow for incorporating Fmoc-hGln(Trt)-OH in SPPS.
Final Cleavage and Deprotection
Protocol for Cleavage and Trityl Deprotection:
-
Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual DMF.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Prepare a cleavage cocktail. A standard and effective mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap the reactive trityl cations generated during deprotection, preventing side reactions with sensitive residues like tryptophan and methionine.[8]
-
Add the cleavage cocktail to the dry peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours. The solution will likely turn a distinct orange or yellow color due to the formation of the trityl cation.[8]
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the crude peptide from the combined filtrates by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether to remove residual scavengers and cleaved protecting groups.
-
Dry the peptide pellet under vacuum.
Quantitative Data and Comparative Analysis
The efficacy of side-chain protection is ultimately measured by the purity and yield of the final peptide product. While specific quantitative data for homoglutamine is not as extensively published as for glutamine, the trends observed for glutamine provide a strong predictive framework.
| Amino Acid Derivative | Key Side Reaction | Typical Crude Purity | Rationale for Purity Difference |
| Fmoc-hGln-OH (unprotected) | Dehydration, Pyroglutamate formation | Lower, sequence-dependent | Formation of deletion sequences and truncated peptides due to incomplete coupling and chain termination. |
| Fmoc-hGln(Trt)-OH | Minimized | Significantly Higher | Prevention of side reactions and improved coupling efficiency due to enhanced solubility. |
Conclusion
The strategic use of side-chain protection is not merely an optional step but a fundamental requirement for the successful synthesis of peptides containing homoglutamine. The trityl group, by effectively mitigating the risks of side-chain dehydration, N-terminal cyclization, and poor solubility, stands as the authoritative choice for researchers and drug development professionals. Adherence to the principles and protocols outlined in this guide will enable the reliable and efficient incorporation of homoglutamine, thereby expanding the repertoire of synthetic peptides for therapeutic and research applications.
References
- 1. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fmoc-Gln(Trt)-OH | Peptide synthesis | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Gln(Trt)-OH [cem.com]
- 7. CN100593536C - Method for synthesizing N-fluorene methoxycarbonyl-N-trityl-D-glutamine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Fmoc-L-Hgn(Trt)-OH supplier and purity information
An In-Depth Technical Guide to Fmoc-L-Hgn(Trt)-OH: From Sourcing to Application in Advanced Peptide Synthesis
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound (Fmoc-L-homoglutamine(trityl)-OH), a critical building block in modern solid-phase peptide synthesis (SPPS). We will explore its sourcing from reputable suppliers, delve into the nuances of purity assessment, and provide detailed, field-tested protocols for its effective use in the synthesis of complex peptides. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this specialized amino acid derivative.
Introduction to this compound: A Specialized Building Block
This compound is a derivative of the non-proteinogenic amino acid L-homoglutamine. The homoglutamine side chain, with its extended amide-containing structure, is of significant interest in the design of peptide-based therapeutics, including peptidomimetics and probes for studying protein-protein interactions. The strategic placement of protecting groups is paramount for its successful incorporation into a growing peptide chain.
-
The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group on the N-terminus provides a base-labile protecting group, which is the cornerstone of the most widely used SPPS strategy. Its removal is typically achieved with a solution of piperidine in a polar aprotic solvent, conditions that are orthogonal to the acid-labile side-chain protecting groups.
-
The Trityl (Trt) Group: The trityl (triphenylmethyl) group protects the side-chain amide of the homoglutamine. The bulky nature of the Trt group offers steric hindrance, preventing undesirable side reactions. Its acid lability allows for its removal during the final cleavage of the peptide from the solid support, typically with a strong acid cocktail such as trifluoroacetic acid (TFA).
The judicious choice of these protecting groups makes this compound a versatile reagent for the synthesis of peptides with unique structural and functional properties.
Supplier Landscape and Purity Considerations
The quality of the final peptide product is intrinsically linked to the purity of the starting materials. Sourcing high-purity this compound is therefore a critical first step.
Reputable Suppliers
Several chemical suppliers specialize in the production of high-purity amino acid derivatives for peptide synthesis. When selecting a supplier, it is essential to consider their reputation, the quality of their documentation (e.g., Certificate of Analysis), and their technical support. Some well-regarded suppliers in this space include:
-
Bachem
-
CEM Corporation
-
Combi-Blocks
-
APExBIO
-
BroadPharm
-
Watson International
It is important to note that availability and product specifications may vary. Researchers should always consult the supplier's most recent catalog and technical datasheets.
Purity Specifications and Analysis
A comprehensive Certificate of Analysis (CoA) is a non-negotiable document when purchasing this compound. The CoA should provide detailed information on the purity of the compound, as determined by a combination of analytical techniques.
Table 1: Typical Purity Specifications for this compound
| Parameter | Specification | Method |
| Purity (HPLC) | ≥98.0% | High-Performance Liquid Chromatography |
| Optical Rotation | Specific range (e.g., [α]D20 -15.0 to -25.0°) | Polarimetry |
| Mass Spectrometry | Conforms to expected molecular weight | ESI-MS or MALDI-TOF |
| NMR Spectroscopy | Conforms to structure | ¹H NMR, ¹³C NMR |
| Appearance | White to off-white solid | Visual Inspection |
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of amino acid derivatives. A typical HPLC analysis for this compound will utilize a reversed-phase column (e.g., C18) with a gradient of acetonitrile in water, often with a small amount of trifluoroacetic acid (TFA) as an ion-pairing agent. The chromatogram should show a single major peak corresponding to the product, with any impurities being well-resolved and below the specified threshold.
2.2.2. Mass Spectrometry (MS)
Mass spectrometry confirms the identity of the compound by measuring its mass-to-charge ratio (m/z). For this compound (C₃₉H₃₆N₂O₅), the expected monoisotopic mass is approximately 612.26 g/mol . Electrospray ionization (ESI) is a common technique for this analysis.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed structural information, confirming the presence of the Fmoc, Trityl, and homoglutamine moieties and their correct connectivity. The chemical shifts and coupling constants should be consistent with the expected structure.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of this compound into a peptide sequence follows the standard principles of Fmoc-based SPPS. The following protocol outlines the key steps.
Experimental Workflow: SPPS Cycle for this compound Incorporation
Methodological & Application
Application Notes & Protocols: Standard Coupling of Fmoc-L-Hgn(Trt)-OH in Solid-Phase Peptide Synthesis
Document ID: AN-SPPS-HGN-001
Revision: 1.0
Introduction: The Role and Challenges of Homoglutamine in Peptide Synthesis
Fmoc-L-Hgn(Trt)-OH is the N-α-Fmoc protected, side-chain trityl-protected derivative of L-homoglutamine. Homoglutamine (Hgn), a higher homolog of glutamine (Gln), is a non-proteinogenic amino acid that is incorporated into peptides to modulate their structure, stability, and biological activity. The additional methylene group in its side chain compared to glutamine can alter peptide conformation and receptor binding affinity.
The primary challenge in incorporating any glutamine homolog into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) is the potential for side-chain dehydration during the carboxyl group activation step. This can lead to the formation of a nitrile byproduct, resulting in a terminated peptide chain. The use of a bulky, acid-labile trityl (Trt) protecting group on the side-chain amide is the standard and most effective strategy to prevent this side reaction.[1][2][3][4] The Trt group sterically hinders side-chain dehydration and also significantly improves the solubility of the amino acid derivative in common SPPS solvents like N,N-Dimethylformamide (DMF).[1][3][4]
These application notes provide validated protocols for the efficient and reliable coupling of this compound, focusing on methodologies that ensure high coupling efficiency while preserving the stereochemical integrity of the residue.
Properties of this compound
Understanding the chemical properties of the building block is fundamental to developing a robust coupling strategy.
| Property | Value | Reference |
| Chemical Formula | C₄₀H₃₆N₂O₅ | [5] |
| Molecular Weight | 624.72 g/mol | [5] |
| Appearance | White to off-white powder | |
| Fmoc Protection | Base-labile (e.g., 20% Piperidine in DMF) | [6] |
| Trt Protection | Acid-labile (e.g., TFA-based cleavage cocktails) | [1][7] |
| Solubility | Good solubility in DMF, NMP, and DCM | [1] |
The trityl group is a bulky protecting group that is stable to the basic conditions used for Fmoc removal but is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA), making it fully compatible with standard Fmoc-SPPS strategies.[6][7]
Core Principles of Amide Bond Formation
The coupling of an amino acid in SPPS involves a two-step process:
-
Carboxyl Group Activation: The carboxylic acid of the incoming this compound is converted into a more reactive species. This is achieved using a coupling reagent.
-
Nucleophilic Attack: The free N-terminal amine of the peptide chain anchored to the solid support attacks the activated carboxyl group, forming the desired peptide (amide) bond.
The choice of coupling reagent is critical for success. Modern coupling reagents, such as aminium/uronium or phosphonium salts, are highly efficient and minimize side reactions like racemization.[8][9]
Recommended Coupling Protocols
Two primary classes of coupling reagents are recommended for this compound: Onium (Aminium/Uronium) Salts and Carbodiimides with additives. The selection depends on the complexity of the sequence, the scale of the synthesis, and laboratory preference.
Protocol 1: High-Efficiency Coupling with HBTU/HATU
Onium salt-based reagents like HBTU and HATU are highly effective, especially for potentially difficult or sterically hindered couplings.[10][11] They react with the carboxylic acid to form a highly reactive HOBt or HOAt active ester intermediate, which rapidly acylates the N-terminal amine.[8][9][12] HATU is generally considered more reactive than HBTU and is preferred for challenging sequences.[11][13]
Workflow Diagram: Standard Fmoc-SPPS Cycle
Caption: Standard Fmoc-SPPS cycle for incorporating a new amino acid.
Experimental Details:
| Reagent | Equivalents (vs. Resin Loading) | Purpose |
| This compound | 3 - 5 | Amino Acid Building Block |
| HBTU or HATU | 2.9 - 4.9 | Coupling/Activating Reagent |
| DIPEA or Collidine | 6 - 10 | Tertiary Base for Activation |
| Solvent | As required | DMF or NMP |
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for an additional 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation (Pre-activation): In a separate vessel, dissolve this compound and HBTU/HATU in DMF. Add the base (DIPEA) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 45-90 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[14][15] A negative result (yellow/colorless beads) indicates complete coupling.[16]
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin with DMF (3-5 times).
-
Troubleshooting: If the Kaiser test is positive (blue/purple beads), indicating incomplete coupling, perform a second "double coupling" by repeating steps 4-7 with a fresh solution of activated amino acid.[16] If the test remains positive, consider capping the unreacted amines with acetic anhydride before proceeding.[16]
Protocol 2: Carbodiimide Coupling with DIC/Oxyma
Diisopropylcarbodiimide (DIC) is a liquid carbodiimide that, when used with an additive like Oxyma Pure® or HOBt, provides an efficient, cost-effective, and low-racemization coupling method.[17] This method avoids the use of a tertiary base during the coupling step itself, which can be advantageous for sensitive sequences.[17] The byproduct, diisopropylurea (DIU), is soluble in DMF and easily washed away.[18]
Activation Mechanism Diagram: DIC/Oxyma
Caption: Activation pathway using DIC and an Oxyma additive.
Experimental Details:
| Reagent | Equivalents (vs. Resin Loading) | Purpose |
| This compound | 3 - 5 | Amino Acid Building Block |
| Oxyma Pure® or HOBt | 3 - 5 | Additive to suppress racemization & form active ester |
| DIC | 3 - 5 | Carbodiimide Activating Reagent |
| Solvent | As required | DMF or NMP |
Step-by-Step Procedure:
-
Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 4.1.
-
Coupling Solution Preparation: In a separate vessel, dissolve this compound and Oxyma Pure® (or HOBt) in DMF.
-
Coupling: Add the amino acid/additive solution to the resin. Then, add the DIC directly to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours.
-
Monitoring & Washing: Follow steps 6-8 from Protocol 4.1 to monitor completion and wash the resin.
Troubleshooting and Key Considerations
-
Incomplete Coupling: Homoglutamine is not exceptionally sterically hindered, but incomplete coupling can occur in difficult sequences. The primary solution is to perform a double coupling.[16] For persistent issues, switching to a more potent activator like HATU or using microwave-assisted synthesis can improve yields.[10]
-
Racemization: While minimal with modern reagents, racemization risk increases with extended pre-activation times, especially with reagents like HBTU in the presence of excess base. Using collidine instead of DIPEA or employing a base-free method like DIC/Oxyma can mitigate this risk.[17][19]
-
Solvent Quality: Ensure the use of high-purity, amine-free DMF. Contamination with amines can neutralize the activated acid and terminate the coupling reaction.
-
Kaiser Test Interpretation: The Kaiser test is a reliable qualitative indicator for primary amines.[15] A positive result (blue beads) confirms the presence of unreacted N-terminal amines.[20] Note that this test is not suitable for N-terminal proline residues.[15]
Conclusion
The successful incorporation of this compound is readily achievable using standard Fmoc-SPPS protocols. The trityl side-chain protection is essential for preventing dehydration and ensuring high-quality synthesis. For most applications, coupling with HBTU/DIPEA or DIC/Oxyma provides excellent results. For difficult sequences or to maximize efficiency, HATU is the recommended reagent. Careful monitoring of the reaction completion with the Kaiser test is critical for ensuring the integrity of the final peptide product.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. HBTU - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. americanpeptidesociety.org [americanpeptidesociety.org]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. bachem.com [bachem.com]
- 18. benchchem.com [benchchem.com]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
Application Note & Protocol: Efficient Activation and Coupling of Fmoc-L-Hgn(Trt)-OH in Solid-Phase Peptide Synthesis
Introduction: The Challenge of Incorporating Homoglutamine
The synthesis of complex peptides and proteins is a cornerstone of modern drug discovery and biochemical research. While the 20 proteinogenic amino acids form the basis of these structures, the incorporation of non-canonical amino acids offers a powerful strategy to enhance therapeutic properties, such as metabolic stability, conformational rigidity, and biological activity.
Fmoc-L-Homoglutamine(Trt)-OH (Fmoc-L-Hgn(Trt)-OH) is one such valuable building block. As a homolog of glutamine, it extends the side chain by a single methylene group, which can subtly alter peptide conformation and receptor interactions. The bulky trityl (Trt) group on the side-chain amide is crucial for preventing undesirable side reactions, such as dehydration to a nitrile or pyroglutamate formation during activation steps.[1][2] However, the combination of the bulky Trt group and the inherent steric hindrance of the amino acid backbone can make its efficient incorporation into a growing peptide chain challenging.[3]
This guide provides an in-depth analysis and a field-proven protocol for the activation of this compound using the highly efficient HBTU/HOBt reagent system, a method renowned for its rapid kinetics and suppression of racemization.[4]
Mechanistic Deep Dive: The Synergy of HBTU and HOBt
The success of a peptide coupling reaction hinges on the controlled activation of the amino acid's carboxyl group to make it susceptible to nucleophilic attack by the N-terminal amine of the peptide chain. The combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) provides a robust system for this transformation, particularly for sterically demanding couplings.[5]
The activation proceeds through a multi-step mechanism:
-
Initial Activation by HBTU: In the presence of a tertiary base like N,N-Diisopropylethylamine (DIPEA), the carboxylic acid of this compound is deprotonated. This carboxylate anion attacks the electrophilic carbon of HBTU.[6]
-
Formation of the HOBt Active Ester: This initial adduct is unstable and rapidly rearranges to form a highly reactive O-Benzotriazolyl ester (OBt-ester). HOBt is crucial here; it acts as an auxiliary nucleophile that traps the activated carboxyl group, forming the OBt-ester intermediate.[7]
-
Suppression of Side Reactions: The formation of this HOBt-ester is key to the method's success. It is more stable than the initial HBTU adduct, which reduces the risk of side reactions.[8] Crucially, it serves as a powerful scavenger of the activated species, significantly suppressing the potential for racemization at the α-carbon—a major concern in peptide synthesis.[9] The HOBt-ester is reactive enough to couple efficiently with the peptide's N-terminal amine but stable enough to minimize epimerization.[10][11]
The overall process ensures a high-yield coupling reaction by maintaining a delicate balance between reactivity and stability, which is paramount when dealing with sterically hindered residues like Hgn(Trt).
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 6. youtube.com [youtube.com]
- 7. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. Racemization in peptide synthesis. Mechanism-specific models - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
solid-phase peptide synthesis protocol using Fmoc-L-Hgn(Trt)-OH
An Application Guide for the Efficient Incorporation of L-Homoglutamine in Solid-Phase Peptide Synthesis
Abstract
The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern therapeutic and research peptide development. L-Homoglutamine (Hgn), a homolog of L-Glutamine, offers unique structural properties for designing novel peptides. This guide provides a comprehensive, field-tested protocol for the efficient incorporation of Fmoc-L-Hgn(Trt)-OH into peptide chains using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer expert insights to ensure high-yield, high-purity synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to master advanced peptide synthesis.
Foundational Principles: Why this compound?
Solid-Phase Peptide Synthesis (SPPS) revolutionized peptide chemistry by anchoring the C-terminal amino acid to an insoluble resin, allowing for the iterative addition of subsequent amino acids with easy purification of the growing peptide chain by simple filtration and washing.[1][2] The Fmoc/tBu strategy is the predominant method, prized for its mild, base-labile deprotection of the Nα-amino group, which preserves acid-labile side-chain protecting groups.[3][4][5]
The incorporation of L-Homoglutamine, like its lower homolog L-Glutamine, presents a specific challenge: the side-chain amide. During the carboxyl group activation step required for peptide bond formation, this amide is susceptible to an irreversible dehydration reaction, forming a nitrile.[6][7] Furthermore, an unprotected N-terminal Hgn can cyclize to form a pyroglutamate derivative.
To circumvent these deleterious side reactions, the side-chain amide must be protected. The trityl (Trt) group is the protection of choice for this purpose.[6][8][9]
Key Advantages of the Trityl Group for Hgn:
-
Steric Hindrance: The bulky trityl group physically shields the side-chain amide, effectively preventing dehydration during activation.[6][7]
-
Enhanced Solubility: The presence of the lipophilic Trt group significantly improves the solubility of the Fmoc-amino acid derivative in common SPPS solvents like Dimethylformamide (DMF), which is critical for efficient and complete coupling reactions.[7][9][10]
-
Orthogonality: The Trt group is highly acid-labile and is conveniently removed during the final cleavage step with Trifluoroacetic acid (TFA), simultaneously with other acid-labile side-chain protecting groups (e.g., Boc, tBu) and cleavage from the resin.[8][11]
The SPPS Workflow: A Cyclical Process
The synthesis of a peptide is a multi-step, cyclical process. Each cycle extends the peptide chain by one amino acid and consists of two main stages: Nα-Fmoc deprotection and coupling of the next amino acid.
Caption: The core cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Protocols & Methodologies
Protocol 1: Resin Preparation and Swelling
Rationale: The solid support, typically a polystyrene resin crosslinked with divinylbenzene, must be fully swollen to ensure that reactive sites within the polymer matrix are accessible to reagents.[2][12] Incomplete swelling is a primary cause of failed or truncated sequences.
Procedure:
-
Place the desired amount of resin (e.g., 100-200 mg) in a fritted reaction vessel.
-
Add sufficient DMF to completely cover the resin (approx. 10 mL per gram of resin).
-
Agitate the resin slurry gently (using a shaker or nitrogen bubbling) for at least 30-60 minutes at room temperature.
-
After swelling, drain the DMF completely.
-
Perform three subsequent washes with DMF (approx. 5 mL each) to remove any preservatives or impurities.
Protocol 2: The SPPS Cycle for this compound Incorporation
This protocol outlines a single cycle for adding this compound to the growing peptide chain.
A. Nα-Fmoc Deprotection Rationale: The base-labile Fmoc group is removed by a secondary amine, typically piperidine, which generates a free N-terminal amine on the peptide-resin, ready for the next coupling step.[2][13]
-
Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate the mixture for 5-7 minutes at room temperature.
-
Drain the solution.
-
Repeat the piperidine treatment for another 5-7 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct byproduct.
B. Activation and Coupling of this compound Rationale: The carboxylic acid of the incoming amino acid is activated to form a highly reactive species that is susceptible to nucleophilic attack by the free amine on the peptide-resin.[3][8] For potentially challenging couplings, including those of bulky or protected amino acids, onium salt reagents like HATU are superior to carbodiimides as they form highly reactive OAt-esters and are associated with lower rates of racemization.[14][15]
Reagent Calculation Table (Example for 0.1 mmol scale)
| Reagent | Equivalents (rel. to resin) | Molar Amount (mmol) | Mass / Volume |
| Peptide-Resin | 1.0 | 0.1 | (Varies by loading) |
| This compound | 4.0 | 0.4 | ~244 mg |
| HATU | 3.9 | 0.39 | ~148 mg |
| DIPEA (or Collidine) | 8.0 | 0.8 | ~139 µL |
| DMF | - | - | ~2 mL |
Scientist's Note: The use of a slight excess of the amino acid and coupling reagent drives the reaction to completion. A non-nucleophilic base like Diisopropylethylamine (DIPEA) is required to neutralize the protonated amine and facilitate the reaction.
Procedure:
-
Activation (Pre-activation): In a separate vial, dissolve this compound (4 eq) and HATU (3.9 eq) in DMF. Add DIPEA (8 eq) and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 45-60 minutes.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and soluble byproducts.
C. Monitoring the Coupling Reaction (Kaiser Test) Rationale: It is critical to confirm the completion of the coupling reaction before proceeding to the next cycle. The Kaiser ninhydrin test is a qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[16]
-
Positive Result (Blue Beads): Indicates incomplete coupling (free amines are present). The coupling step should be repeated.
-
Negative Result (Yellow/Colorless Beads): Indicates complete coupling (no free amines). You may proceed to the next cycle.
Protocol 3: Final Cleavage and Deprotection
Rationale: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. This is achieved with a strong acid, typically TFA.[3] The acid-labile Trt group is cleaved, generating a reactive trityl cation. This cation must be "scavenged" to prevent it from re-attaching to nucleophilic residues in the peptide (e.g., Trp, Met, Cys).[17] Triisopropylsilane (TIS) is an excellent scavenger for the Trt cation.[17]
Caption: Workflow for the final cleavage and deprotection of the peptide from the resin.
Cleavage Cocktail "Reagent B" (General Purpose, Non-odorous)
| Component | v/v Percentage | Role |
| Trifluoroacetic Acid (TFA) | 95% | Strong acid for cleavage |
| Water (H₂O) | 2.5% | Cation scavenger, aids solubility |
| Triisopropylsilane (TIS) | 2.5% | Potent scavenger for Trt cations |
Safety Precaution: TFA is highly corrosive. Always prepare and use cleavage cocktails in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Procedure:
-
Wash the final peptide-resin with Dichloromethane (DCM) (3 times) and dry it under a high vacuum for at least 1 hour.
-
Prepare the cleavage cocktail fresh immediately before use.
-
Add the cleavage cocktail to the dry peptide-resin (approx. 10 mL per gram of resin).
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling. During this time, a deep yellow color may develop, which is characteristic of the released trityl cation.[18]
-
Filter the slurry to separate the spent resin, collecting the filtrate which contains the crude peptide.
-
Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
Protocol 4: Peptide Precipitation and Isolation
Rationale: The crude peptide is isolated from the acidic cleavage solution by precipitation in a cold, non-polar solvent, typically diethyl ether.
Procedure:
-
Place a volume of cold (–20°C) methyl-t-butyl ether or diethyl ether (at least 10 times the volume of the TFA filtrate) in a centrifuge tube.
-
Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.
-
Centrifuge the suspension to pellet the crude peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by resuspending it in fresh cold ether and repeating the centrifugation. Perform this wash step 2-3 times to remove residual scavengers and cleaved protecting groups.
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
The crude peptide is now ready for purification (typically by reverse-phase HPLC) and characterization (e.g., Mass Spectrometry).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency (Positive Kaiser Test) | - Steric hindrance of Hgn(Trt).- Resin aggregation.- Insufficient reagent excess or reaction time. | - Double couple: repeat the coupling step.- Increase reaction time to 2 hours or perform at a slightly elevated temperature (e.g., 35-40°C).- Use a more potent coupling reagent like COMU.[14] |
| Low Final Yield | - Incomplete cleavage from the resin.- Premature cleavage during synthesis.- Loss of peptide during precipitation. | - Extend cleavage time to 4 hours.- Ensure the correct resin/linker was chosen for stability.- Ensure ether is sufficiently cold and use a sufficient volume for precipitation. |
| Side Products in MS | - Incomplete deprotection of side chains.- Alkylation by unscavenged Trt cations. | - Increase cleavage time or use a stronger cocktail (e.g., Reagent K [TFA/phenol/water/thioanisole/EDT]).[3][19]- Ensure sufficient scavengers (TIS) are used, especially for Trp- or Cys-containing peptides. |
References
- 1. peptide.com [peptide.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. bachem.com [bachem.com]
- 15. benchchem.com [benchchem.com]
- 16. americanpeptidesociety.org [americanpeptidesociety.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
Application Notes and Protocols for Fmoc Deprotection of Homoglutamine (Hgn)-Containing Peptides
Abstract
Homoglutamine (Hgn), a homolog of glutamine, is a valuable non-canonical amino acid for introducing structural diversity into synthetic peptides. However, its incorporation via Fmoc-based solid-phase peptide synthesis (SPPS) presents a unique challenge: the propensity of the N-terminal Hgn residue to undergo intramolecular cyclization upon Fmoc deprotection, leading to the formation of a stable six-membered δ-lactam. This side reaction can significantly reduce the yield of the desired full-length peptide and complicate purification. This guide provides a comprehensive overview of the mechanistic basis for Hgn lactam formation and offers detailed, field-proven protocols to mitigate this undesirable side reaction. We will explore the critical interplay of base selection, concentration, reaction time, and temperature, providing researchers with the necessary tools to successfully synthesize Hgn-containing peptides with high fidelity.
Introduction: The Challenge of Homoglutamine Incorporation
The use of non-canonical amino acids is a powerful strategy in drug discovery and peptide engineering to enhance proteolytic stability, modulate receptor affinity, and introduce novel functionalities. Homoglutamine, with its extended side chain compared to glutamine, offers unique conformational properties. However, the structural similarity of Hgn to glutamine also predisposes it to a similar, yet distinct, side reaction during Fmoc-SPPS.
While N-terminal glutamine is known to form a five-membered pyroglutamate ring, N-terminal homoglutamine can cyclize to form a thermodynamically stable six-membered δ-lactam. This intramolecular aminolysis occurs after the Nα-Fmoc group is removed, exposing the free amine which can then attack the side-chain amide.
dot graph TD{ rankdir=LR; node [shape=plaintext];
} Figure 1. Competing pathways following Fmoc deprotection of an N-terminal Hgn residue.
The primary goal during the deprotection of Fmoc-Hgn is to favor the kinetics of the subsequent coupling reaction over the kinetics of the intramolecular cyclization. This can be achieved by carefully optimizing the deprotection conditions.
Mechanistic Insights into δ-Lactam Formation
The formation of the δ-lactam from an N-terminal Hgn residue is a base-catalyzed intramolecular reaction. The rate of this reaction is influenced by several factors:
-
Basicity of the Deprotection Reagent: Stronger bases can accelerate both Fmoc removal and the subsequent cyclization.
-
Steric Hindrance: The conformation of the peptide chain and the nature of the adjacent amino acid can influence the proximity of the N-terminal amine to the side-chain amide.
-
Temperature: Higher temperatures generally increase the rate of all chemical reactions, including the undesired lactam formation.
-
Reaction Time: Prolonged exposure of the deprotected N-terminus to basic conditions increases the likelihood of cyclization.
To mitigate lactam formation, it is crucial to employ deprotection conditions that are sufficiently basic to efficiently remove the Fmoc group but mild enough to minimize the rate of the intramolecular aminolysis.
Recommended Protocols for Fmoc Deprotection of Hgn-Containing Peptides
Based on analogous challenges with glutamine and arginine in SPPS, and general principles of minimizing base-mediated side reactions, the following protocols are recommended for the Fmoc deprotection of Hgn-containing peptides. The key is to use a less nucleophilic base and to minimize the exposure time of the free N-terminal amine to the basic environment.
Side-Chain Protection of Homoglutamine
To prevent side-chain dehydration during coupling and to offer some steric hindrance to intramolecular attack, it is highly recommended to use a side-chain protected Hgn derivative. The trityl (Trt) group is the standard for glutamine and is the logical choice for homoglutamine as well.[1]
-
Recommended Building Block: Fmoc-Hgn(Trt)-OH
The bulky trityl group provides steric shielding of the side-chain amide, reducing its susceptibility to intramolecular attack by the N-terminal amine.[1] The trityl group is labile to standard TFA cleavage cocktails, ensuring its removal during the final deprotection step.[1]
Optimized Fmoc Deprotection Protocols
Protocol 1: Standard Conditions for Non-N-terminal Hgn Residues
For Hgn residues located internally within the peptide sequence, the risk of lactam formation is negligible. Therefore, standard Fmoc deprotection conditions can be employed.
| Parameter | Condition | Rationale |
| Reagent | 20% Piperidine in DMF | Standard and effective for complete Fmoc removal. |
| Time | 2 x 10 minutes | Ensures complete deprotection. |
| Temperature | Room Temperature | Standard operating temperature. |
Protocol 2: Optimized Conditions for N-terminal Hgn Residues
When Hgn is at the N-terminus of the peptide, modified deprotection conditions are essential to suppress lactam formation.
| Parameter | Condition | Rationale |
| Reagent | 2% Piperidine, 2% DBU in DMF | DBU is a strong, non-nucleophilic base that efficiently removes the Fmoc group, while a low concentration of piperidine acts as a scavenger for the dibenzofulvene byproduct. This combination reduces the overall basicity and nucleophilicity of the solution compared to 20% piperidine. |
| Time | 2 x 5 minutes | Minimizes the time the deprotected N-terminus is exposed to basic conditions. |
| Temperature | Room Temperature | Avoids accelerating the cyclization reaction. |
Alternative Protocol for N-terminal Hgn:
For particularly sensitive sequences, an even milder deprotection cocktail can be beneficial.
| Parameter | Condition | Rationale |
| Reagent | 10% Piperazine in DMF | Piperazine is a weaker base than piperidine and has been shown to reduce side reactions in some cases. |
| Time | 2 x 10 minutes | May require slightly longer reaction times due to the lower basicity. |
| Temperature | Room Temperature | Standard operating temperature. |
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} Figure 2. Recommended workflow for Fmoc deprotection of N-terminal Hgn.
Analytical Methods for Detection and Characterization of δ-Lactam Formation
To verify the success of the optimized deprotection protocol and to quantify any potential lactam formation, the following analytical techniques are recommended.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the primary tool for assessing the purity of the crude peptide. The δ-lactam containing peptide will likely have a different retention time compared to the desired full-length peptide.
-
Expected Observation: The lactam side-product, being a neutral and cyclic structure at the N-terminus, may be more hydrophobic and thus have a longer retention time than the target peptide with a free N-terminal amine.[2]
-
Method: A standard gradient of acetonitrile in water with 0.1% TFA is suitable for analysis.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the identity of the desired peptide and any side products.
-
Expected Mass Difference: The formation of the δ-lactam from the N-terminal Hgn residue results in the loss of a molecule of ammonia (NH₃). This corresponds to a mass difference of -17.03 Da compared to the expected mass of the full-length peptide.[2]
-
Techniques: Both MALDI-TOF and LC-MS can be used to detect this mass difference.[3][4] Tandem MS (MS/MS) can be used to confirm the location of the modification at the N-terminus.
| Species | Expected Mass | Change from Target |
| Target Peptide | [M+H]⁺ | N/A |
| δ-Lactam Side-Product | [M-17.03+H]⁺ | -17.03 Da |
Troubleshooting
| Problem | Possible Cause | Solution |
| Significant peak at -17 Da from target mass | Incomplete suppression of lactam formation. | Further reduce deprotection time. Ensure immediate coupling after deprotection. Consider using 10% piperazine in DMF. |
| Incomplete Fmoc deprotection | Deprotection conditions are too mild or reaction time is too short. | Slightly increase the deprotection time in small increments (e.g., from 2 x 5 min to 2 x 7 min). Ensure fresh deprotection solution is used. |
| Poor coupling efficiency after Hgn | Steric hindrance from the Trt group or peptide aggregation. | Use a more potent coupling reagent such as HATU or HCTU. Double couple the subsequent amino acid. |
Conclusion
The successful incorporation of homoglutamine into synthetic peptides using Fmoc-SPPS is achievable with careful consideration of the deprotection step, particularly when Hgn is at the N-terminus. The use of a side-chain protecting group, such as the trityt group, is strongly recommended. By employing optimized deprotection cocktails with reduced basicity and shorter reaction times, the competing side reaction of δ-lactam formation can be effectively minimized. Routine analysis of the crude peptide by HPLC and mass spectrometry is crucial to confirm the purity and identity of the final product and to guide any necessary adjustments to the synthetic strategy.
References
- 1. advancedchemtech.com [advancedchemtech.com]
- 2. Effect of cyclization of N-terminal glutamine and carbamidomethyl-cysteine (residues) on the chromatographic behavior of peptides in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide characterization by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Efficient Cleavage of Peptides Containing Trityl-Protected Homoglutamine
Introduction
In modern Solid-Phase Peptide Synthesis (SPPS), particularly utilizing the Fmoc/tBu strategy, the Trityl (Trt) group is a cornerstone for protecting the side-chain amides of asparagine (Asn), glutamine (Gln), and their homologs like homoglutamine (hGln).[1] Its significant steric bulk and high acid lability make it an ideal choice, preventing side reactions during synthesis while allowing for clean removal during the final cleavage step.[1][2] Homoglutamine, with its extended side chain, is a valuable non-canonical amino acid for modifying peptide structure and function.
The final cleavage and deprotection step is arguably the most critical phase of SPPS.[3] It involves treating the peptide-resin with a strong acid, typically Trifluoroacetic Acid (TFA), to simultaneously cleave the peptide from the solid support and remove all acid-labile side-chain protecting groups.[4][5] However, this process generates highly reactive carbocations, most notably the stable trityl cation (Trt⁺), which can lead to undesired side reactions if not properly managed.[6][7]
This guide provides a detailed examination of the chemistry behind Trt group cleavage, explains the rationale for designing an optimal cleavage cocktail for peptides containing hGln(Trt), and offers a validated, step-by-step protocol for researchers, scientists, and drug development professionals.
The Chemistry of Trityl Group Cleavage & The Need for Scavengers
The removal of the Trt group proceeds via an acid-catalyzed SN1 mechanism. TFA protonates the ether linkage connecting the Trt group to the side-chain amide, leading to the departure of the protected side chain and the formation of a highly stable trityl carbocation.
This Trt⁺ cation is a potent electrophile. If left unchecked, it can re-attach to nucleophilic residues within the peptide sequence, a common and problematic side reaction.[7][8] Electron-rich side chains, particularly the indole ring of tryptophan (Trp), are highly susceptible to this alkylation.[7][9] Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are also at risk.[7]
To prevent these modifications, nucleophilic reagents known as "scavengers" are added to the TFA cleavage cocktail.[4][6] These scavengers act as traps, reacting with and neutralizing the carbocations as they are formed, thus protecting the integrity of the final peptide product.[7][10]
The Role of Key Cocktail Components:
-
Trifluoroacetic Acid (TFA): The primary reagent that facilitates the acidolysis of the resin linkage and side-chain protecting groups.[5] A concentration of 95% is standard for most applications.[11][12]
-
Triisopropylsilane (TIS): A highly effective scavenger for the trityl cation.[4][7] It acts via reductive quenching, permanently trapping the Trt⁺ ion. It is a non-odorous and highly efficient substitute for older thiol-based scavengers.[4]
-
Water (H₂O): Acts as a co-scavenger and is crucial for the efficacy of TIS. It also helps to precipitate the cleaved peptide from the ether workup.[7]
Designing the Cleavage Cocktail for hGln(Trt)-Containing Peptides
While homoglutamine is not a standard amino acid, the chemical principles for cleaving the Trt group from its side chain are identical to those for Gln(Trt) and Asn(Trt). The key is to select a scavenger cocktail that is robust enough to handle the Trt⁺ cation while also protecting other sensitive residues in the sequence.
For most peptides containing hGln(Trt), the standard recommended cleavage cocktail is TFA/TIS/H₂O in a ratio of 95:2.5:2.5 (v/v/v) .[5][11][12]
This formulation is highly effective for the following reasons:
-
It provides a high concentration of acid for efficient cleavage.
-
TIS is an excellent scavenger for the released Trt⁺ cations.[4][7]
-
It is a simple, low-odor, and broadly applicable mixture suitable for peptides that do not contain challenging residues like Cys or multiple Arg residues.[4]
The visual indicator of successful Trt group cleavage is the appearance of a vibrant yellow or orange color in the solution upon addition of the TFA cocktail.[8][13] This is due to the formation of the trityl carbocation, which is a chromophore.[8][13]
Comparative Analysis of Common Cleavage Cocktails
While the 95:2.5:2.5 cocktail is a reliable starting point, the presence of other sensitive amino acids may require a more specialized formulation. The table below summarizes common cleavage cocktails and their applications.
| Reagent Name/Composition | Key Components (v/v) | Primary Application & Rationale |
| Standard (TFA/TIS/H₂O) | TFA (95%), TIS (2.5%), H₂O (2.5%) | General purpose. Excellent for peptides with Trt, Boc, and tBu groups. TIS effectively scavenges Trt cations.[4][11][12] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | "Universal" cocktail. For complex peptides containing multiple sensitive residues like Cys, Met, Trp, and Tyr.[4][11][14] The combination of scavengers provides broad protection. |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | "Odorless" alternative. Useful for Trt-containing peptides but does not protect Met from oxidation.[14] |
| TFA/H₂O (95:5) | TFA (95%), H₂O (5%) | For simple peptides. Only suitable for peptides without Trp, Met, Cys, or other easily modified residues.[13] |
Detailed Protocol: Cleavage & Isolation of hGln(Trt)-Peptides
This protocol outlines the standard procedure for cleaving a peptide from the resin and removing the Trt group from homoglutamine, along with other acid-labile protecting groups.
Safety First: All steps involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.
Materials
-
Peptide-resin (fully synthesized and dried)
-
Cleavage Cocktail: Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), Deionized Water (H₂O)
-
Reaction vessel (e.g., syringe with a frit, glass vial)
-
Cold methyl-tert-butyl ether (MTBE) or diethyl ether (-20°C)[2][6]
-
Dichloromethane (DCM)
-
Centrifuge tubes (50 mL)
-
Centrifuge
-
Nitrogen gas line or vacuum desiccator
-
Vortex mixer
Experimental Workflow Diagram
Caption: Overall workflow from resin-bound peptide to purified product.
Step-by-Step Procedure
-
Resin Preparation:
-
Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel.
-
Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin.[15] Drain the solvent completely after the final wash.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: TFA/TIS/H₂O (95:2.5:2.5) . For a 0.1 mmol scale synthesis, 5-10 mL is typically sufficient.[5][11]
-
Add the cleavage cocktail to the resin. The resin bed should be fully submerged.
-
Agitate the mixture gently at room temperature for 2-3 hours .[8][11] A deep yellow/orange color should develop, indicating the release of the Trt cation.[8]
-
Note: For sterically hindered sequences or peptides with known difficult deprotections (e.g., N-terminal Asn(Trt)), extending the cleavage time to 4 hours may be beneficial.[4][7]
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide, into a 50 mL centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates.[11]
-
-
Precipitation:
-
Washing and Drying:
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).[2]
-
Carefully decant the ether supernatant.
-
Resuspend the peptide pellet in fresh cold ether, vortex briefly, and centrifuge again. Repeat this wash step at least two more times to thoroughly remove scavengers and cleavage by-products.[2][6]
-
After the final wash and decantation, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator until a fine white powder is obtained.[2]
-
-
Analysis and Purification:
-
The crude peptide is now ready for analysis (e.g., LC-MS) and subsequent purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[11]
-
Mechanism of Trt Deprotection and Scavenging
The following diagram illustrates the acid-mediated cleavage of the Trt group from the homoglutamine side chain and the critical role of Triisopropylsilane (TIS) in trapping the resulting electrophilic Trityl cation.
Caption: Acid-mediated Trt deprotection and scavenger mechanism.
Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cleavage (Trt group remains) | 1. Insufficient reaction time.[7] 2. Steric hindrance in the peptide sequence.[7] 3. Suboptimal acid concentration (e.g., poor quality TFA). | 1. Extend the cleavage time to 4 hours.[7] 2. If the problem persists, precipitate the peptide, wash, and subject it to a second cleavage with fresh reagents.[7] 3. Ensure high-quality, fresh TFA is used. |
| Low Peptide Yield | 1. Poor precipitation in ether. 2. Re-attachment of the peptide to the resin.[4] | 1. Ensure ether is ice-cold. Reduce the volume of TFA by evaporation under N₂ before adding ether. 2. Ensure an adequate volume of cleavage cocktail and sufficient scavengers are used. |
| Presence of Side Products (+16 Da, +241 Da) | 1. Oxidation of Met or Trp (+16 Da). 2. Alkylation of Trp by Trt cation (+241 Da).[7] | 1. Degas all solvents and perform cleavage under an inert atmosphere (N₂ or Ar). For Met-containing peptides, consider adding EDT or thioanisole.[4] 2. Ensure the cleavage cocktail is freshly prepared with a sufficient concentration of TIS. |
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. biovera.com.au [biovera.com.au]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. kohan.com.tw [kohan.com.tw]
Application Notes and Protocols for the Incorporation of Homoglutamine into Synthetic Peptides
Introduction: Expanding the Peptidomimetic Toolkit with Homoglutamine
In the landscape of peptide-based drug discovery and chemical biology, the incorporation of non-canonical amino acids is a cornerstone strategy for modulating the pharmacological properties of bioactive peptides.[1][2][3] Homoglutamine (Hgn), a homolog of glutamine with an additional methylene group in its side chain, represents a subtle yet powerful modification to introduce structural and functional diversity. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the rationale, strategic considerations, and detailed protocols for the successful incorporation of homoglutamine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Glutamine residues are pivotal in defining the structure and function of peptides, often participating in hydrogen bonding networks that stabilize secondary structures like α-helices.[4][5] The introduction of homoglutamine, with its extended side chain, can alter these interactions, potentially leading to peptides with enhanced proteolytic stability, modified receptor-binding affinities, or novel conformational preferences. Understanding the nuances of its incorporation is therefore critical for harnessing its full potential in designing next-generation peptide therapeutics.[1][6]
Core Principles and Strategic Considerations
Homoglutamine vs. Glutamine: A Structural Comparison
The key difference between glutamine and homoglutamine lies in the length of the side-chain alkyl group. This seemingly minor extension has significant implications for the peptide's local environment and overall conformation.
| Feature | L-Glutamine (Gln) | L-Homoglutamine (Hgn) |
| Side Chain Structure | -(CH₂)₂-CONH₂ | -(CH₂)₃-CONH₂ |
| Molecular Weight | 146.14 g/mol | 160.17 g/mol |
| Side Chain Flexibility | Moderate | Increased |
| Hydrogen Bonding Potential | Maintained | Maintained |
| Conformational Impact | Stabilizes α-helices and β-turns through specific hydrogen bonding patterns.[7] | May alter the stability of secondary structures due to changes in side-chain interactions and backbone dihedral angles. |
Protecting Group Strategy: The Critical Role of Trityl (Trt) Protection
Similar to glutamine, the side-chain amide of homoglutamine is susceptible to undesirable side reactions during SPPS. The primary concerns are:
-
Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide can be dehydrated to a nitrile, an irreversible modification that alters the peptide's structure and function.
-
Pyroglutamate Formation: Although less common than with N-terminal glutamine, cyclization of the side chain can occur under certain conditions.
To mitigate these risks, the use of a side-chain protecting group is essential. The trityl (Trt) group is the protection of choice for the homoglutamine side chain, mirroring its successful application for glutamine. The commercially available building block for this purpose is Fmoc-L-HomoGln(Trt)-OH .
Advantages of Trityl Protection:
-
Steric Hindrance: The bulky trityl group effectively shields the side-chain amide from reagents, preventing dehydration.
-
Acid Lability: The Trt group is readily cleaved under standard acidic conditions (e.g., with trifluoroacetic acid - TFA) used for the final cleavage of the peptide from the resin, ensuring simultaneous deprotection with other acid-labile side-chain protecting groups.
-
Enhanced Solubility: The presence of the Trityl group often improves the solubility of the protected amino acid in common SPPS solvents like dimethylformamide (DMF).
Experimental Workflow for Homoglutamine Peptide Synthesis
The following diagram illustrates the typical workflow for the solid-phase synthesis of a peptide containing homoglutamine.
Caption: Workflow for Homoglutamine Peptide Synthesis.
Detailed Protocol: Solid-Phase Synthesis of a Model Homoglutamine-Containing Peptide
This protocol details the manual synthesis of a model peptide incorporating a homoglutamine residue using Fmoc-L-HomoGln(Trt)-OH on a Rink Amide resin, which will yield a C-terminally amidated peptide.
Materials and Reagents
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-HomoGln(Trt)-OH)
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and Water (H₂O) in a ratio of 95:2.5:2.5 (v/v/v)
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Deionized water, HPLC grade
Step-by-Step Synthesis Procedure
1. Resin Preparation: a. Place the desired amount of Rink Amide MBHA resin in a reaction vessel. b. Swell the resin in DMF for 30-60 minutes with gentle agitation. c. Drain the DMF.
2. Initial Fmoc Deprotection: a. Add a 20% piperidine in DMF solution to the resin. b. Agitate for 5 minutes, then drain. c. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes. d. Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (General Cycle): a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HBTU/HOBt (or HATU/HOAt) (3-5 equivalents) in a minimal amount of DMF. b. Add DIPEA (6-10 equivalents) to the amino acid solution to activate it. Let the activation proceed for 1-2 minutes. c. Add the activated amino acid solution to the deprotected resin. d. Agitate the reaction mixture for 1-2 hours at room temperature. e. To monitor the completion of the coupling reaction, perform a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a double coupling. f. Drain the coupling solution and wash the resin with DMF (3-5 times).
4. Incorporation of Homoglutamine: a. Follow the general amino acid coupling protocol (Step 3) using Fmoc-L-HomoGln(Trt)-OH. Due to the bulky Trt group, ensure complete dissolution and activation. A slightly extended coupling time (e.g., 2-3 hours) may be beneficial to ensure high coupling efficiency.
5. Chain Elongation: a. Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.
6. Final Fmoc Deprotection: a. After the final amino acid has been coupled, perform a final deprotection step as described in Step 2 to remove the N-terminal Fmoc group.
7. Cleavage and Global Deprotection: a. Wash the deprotected peptide-resin with DCM (3-5 times) and dry it under a stream of nitrogen. b. Prepare the cleavage cocktail (TFA/TIS/H₂O; 95:2.5:2.5). Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment. c. Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). d. Agitate the mixture at room temperature for 2-3 hours. The TIS acts as a scavenger to trap the reactive trityl cations released during deprotection. e. Filter the resin and collect the filtrate containing the cleaved peptide. f. Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
8. Peptide Precipitation and Purification: a. Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether. b. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. c. Dry the crude peptide pellet under vacuum. d. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization and Analysis of Homoglutamine-Containing Peptides
Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of the synthesized peptide.
Analytical Techniques
| Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and quantification. | A single major peak in the chromatogram, indicating a high degree of purity. The retention time will be influenced by the overall hydrophobicity of the peptide; the extra methylene group in homoglutamine will slightly increase hydrophobicity compared to a glutamine-containing analog.[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation and sequence verification. | The observed molecular weight should match the calculated theoretical mass of the homoglutamine-containing peptide. Tandem MS (MS/MS) will produce fragment ions (b- and y-ions) that can be used to confirm the amino acid sequence, including the correct incorporation of homoglutamine.[9][10] The fragmentation pattern around the homoglutamine residue should be carefully analyzed to confirm its position. |
| Amino Acid Analysis (AAA) | Confirmation of amino acid composition. | Provides the relative ratios of the constituent amino acids in the purified peptide, verifying the presence of homoglutamine. |
| Circular Dichroism (CD) Spectroscopy | Assessment of secondary structure. | Provides information on the peptide's conformation in solution (e.g., α-helix, β-sheet, random coil). This is particularly useful for comparing the structural impact of a Gln to Hgn substitution. |
The following diagram illustrates the analytical workflow for a synthesized peptide.
References
- 1. Peptides in Therapeutic Applications | BroadPharm [broadpharm.com]
- 2. benthamscience.com [benthamscience.com]
- 3. lifestyle.ghlifemagazine.com [lifestyle.ghlifemagazine.com]
- 4. researchgate.net [researchgate.net]
- 5. scirp.org [scirp.org]
- 6. Structural information in therapeutic peptides: Emerging applications in biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Guide to Monitoring the Coupling Efficiency of Fmoc-L-Hgn(Trt)-OH in Solid-Phase Peptide Synthesis
For: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Abstract
The successful incorporation of sterically hindered amino acids is a critical determinant of purity and yield in solid-phase peptide synthesis (SPPS). Fmoc-L-Homonorleucine(Trityl)-OH (Fmoc-L-Hgn(Trt)-OH), a valuable building block for introducing non-proteinogenic residues to enhance peptide stability and activity, presents unique coupling challenges due to its bulky trityl (Trt) protecting group.[1][2][3] Inefficient coupling of this amino acid can lead to the accumulation of deletion sequences, which are often difficult to separate from the target peptide. Therefore, rigorous in-process monitoring of the coupling reaction is paramount. This application note provides a comprehensive guide with detailed protocols for monitoring the coupling efficiency of this compound, ensuring the synthesis of high-quality peptides.
Introduction: The Challenge of Incorporating this compound
This compound is an analog of glutamine with an extended side chain, offering unique structural properties to synthetic peptides.[4][5] The trityl (Trt) group, while effectively protecting the side-chain amide from undesirable side reactions, introduces significant steric hindrance that can impede the coupling reaction.[1][2] Incomplete coupling reactions are a major challenge in SPPS, leading to the formation of deletion sequences that compromise the purity and biological activity of the final product.[6][7]
Effective monitoring of the coupling reaction allows for timely intervention, such as extending the reaction time or performing a double coupling, to drive the reaction to completion.[8][9] This note details both classical colorimetric assays and modern real-time monitoring techniques to provide a robust toolkit for the peptide chemist.
Pre-Coupling Considerations: Setting the Stage for Success
Before initiating the coupling of this compound, it is crucial to ensure the complete deprotection of the N-terminal Fmoc group of the preceding amino acid on the resin. Residual Fmoc groups will cap the growing peptide chain, leading to truncated sequences.
Monitoring Fmoc Deprotection
The removal of the Fmoc group with a piperidine solution can be monitored by observing the UV absorbance of the dibenzofulvene-piperidine adduct in the drained deprotection solution.[10] A consistent and expected UV profile across multiple deprotection cycles indicates successful Fmoc removal.
Qualitative Colorimetric Monitoring of Coupling Reactions
Qualitative colorimetric tests are rapid, simple, and widely used methods to assess the presence of free primary and secondary amines on the resin surface.[11] A negative test result indicates the absence of free amines and, therefore, a complete coupling reaction.
The Kaiser Test (Ninhydrin Test) for Primary Amines
The Kaiser test is a highly sensitive method for detecting free primary amines.[12][13] Ninhydrin reacts with primary amines to produce a characteristic dark blue color, known as Ruhemann's purple.[14]
Causality behind the protocol: The test relies on the reaction of ninhydrin with the primary amine of the unreacted amino acid on the resin. The heating step accelerates the reaction to provide a rapid and clear visual readout. The use of pyridine in the reagents can potentially cause premature Fmoc deprotection, leading to false positives, hence the need for careful control of heating time.[12][15]
Experimental Protocol: Kaiser Test
| Step | Procedure | Rationale |
| 1 | Sample Preparation: Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube after the coupling reaction and thorough washing with DMF. | To obtain a representative sample of the peptide-resin for analysis. |
| 2 | Reagent Addition: Add 2-3 drops of each of the three Kaiser test solutions (Reagent A: Potassium cyanide in pyridine; Reagent B: Ninhydrin in n-butanol; Reagent C: Phenol in n-butanol).[13][14] | The reagents are added in sequence to initiate the colorimetric reaction. |
| 3 | Heating: Heat the test tube at 100-120°C for 3-5 minutes.[11] | To accelerate the reaction between ninhydrin and any free primary amines. |
| 4 | Observation: Observe the color of the beads and the solution. | A blue color indicates the presence of free primary amines and an incomplete coupling. A yellow or colorless solution and beads signify a complete reaction. |
Interpretation of Kaiser Test Results
| Observation | Interpretation | Recommended Action |
| Solution and beads are yellow/colorless | Coupling is complete. | Proceed to the next deprotection step. |
| Solution is yellow, but beads are blue | Incomplete coupling. | Extend the coupling time or perform a second coupling. |
| Solution and beads are dark blue | Significant amount of unreacted amine. | Perform a second coupling. If the test is still positive, cap the unreacted amines. |
The Chloranil Test for Secondary Amines
While this compound has a primary amine, the chloranil test is useful for confirming the absence of secondary amines, such as proline, in the sequence, and to ensure that no secondary amine reagents from previous steps remain.[11][16] It can also detect primary amines.[17]
Experimental Protocol: Chloranil Test
| Step | Procedure | Rationale |
| 1 | Sample Preparation: Transfer a small sample of washed resin beads to a test tube. | To obtain a representative sample for analysis. |
| 2 | Reagent Addition: Add 2 drops of 2% acetaldehyde in DMF and 2 drops of 2% chloranil in DMF.[11][16] | To initiate the colorimetric reaction. |
| 3 | Incubation: Allow the mixture to stand at room temperature for 5 minutes.[12][18] | To allow for color development. |
| 4 | Observation: Observe the color of the beads. | A blue or greenish-blue color indicates the presence of free amines. |
Advanced Real-Time Monitoring Techniques
While colorimetric tests are invaluable, they are qualitative and require manual sampling. Real-time monitoring techniques offer a more quantitative and automated approach to ensure optimal coupling efficiency.[6][7][19][20]
Refractive Index (RI) Monitoring
Real-time monitoring of the refractive index of the reaction solution provides a non-invasive method to follow the progress of the coupling reaction.[20][21] As the this compound is transferred from the solution phase to the solid-phase resin, the mass in the solution decreases, leading to a change in the refractive index.[20] This allows for the precise determination of the reaction endpoint.
Variable Bed Flow Reactor Monitoring
Incorporating a pressure-based variable bed flow reactor into an automated synthesizer allows for real-time monitoring of resin swelling.[6][7][19] As the peptide chain elongates during a successful coupling, the resin bed volume increases. In contrast, incomplete coupling or on-resin aggregation can lead to a decrease or plateau in resin swelling.[6][7]
Troubleshooting Incomplete Coupling of this compound
A positive Kaiser test after the initial coupling of this compound indicates an incomplete reaction. The following troubleshooting steps can be taken:
-
Extend Coupling Time: Allow the reaction to proceed for a longer duration (e.g., an additional 1-2 hours) and re-test.
-
Double Coupling: Drain the reaction vessel, wash the resin with DMF, and add a fresh solution of activated this compound.[8][9]
-
Optimize Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents such as HATU, HBTU, or COMU are often more effective than carbodiimides like DIC.[3]
-
Capping: If a small amount of unreacted amine remains after a second coupling, it is advisable to cap these amines with acetic anhydride to prevent the formation of deletion peptides.[9]
Visualizing the Workflow
Caption: Workflow for coupling and monitoring this compound.
Conclusion
The successful incorporation of this compound is achievable with careful monitoring and optimization of the coupling reaction. The combination of traditional colorimetric tests and advanced real-time monitoring techniques provides a robust quality control strategy during SPPS. By implementing the protocols and troubleshooting guidelines outlined in this application note, researchers can significantly improve the yield and purity of peptides containing this sterically hindered amino acid, thereby accelerating drug discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of α-carboxyphosphinopeptides derived from norleucine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. biotage.com [biotage.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. benchchem.com [benchchem.com]
- 11. Commonly Used Colorimetric Reagents in SPPS peptide solutions - Dilun Biotechnology [peptidescientific.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chempep.com [chempep.com]
- 18. Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor. | Semantic Scholar [semanticscholar.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. s4science.at [s4science.at]
Application Notes & Protocols: A Guide to the Synthesis of Bioactive Peptides Containing L-Homoglutamine
Abstract
The incorporation of non-canonical amino acids is a cornerstone of modern peptide-based drug discovery, offering a strategy to enhance therapeutic profiles by modulating conformational stability, proteolytic resistance, and receptor affinity. L-homoglutamine (Hgn), a higher homolog of L-glutamine (Gln), is an intriguing building block for designing novel bioactive peptides. Its extended side chain can alter peptide backbone conformation and introduce new interaction points with biological targets. However, the efficient and high-fidelity synthesis of Hgn-containing peptides requires specialized protocols to overcome challenges analogous to those encountered with glutamine, primarily related to side-chain protection and coupling efficiency. This guide provides a comprehensive overview and detailed protocols for the successful solid-phase peptide synthesis (SPPS) of peptides containing L-homoglutamine, intended for researchers, chemists, and drug development professionals.
Introduction: The Significance of L-Homoglutamine in Peptide Therapeutics
Bioactive peptides are crucial molecules in numerous physiological processes and represent a growing class of therapeutics.[1][2] The modification of native peptide sequences is a key strategy to overcome inherent limitations such as poor stability and short half-lives.[3] L-homoglutamine, with its additional methylene group in the side chain compared to glutamine, offers a subtle yet powerful modification. This extension can:
-
Induce Novel Secondary Structures: The longer side chain can influence backbone dihedral angles, potentially stabilizing specific secondary structures like helices or turns that are critical for biological activity.
-
Enhance Enzymatic Stability: Peptidases often exhibit high specificity for their substrates. Altering the side-chain length can hinder enzyme recognition and cleavage, thereby prolonging the peptide's in vivo half-life.[3]
-
Modify Receptor Interactions: The homoglutamine side chain may form unique hydrogen bonds or van der Waals interactions within a receptor's binding pocket, potentially altering affinity and selectivity.
Despite these advantages, the chemical synthesis of Hgn-containing peptides is not trivial. Like glutamine, the side-chain amide requires robust protection to prevent deleterious side reactions during synthesis.[4][5]
Foundational Chemistry: Reagents and Strategic Choices
The success of synthesizing Hgn-containing peptides hinges on the meticulous selection of building blocks and reagents. The most established methodology is Fmoc-based Solid-Phase Peptide Synthesis (SPPS), which allows for the stepwise assembly of the peptide chain on a solid support.[6][7]
The Critical Building Block: Fmoc-L-HomoGln(Trt)-OH
Directly using unprotected L-homoglutamine during synthesis is fraught with risk. The side-chain amide can undergo dehydration to form a nitrile upon activation with carbodiimide reagents, a common side reaction also seen with glutamine.[5][8] To circumvent this, the side chain must be temporarily masked with a protecting group.
For Fmoc/tBu chemistry, Fmoc-L-HomoGln(Trt)-OH (CAS No. 1263046-43-0) is the reagent of choice.[9] Its key features are:
-
Nα-Fmoc Group: Protects the alpha-amino group. It is stable to acid but readily cleaved by a mild base (typically piperidine), enabling iterative chain elongation.[10]
-
Side-Chain Trityl (Trt) Group: This bulky group effectively shields the side-chain amide, preventing side reactions.[11][12] It is highly acid-labile and is cleaved simultaneously with the peptide from the resin during the final trifluoroacetic acid (TFA) step.[5]
Coupling Reagents: Ensuring Efficient Amide Bond Formation
The incorporation of L-homoglutamine can sometimes be a "difficult coupling," especially in sequences prone to aggregation.[13][14] While standard carbodiimides like DIC can be used, more potent uronium/aminium or phosphonium salt-based reagents are recommended to ensure high coupling efficiency and minimize side reactions.[15][16]
| Reagent Class | Examples | Mechanism & Rationale | Citation |
| Carbodiimides | DIC (+ Oxyma/HOBt) | Forms an O-acylisourea intermediate. Requires an additive like OxymaPure® or HOBt to suppress racemization and improve efficiency. | [16] |
| Uronium/Aminium Salts | HBTU, HCTU, HATU | Form a highly reactive aminium/uronium active ester. Generally faster and more efficient than carbodiimides, especially for hindered couplings. HATU is particularly potent. | [8][17] |
| Phosphonium Salts | PyBOP, PyAOP | Form a reactive phosphonium active ester. Excellent for hindered amino acids and known to reduce racemization. | [8][15] |
Recommendation: For routine synthesis, HCTU offers a good balance of reactivity and cost. For sequences known to be difficult or if the Hgn coupling proves to be sluggish, switching to HATU is advised.[17]
Experimental Workflow: Synthesis to Purification
The following section details a step-by-step protocol for the synthesis of a model peptide, Ac-Tyr-Ala-Val-Hgn-Leu-NH₂ , using an automated peptide synthesizer. The principles are directly applicable to manual synthesis.
Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 1: Automated SPPS of Ac-Tyr-Ala-Val-Hgn-Leu-NH₂
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-L-HomoGln(Trt)-OH [9]
-
Fmoc-Leu-OH, Fmoc-Val-OH, Fmoc-Ala-OH, Fmoc-Tyr(tBu)-OH
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Reagents: Piperidine, Diisopropylethylamine (DIPEA), Acetic Anhydride
-
Coupling Agent: HCTU (or HATU)
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O[18]
-
Precipitation: Cold Diethyl Ether
Procedure:
-
Resin Preparation: Swell 200 mg of Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in the synthesizer reaction vessel.
-
First Amino Acid Coupling (Leu):
-
Perform Fmoc deprotection using 20% piperidine in DMF (2 x 7 min).
-
Wash thoroughly with DMF.
-
Couple Fmoc-Leu-OH (4 equivalents), HCTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF for 45 minutes.
-
Wash thoroughly with DMF.
-
-
Chain Elongation (Val, Ala): Repeat the deprotection, wash, and coupling steps for Fmoc-Val-OH and Fmoc-Ala-OH sequentially.
-
Incorporation of L-Homoglutamine:
-
Perform Fmoc deprotection of the N-terminal Alanine.
-
Wash thoroughly with DMF.
-
Prepare the coupling solution: Fmoc-L-HomoGln(Trt)-OH (4 eq.), HCTU (3.9 eq.), and DIPEA (8 eq.) in DMF.
-
Perform the coupling for 60-90 minutes.
-
Self-Validation: After coupling, take a small resin sample for a Kaiser test. If the test is positive (blue beads), indicating incomplete reaction, perform a "double coupling" by repeating the coupling step with a fresh reagent solution.[15]
-
Wash thoroughly with DMF.
-
-
Final Amino Acid & Capping:
-
Repeat the deprotection, wash, and coupling steps for Fmoc-Tyr(tBu)-OH.
-
Perform a final Fmoc deprotection.
-
Wash thoroughly with DMF.
-
Cap the N-terminus by reacting with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes. This adds the N-terminal acetyl group.
-
-
Final Wash: Wash the peptide-resin sequentially with DMF, DCM, and methanol, then dry under vacuum.
-
Cleavage and Deprotection:
-
Treat the dried resin with 2 mL of the cleavage cocktail for 2-3 hours at room temperature.[19] This step cleaves the peptide from the resin and removes the side-chain protecting groups (Trt and tBu).
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation:
-
Add the TFA solution dropwise into a 50 mL conical tube containing 40 mL of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) will form.
-
Centrifuge the mixture, decant the ether, and wash the pellet twice with cold ether.
-
-
Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.
Figure 2: The key coupling step for incorporating L-homoglutamine.
Purification and Characterization: Ensuring Peptide Integrity
Crude synthetic peptides contain impurities from side reactions and incomplete couplings.[19] Purification is mandatory for any biological application.
Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[19] It separates the target peptide from more polar (hydrophilic) and less polar (hydrophobic) impurities.
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Protocol:
-
Dissolve the lyophilized crude peptide in a minimal amount of Mobile Phase A, with a small amount of ACN if needed for solubility.
-
Inject the sample onto the equilibrated column.
-
Elute with a linear gradient, for example, 5-65% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 220 nm and 280 nm (for Tyr).
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
-
Pool the fractions with >95% purity and lyophilize.
-
Quality Control and Characterization
To confirm the identity and purity of the final product, the following analyses are essential.[20][21]
-
Analytical RP-HPLC: Used to determine the purity of the final product. This is performed on a smaller C18 column with a faster gradient to get a sharp peak profile.[20]
-
Mass Spectrometry (ESI-MS): Provides the molecular weight of the peptide. The observed mass should match the calculated theoretical mass of the target peptide, confirming its identity.
| Analysis | Purpose | Expected Result for Ac-YAV(Hgn)L-NH₂ |
| Analytical HPLC | Assess Purity | A single major peak (>95% area) |
| ESI-MS | Confirm Identity | Calculated Mass: 691.8 g/mol . Observed Mass: [M+H]⁺ at m/z 692.8 |
Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Recommended Solution(s) | Citation |
| Incomplete Hgn Coupling (Positive Kaiser Test) | - Peptide aggregation on resin.- Steric hindrance. | - Perform a "double coupling".- Switch to a more potent coupling reagent like HATU.- Increase coupling time to 2 hours. | [13][15] |
| Low Purity of Crude Peptide | - Inefficient coupling at multiple steps.- Aggregation during synthesis. | - Review all coupling steps; consider using pseudoproline dipeptides in the sequence if applicable.- Use chaotropic salts or switch to a more effective solvent like NMP for difficult sequences. | [13][14] |
| Side Product Detected in MS | - Incomplete removal of protecting groups.- Dehydration of Hgn side chain. | - Extend final cleavage time.- Ensure a high-quality, properly protected Fmoc-L-HomoGln(Trt)-OH starting material was used. | [3][5] |
| Poor Solubility of Crude Peptide | - The peptide sequence is highly hydrophobic. | - Lyophilize from a solution containing acetic acid (e.g., 10%) to improve solubility of the powder.- Use solvents like DMSO for initial solubilization for HPLC. | [14][22] |
Conclusion
The synthesis of bioactive peptides containing L-homoglutamine is a highly achievable process with modern SPPS techniques. The key to success lies in the use of the side-chain protected building block, Fmoc-L-HomoGln(Trt)-OH , coupled with potent activation reagents to ensure complete incorporation into the growing peptide chain. The protocols and troubleshooting guide provided herein offer a robust framework for researchers to confidently synthesize and purify these novel peptides, paving the way for the exploration of their therapeutic potential.
References
- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. m.youtube.com [m.youtube.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. shop.altabioscience.com [shop.altabioscience.com]
- 12. peptide.com [peptide.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. bachem.com [bachem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. bachem.com [bachem.com]
- 20. ejbiotechnology.info [ejbiotechnology.info]
- 21. biopharmaspec.com [biopharmaspec.com]
- 22. Study of solid-phase synthesis and purification strategies for the preparation of polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cleavage of the Trt Group from Homoglutamine
Welcome to the technical support center for optimizing the cleavage of the Trityl (Trt) protecting group from homoglutamine (Hgn) residues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and validated protocols to ensure efficient and clean deprotection of Trt-protected homoglutamine in your peptide synthesis workflows.
Introduction: The Challenge of Trt-Homoglutamine Deprotection
The triphenylmethyl (Trt) group is a widely used acid-labile protecting group for the side-chain amide of asparagine, glutamine, and their homologs like homoglutamine.[1] Its steric bulk and high acid sensitivity make it ideal for many synthetic strategies.[2][3] However, incomplete cleavage or side reactions during deprotection can lead to yield loss and purification challenges. This guide provides a systematic approach to overcoming these common hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete cleavage of the Trt group from homoglutamine?
Incomplete removal of the Trt group often stems from several factors:
-
Insufficient Reaction Time: Standard cleavage times of 2-3 hours may not be enough, especially for long or sterically hindered peptides.[4]
-
Suboptimal Acid Concentration: The concentration of trifluoroacetic acid (TFA) might be too low to efficiently drive the reaction to completion.[4]
-
Steric Hindrance: The local peptide sequence or secondary structure can physically block cleavage reagents from accessing the Trt-protected site.[4]
-
Problematic Residues: Similar to asparagine, N-terminal homoglutamine can exhibit slower deprotection rates due to the proximity of the N-terminal amino group.[4]
Q2: Why are scavengers essential during Trt deprotection, and which ones should I use?
During acid-mediated cleavage, the Trt group is released as a stable but highly reactive trityl carbocation (Trt⁺).[1][4] If not neutralized, this cation can reattach to the deprotected side chain or cause side reactions, such as alkylation of nucleophilic residues like Tryptophan (Trp) or Methionine (Met).[4][5] Scavengers are nucleophilic reagents that "trap" these reactive cations.[6][7]
| Scavenger | Recommended Concentration | Primary Function & Notes |
| Triisopropylsilane (TIS) | 2.5% - 5% (v/v) | A very effective and common scavenger for the trityl cation.[1][4] It is non-odorous and highly efficient at quenching the Trt⁺ cation.[8] |
| Water | 2.5% - 5% (v/v) | Acts as a scavenger and is a component of many standard cleavage cocktails.[4] |
| 1,2-Ethanedithiol (EDT) | 2.5% (v/v) | Particularly useful for peptides containing Cysteine (Cys) as it aids in its deprotection and helps prevent Trp oxidation.[4][6] |
| Thioanisole | 5% (v/v) | Often used in combination with other scavengers to protect Trp and Met residues.[1] |
Q3: I see a persistent deep yellow or orange color in my cleavage solution. What does this mean?
The formation of the trityl carbocation during cleavage imparts a distinct deep yellow or orange color to the solution.[9] The persistence of this color is a visual indicator that the trityl groups are being successfully cleaved.[9]
Q4: Can I selectively remove the Trt group from homoglutamine while the peptide is still on the resin?
Yes, the high acid lability of the Trt group allows for its selective removal on-resin.[4] This is typically achieved using a mild solution of 1-5% TFA in Dichloromethane (DCM) with an appropriate scavenger like TIS.[4][10] This method is useful for on-resin modifications of the deprotected homoglutamine side chain.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleavage of the Trt group from homoglutamine.
Problem 1: Incomplete Deprotection
Symptom: HPLC and/or Mass Spectrometry analysis shows a significant peak corresponding to the mass of the Trt-protected peptide.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for incomplete Trt deprotection.
Problem 2: Side Reactions and Impurity Formation
Symptom: Mass spectrometry reveals unexpected adducts, commonly +242 Da (Trt) or +56 Da (t-butyl from other protecting groups) on sensitive residues.
Root Cause Analysis and Solutions
-
Trt Re-attachment: The primary cause is insufficient scavenging of the Trt cation.
-
Alkylation from Other Protecting Groups: Cations from other acid-labile protecting groups (e.g., t-Butyl from Ser, Thr, Asp, Glu) can also cause side reactions.[7]
-
Solution: The scavenger cocktail used for Trt deprotection is generally effective against other carbocations generated during cleavage.
-
Deprotection Mechanism and Scavenger Action
Caption: Mechanism of Trt cleavage and the role of scavengers.
Experimental Protocols
Safety Precaution: Trifluoroacetic acid (TFA) is a highly corrosive and dangerous liquid. All procedures must be performed in a properly functioning fume hood while wearing appropriate personal protective equipment (PPE), including eye protection, a lab coat, and gloves.[6]
Protocol 1: Standard Global Deprotection and Cleavage
This protocol is suitable for most peptides containing Hgn(Trt) and other standard acid-labile protecting groups.
1. Resin Preparation:
-
Wash the dry peptidyl-resin with dichloromethane (DCM) to swell it and remove any residual DMF.
-
Dry the resin thoroughly under vacuum.[9]
2. Cleavage Cocktail Preparation:
-
Prepare the cleavage cocktail fresh in a well-ventilated fume hood.
-
For a standard "TFA/TIS/Water" cocktail, mix trifluoroacetic acid, triisopropylsilane, and deionized water in a 95:2.5:2.5 volume ratio.[9]
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1-1.5 g of resin).[9]
-
Stir or agitate the mixture at room temperature for 2 to 3 hours. For potentially problematic sequences, extend this time to 4 hours.[4][9]
4. Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery.[9]
5. Precipitation, Washing, and Drying:
-
Add the combined TFA filtrate dropwise to a 10-fold volume of cold (–20 °C) diethyl ether. The peptide should precipitate as a white solid.[9]
-
Collect the precipitated peptide by centrifugation.
-
Wash the peptide pellet with cold diethyl ether at least three times to remove scavengers and residual TFA.[9]
-
Dry the final peptide product under vacuum.[9]
Protocol 2: On-Resin Selective Deprotection of Hgn(Trt)
This protocol is used for the selective removal of the Trt group while the peptide remains attached to an acid-stable resin.
1. Resin Preparation:
-
Swell the peptidyl-resin in DCM.
2. Deprotection Cocktail Preparation:
-
Prepare a solution of 1-2% TFA and 2.5-5% TIS in DCM.
3. Deprotection Reaction:
-
Treat the resin with the deprotection cocktail.
-
Gently agitate at room temperature.
-
Monitor the reaction progress carefully by taking small resin samples, cleaving them with a strong TFA cocktail, and analyzing by HPLC/MS. Reaction times can vary from 30 minutes to a few hours.
4. Washing:
-
Once deprotection is complete, thoroughly wash the resin with DCM, followed by a neutralizing wash (e.g., 10% DIEA in DMF), and finally with DMF and DCM to prepare for subsequent on-resin reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: N-Terminal Homoglutamine Modification
A Guide to Preventing and Troubleshooting Piperidone Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the spontaneous intramolecular cyclization of N-terminal homoglutamine (Hgn) residues in peptides and proteins. As Senior Application Scientists, we have designed this resource to explain not just the how but the why behind these experimental challenges and their solutions.
Frequently Asked Questions (FAQs)
Q1: What is the piperidone formation from N-terminal Homoglutamine (Hgn)?
N-terminal homoglutamine (Hgn), a glutamine homolog with an additional methylene group in its side chain, is susceptible to an intramolecular cyclization reaction. This reaction is analogous to the well-known pyroglutamate (pGlu) formation from N-terminal glutamine (Gln) or glutamate (Glu).[1][2] The α-amino group of the Hgn residue attacks its own side-chain δ-carbonyl carbon. This process forms a stable, six-membered lactam ring, known as a 6-oxopiperidine-2-carboxylic acid residue, and eliminates a molecule of ammonia.
This modification is a significant concern because it:
-
Creates Product Heterogeneity: Incomplete cyclization results in a mixed population of molecules, complicating downstream analysis, characterization, and manufacturing.[1]
-
Blocks the N-terminus: The resulting cyclic structure lacks a free primary amine, which obstructs traditional protein sequencing methods like Edman degradation.[1]
-
Alters Physicochemical Properties: The loss of a primary amine and a potential change in conformation can affect a molecule's charge, solubility, and potentially its biological activity or binding affinity.
Q2: What is the chemical mechanism of this cyclization?
The formation of the piperidone ring from Hgn is an intramolecular nucleophilic acyl substitution reaction. The process occurs spontaneously, particularly under specific environmental conditions.
References
Technical Support Center: Enhancing the Solubility of Peptide Sequences Containing Homoglutamine (Hgn)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with peptide sequences containing the non-canonical amino acid, Homoglutamine (Hgn). As a homolog of glutamine, Hgn can influence peptide properties in unique ways, and this resource is designed to equip you with the expertise to navigate these challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the solubility of Hgn-containing peptides, providing quick and accessible answers to get you started.
Q1: What is Homoglutamine (Hgn) and how is it expected to affect the solubility of my peptide?
A1: Homoglutamine (Hgn) is an amino acid analog of Glutamine (Gln) with an additional methylene group in its side chain. While structurally similar to glutamine, this extension can subtly alter the physicochemical properties of a peptide. The side chain of Hgn, like glutamine, contains a polar amide group, which can participate in hydrogen bonding with water molecules. In principle, the incorporation of polar amino acids should enhance aqueous solubility. However, the longer, more flexible side chain of Hgn might also contribute to increased hydrophobic character compared to Gln, potentially leading to aggregation, a common cause of poor solubility.[1][2][3] Peptides with a high proportion of non-polar (hydrophobic) amino acids often have limited solubility in aqueous solutions.
Q2: My Hgn-containing peptide won't dissolve in water. What is the first thing I should try?
A2: The first step is to assess the overall charge of your peptide at neutral pH. You can estimate this by summing the number of acidic residues (Asp, Glu, and the C-terminal carboxyl group) and basic residues (Lys, Arg, His, and the N-terminal amino group).
-
If your peptide has a net positive charge (basic): Try dissolving it in a dilute acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).
-
If your peptide has a net negative charge (acidic): Attempt to dissolve it in a dilute basic solution, like 0.1 M ammonium bicarbonate or 10% ammonium hydroxide.
-
If your peptide is neutral or highly hydrophobic: These are often the most challenging. A small amount of an organic co-solvent is typically required. Start with a minimal volume of dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile to first wet and dissolve the peptide, followed by the slow, dropwise addition of your aqueous buffer while vortexing.
Q3: Are there any computational tools that can predict the solubility of my Hgn-containing peptide?
A3: Yes, several computational tools can predict peptide solubility. While many are trained on the 20 canonical amino acids, newer methods are emerging that can handle non-canonical amino acids. One such tool is CamSol-PTM , which is a sequence-based method for predicting the solubility of peptides containing modified amino acids.[4][5][6][7] These tools can be valuable for screening different Hgn-containing sequences and identifying potential solubility hotspots during the design phase.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, step-by-step protocols and the scientific rationale for overcoming significant solubility challenges with Hgn-containing peptides.
Troubleshooting Issue 1: My Hgn-containing peptide is forming a gel or precipitate even with co-solvents.
This is a classic sign of peptide aggregation, where individual peptide molecules self-associate to form insoluble larger structures.[8] Peptides rich in glutamine, and by extension Hgn, can be particularly prone to forming β-sheet structures that drive aggregation.[9][10]
Aggregation is often driven by intermolecular hydrogen bonding between peptide backbones and hydrophobic interactions between side chains. The extended side chain of Hgn, while containing a polar amide, may also increase van der Waals interactions, contributing to this phenomenon.[9]
Caption: Troubleshooting workflow for Hgn-peptide solubility.
Protocol 1: Systematic pH Optimization
-
Calculate the Isoelectric Point (pI): Use a peptide property calculator to determine the theoretical pI of your Hgn-containing peptide. The pI is the pH at which the peptide has no net charge and is often least soluble.
-
Prepare a pH Range of Buffers: Prepare a series of buffers with pH values at least 2 units above and below the calculated pI.
-
Small-Scale Solubility Testing: Aliquot small, equal amounts of your lyophilized peptide into separate microcentrifuge tubes.
-
Test Dissolution: Add a small volume of each buffer to a corresponding tube. Vortex and sonicate for 5-10 minutes.
-
Observe and Quantify: Visually inspect for clarity. For a more quantitative measure, centrifuge the tubes and measure the absorbance of the supernatant at 280 nm (if the peptide contains Trp or Tyr) or by a peptide quantification assay.
Protocol 2: Co-Solvent Screening
-
Select Co-solvents: Common choices include DMSO, DMF, and acetonitrile.
-
Initial Dissolution in Organic Solvent: Add a minimal volume of the chosen organic solvent to the lyophilized peptide to create a concentrated stock solution. Vortex and sonicate to ensure complete dissolution.
-
Stepwise Dilution: Slowly add your aqueous buffer to the organic stock solution drop-by-drop while continuously vortexing. This gradual dilution can prevent the peptide from crashing out of solution.
-
Final Concentration: Be mindful of the final concentration of the organic solvent, as it may interfere with downstream applications. Aim for the lowest possible concentration that maintains solubility.
| Co-Solvent | Recommended Starting Concentration | Notes |
| DMSO | 10-50% in aqueous buffer | Generally biocompatible at low concentrations. Avoid with peptides containing Cys or Met, as it can cause oxidation. |
| DMF | 10-30% in aqueous buffer | A stronger solvent than DMSO. |
| Acetonitrile | 10-30% in aqueous buffer | Useful for RP-HPLC, can be removed by lyophilization. |
Protocol 3: Utilizing Strong Acids for Stubborn Aggregates (Adapted from Polyglutamine Peptide Protocols)
For extremely insoluble Hgn-containing peptides, particularly those with multiple Hgn residues, a protocol adapted from work with polyglutamine peptides can be effective.[11] This method uses strong acids to break up pre-existing aggregates in the lyophilized powder.
-
Prepare a 1:1 Mixture of Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP): Work in a chemical fume hood with appropriate personal protective equipment.
-
Dissolve the Peptide: Add the TFA/HFIP mixture to the lyophilized peptide and vortex until fully dissolved.
-
Evaporate the Solvent: Use a gentle stream of nitrogen or a SpeedVac to completely evaporate the solvent.
-
Re-dissolve in Aqueous Buffer: The resulting peptide film should be more amenable to dissolution in your desired aqueous buffer. This procedure can remove traces of aggregates that seed further aggregation.[11]
Troubleshooting Issue 2: My Hgn-containing peptide is soluble initially but precipitates over time.
This indicates that while the peptide can be dissolved, the solution is not stable, and the peptide is slowly aggregating.
The peptide may be adopting a conformation in solution that is prone to self-association. This can be influenced by temperature, pH, and the presence of salts.
-
Incorporate Solubility-Enhancing Tags: During peptide synthesis, the addition of a hydrophilic tag can significantly improve solubility and prevent aggregation. Common tags include:
-
Polyethylene glycol (PEG) chains (PEGylation): Creates a "hydrophilic shield" around the peptide.
-
Charged polypeptide tags (e.g., poly-arginine or poly-glutamate tails): Increase the net charge and electrostatic repulsion between peptide molecules.
-
-
Amino Acid Substitution: If possible, consider replacing hydrophobic residues near the Hgn with more hydrophilic or charged amino acids.
-
Cyclization: Cyclizing the peptide can reduce conformational flexibility, which can in some cases prevent the adoption of aggregation-prone structures.
-
Storage Conditions: Store peptide solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Caption: Strategies for improving the stability of Hgn-peptide solutions.
Part 3: References
-
Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Available at: --INVALID-LINK--
-
Biosynth. (2025). The Solubility Challenge in Peptide Therapeutics. Biosynth Blog. Available at: --INVALID-LINK--
-
Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. Available at: --INVALID-LINK--
-
Oeller, M., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. bioRxiv. Available at: --INVALID-LINK--
-
Thakkar, A., et al. (2016). Peptide Solubility Limits: Backbone and Side-Chain Interactions. Journal of Chemical Theory and Computation. Available at: --INVALID-LINK--
-
Kumar, S., et al. (2020). Exceptional aggregation propensity of amino acids in polyglutamine amino-acid-homopolymer. bioRxiv. Available at: --INVALID-LINK--
-
Chen, S., et al. (2002). Solubilization and disaggregation of polyglutamine peptides. Protein Science. Available at: --INVALID-LINK--
-
Doig, A. J., et al. (2020). Dissecting the role of glutamine in seeding peptide aggregation. bioRxiv. Available at: --INVALID-LINK--
-
Librizzi, F., et al. (2011). Aggregation Kinetics of Interrupted Polyglutamine Peptides. Biochemistry. Available at: --INVALID-LINK--
-
Librizzi, F., et al. (2011). Aggregation Kinetics of Interrupted Polyglutamine Peptides. PubMed. Available at: --INVALID-LINK--
-
Schilling, S., et al. (2009). Pyroglutamate formation influences solubility and amyloidogenicity of amyloid peptides. Biochemistry. Available at: --INVALID-LINK--
-
Papaleo, E., et al. (2020). Characterizing Hydropathy of Amino Acid Side Chain in a Protein Environment by Investigating the Structural Changes of Water Molecules Network. Frontiers in Molecular Biosciences. Available at: --INVALID-LINK--
-
Cheng, J., et al. (2018). Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network. Proceedings of the National Academy of Sciences. Available at: --INVALID-LINK--
-
Oeller, M., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Protein Science. Available at: --INVALID-LINK--
-
Mant, C. T., et al. (2007). Intrinsic Amino Acid Side-Chain Hydrophilicity/Hydrophobicity Coefficients Determined by Reversed-Phase High-Performance Liquid Chromatography of Model Peptides. Journal of Chromatography A. Available at: --INVALID-LINK--
-
Alfa Chemistry. (n.d.). Hydrophobicity Index Table of Common Amino Acids. Alfa Chemistry. Available at: --INVALID-LINK--
-
The Fundamentals of Biochemistry: Interactive Tutorials. (n.d.). Hydrophobicity Scales. Wiley. Available at: --INVALID-LINK--
-
Dufal, S., et al. (2015). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. Available at: --INVALID-LINK--
-
Płoszaj, T., et al. (2024). Challenges in Peptide Solubilization - Amyloids Case Study. Trends in Peptide and Protein Sciences. Available at: --INVALID-LINK--
-
Hell, R. K., et al. (2012). Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. Amino Acids. Available at: --INVALID-LINK--
References
- 1. Frontiers | Characterizing Hydropathy of Amino Acid Side Chain in a Protein Environment by Investigating the Structural Changes of Water Molecules Network [frontiersin.org]
- 2. Characterizing hydrophobicity of amino acid side chains in a protein environment via measuring contact angle of a water nanodroplet on planar peptide network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 4. [PDF] Sequence-based prediction of the solubility of peptides containing non-natural amino acids | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aggregation kinetics of interrupted polyglutamine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-L-Hgn(Trt)-OH aggregation issues during synthesis
Technical Support Center: Fmoc-Amino Acid Synthesis
A Note on Nomenclature: The user query specified "Fmoc-L-Hgn(Trt)-OH." As "Hgn" is not a standard designation for a proteinogenic amino acid, this guide has been developed to address the most common and relevant bulky, trityl-protected amino acid that frequently encounters aggregation challenges in Solid-Phase Peptide Synthesis (SPPS): Fmoc-L-Gln(Trt)-OH (Nα-Fmoc-Nδ-trityl-L-glutamine) . The principles, troubleshooting steps, and protocols discussed herein are broadly applicable to other sterically hindered amino acids that can induce on-resin aggregation.
Troubleshooting Guide: Managing Aggregation in Peptides Containing Gln(Trt)
This guide provides in-depth troubleshooting for common issues related to solubility and aggregation during the incorporation of Fmoc-L-Gln(Trt)-OH and the subsequent elongation of the peptide chain.
Frequently Asked Questions (FAQs)
Q1: My synthesis is showing signs of incomplete coupling (e.g., positive Kaiser test) immediately after the Gln(Trt) residue was added. What is happening?
A: This is a classic sign of on-resin peptide aggregation. After the incorporation of a bulky or hydrophobic residue like Gln(Trt), the growing peptide chain can fold back on itself, forming intermolecular hydrogen bonds. This leads to the formation of stable secondary structures, most commonly β-sheets, which effectively "hide" the N-terminal amine from the incoming activated amino acid.[1] This collapse of the peptide-resin matrix prevents reagents from efficiently accessing the reaction sites, leading to failed or incomplete coupling steps.
Q2: What is the underlying mechanism of peptide aggregation during SPPS?
A: Peptide aggregation is primarily driven by the formation of intermolecular hydrogen bonds between the backbones of different peptide chains attached to the resin. This process is highly sequence-dependent.[2] When the growing peptide chain reaches a certain length and contains aggregation-prone sequences, it can undergo a conformational transition from a solvated, random coil to a collapsed, β-sheet structure.[1] The bulky Trityl group on the glutamine side chain, while enhancing the solubility of the monomer, can contribute to steric hindrance that exacerbates difficult couplings, especially in dense or aggregation-prone sequences.
Q3: I'm having trouble dissolving Fmoc-L-Gln(Trt)-OH in my synthesis solvent (DMF). Is this normal?
A: While the trityl group significantly enhances solubility compared to the unprotected Fmoc-Gln-OH, issues can still occasionally arise depending on the grade of the solvent, temperature, and concentration.[3][4][5] Fmoc-Gln(Trt)-OH should dissolve readily in standard peptide synthesis solvents like DMF or NMP.[3][4] If you are experiencing poor solubility, consider the following:
-
Solvent Quality: Ensure you are using a high-purity, peptide-synthesis grade DMF with low water content.
-
Gentle Warming & Sonication: Gently warming the solution to ~30-40°C or using an ultrasonic bath can facilitate dissolution.[6][7]
-
Alternative Solvents: For particularly stubborn cases, consider using N-Methyl-2-pyrrolidone (NMP) or a mixture of DMF with a small percentage of Dimethyl Sulfoxide (DMSO), which can help disrupt intermolecular hydrogen bonding.[8]
Q4: How can I proactively prevent aggregation when I know my sequence contains Gln(Trt) and other hydrophobic residues?
A: Proactive measures are the most effective way to combat aggregation.
-
Choice of Coupling Reagents: Utilize highly reactive coupling reagents. Aminium/uronium salt-based reagents like HATU or HBTU are often more effective than standard carbodiimides (e.g., DIC) for sterically hindered couplings.[9][10]
-
Elevated Temperature: Performing the coupling reaction at an elevated temperature (e.g., 50-75°C) can provide enough energy to disrupt secondary structures and improve reaction kinetics.[8]
-
Disruptive Additives: Adding chaotropic salts (e.g., LiCl) or ethylene carbonate to the coupling mixture can help break up hydrogen bond networks.[8]
-
Backbone Protection: For extremely difficult sequences, incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of an amino acid preceding the difficult region can prevent hydrogen bonding.[8]
Visual Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a failed coupling step suspected to be caused by aggregation.
Caption: Decision tree for troubleshooting aggregation-induced coupling failures.
Experimental Protocols & Data
Comparative Analysis of Coupling Reagents for Fmoc-L-Gln(Trt)-OH
The choice of coupling reagent is critical for overcoming the steric challenges presented by the Trityl group. The following table summarizes the performance of common reagents.
| Coupling Reagent | Reagent Type | Typical Coupling Time | Typical Efficiency | Racemization Risk | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 20 - 45 min | > 99.5% | Low | Adv: Highly reactive, excellent for sterically hindered couplings.[10] Disadv: Higher cost. |
| HBTU | Aminium/Uronium Salt | 30 - 60 min | 98 - 99.5% | Low | Adv: Fast and efficient, widely used standard.[10] Disadv: Potential for guanidinylation side reactions. |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | Low | Adv: Efficient, no risk of guanidinylation. Disadv: Byproducts can be difficult to remove. |
| DIC/Oxyma | Carbodiimide/Additive | 60 - 120 min | 95 - 98% | Very Low | Adv: Cost-effective, very low racemization. Disadv: Slower reaction times.[10] |
Protocol 1: Standard Coupling of Fmoc-L-Gln(Trt)-OH
This protocol is suitable for most sequences where severe aggregation is not anticipated.
-
Resin Preparation: Swell the peptide-resin in DMF for at least 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v). Perform one treatment for 3-5 minutes, drain, and follow with a second treatment for 10-15 minutes.[11]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Gln(Trt)-OH (3-5 eq.), HBTU (3-5 eq.), and HOBt (3-5 eq.) in DMF. Add DIPEA (6-10 eq.) to the solution and allow it to pre-activate for 1-2 minutes.[11]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.[11]
-
Monitoring & Washing: Perform a Kaiser test to confirm the absence of free primary amines (a negative result shows yellow beads). If the test is positive (blue beads), the coupling is incomplete. Once complete, wash the resin with DMF (3-5 times).
Protocol 2: Optimized "Difficult Coupling" Protocol for Aggregation-Prone Sequences
This protocol incorporates elevated temperature and a more potent activator.
-
Resin Preparation & Deprotection: Follow steps 1-3 from the Standard Protocol.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Gln(Trt)-OH (3-5 eq.) and HATU (3-5 eq.) in DMF. Add 2,4,6-collidine (6-10 eq.) and allow to pre-activate for 1 minute. The use of collidine instead of DIPEA is recommended as it can reduce the risk of racemization in some cases.[9]
-
Coupling Reaction: Add the activated amino acid solution to the resin. Using a microwave peptide synthesizer or a temperature-controlled vessel, heat the reaction to 50°C and agitate for 30-45 minutes.
-
Monitoring & Washing: Cool the vessel to room temperature. Perform a Kaiser test to confirm completion. If the test is positive, a second coupling under the same conditions may be necessary. Once complete, wash the resin thoroughly with DMF (5-7 times).
References
- 1. Taming Aggregation - Research [americanpeptidesociety.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Gln(Trt)-OH | Peptide synthesis | TargetMol [targetmol.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Purification Strategies for Homoglutamine-Containing Peptides: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive technical support center for navigating the complexities of purifying synthetic peptides incorporating the non-proteinogenic amino acid, homoglutamine (hGln). As a senior application scientist, this guide is designed to provide you with in-depth, field-proven insights and troubleshooting strategies to overcome common challenges and ensure the successful isolation of your target peptide.
The introduction of homoglutamine, with its additional methylene group in the side chain compared to its proteinogenic counterpart glutamine (Gln), presents unique considerations during purification. This guide will address these specific nuances, empowering you to optimize your purification workflows and achieve high-purity hGln-containing peptides.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of homoglutamine-containing peptides, providing step-by-step guidance to diagnose and resolve these issues.
Issue 1: Low Peptide Yield After Purification
Question: I'm experiencing a significant loss of my homoglutamine-containing peptide during purification, resulting in a very low final yield. What are the potential causes and how can I improve my recovery?
Answer:
Low peptide yield is a multifaceted problem that can arise from several stages of your workflow, from synthesis to the final purification steps. For homoglutamine-containing peptides, aggregation and suboptimal purification conditions are frequent culprits.
Possible Causes and Troubleshooting Steps:
-
Peptide Aggregation: The additional methylene group in the homoglutamine side chain can increase the hydrophobicity of the peptide, potentially leading to enhanced aggregation.[1][2] Aggregated peptides may precipitate out of solution or fail to bind effectively to the chromatography column.
-
Solubility Testing: Before purification, perform small-scale solubility tests with various solvent systems. Peptides with a high proportion of non-polar amino acids often have limited solubility in aqueous solutions.
-
Disrupting Aggregates: If aggregation is suspected, consider dissolving the crude peptide in a stronger solvent like hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) followed by dilution into the initial mobile phase.[3] Sonication can also help to break up aggregates.
-
Chaotropic Agents: The use of chaotropic salts, such as guanidinium chloride or urea, in the loading buffer can help to disrupt aggregates, although their compatibility with your chromatography method must be verified.
-
-
Suboptimal RP-HPLC Conditions:
-
Gradient Optimization: An improperly optimized gradient can lead to poor separation and co-elution of your target peptide with impurities, resulting in broader peaks and lower recovery of the pure fraction.[4]
-
Recommendation: Start with a shallow gradient to ensure good separation. If the peptide is not binding, you may need to decrease the initial percentage of organic solvent in your mobile phase.[5]
-
-
Ion-Pairing Reagent: Trifluoroacetic acid (TFA) is the most common ion-pairing reagent for peptide purification. Ensure it is present at a sufficient concentration (typically 0.1%) in both mobile phases to ensure sharp peaks.[6]
-
-
Incomplete Cleavage or Deprotection: If protecting groups remain on the peptide after cleavage from the resin, it can lead to multiple species that are difficult to separate, and the desired product will be in lower abundance.
-
MS Analysis of Crude Product: Before purification, analyze a small aliquot of your crude peptide by mass spectrometry to confirm the molecular weight of the main product and identify any major side products, such as incompletely deprotected species.[7]
-
Issue 2: Co-elution of Impurities with the Target Peptide
Question: During RP-HPLC purification of my homoglutamine peptide, I'm observing impurities that co-elute with my main peak, making it difficult to achieve high purity. How can I improve the resolution?
Answer:
Co-elution is a common challenge, especially when dealing with synthesis-related impurities that have similar physicochemical properties to the target peptide. The presence of homoglutamine can introduce unique impurities that require specific strategies to resolve.
Possible Causes and Troubleshooting Steps:
-
Side-Chain Lactam Formation: A potential side reaction for homoglutamine is the intramolecular cyclization of its side chain to form a seven-membered lactam. This is analogous to the formation of pyroglutamate from N-terminal glutamine.[8][9] This modification will alter the polarity of the peptide and may lead to a closely eluting impurity.
-
Orthogonal Purification: If you suspect a lactam-containing impurity, an orthogonal purification technique can be highly effective. Ion-exchange chromatography (IEX) separates peptides based on charge, while RP-HPLC separates based on hydrophobicity.[10][11][12] A two-step purification process using both techniques can often resolve co-eluting species.[11]
-
Mass Spectrometry Analysis: Carefully analyze the mass spectrum of your purified fractions. The formation of a lactam from the homoglutamine side chain would result in a mass loss of 17 Da (due to the loss of ammonia).
-
-
Diastereomers: Racemization can occur during peptide synthesis, leading to the formation of diastereomers that can be very difficult to separate by standard RP-HPLC.
-
Chiral Chromatography: In cases where diastereomeric impurities are suspected and high purity is critical, chiral chromatography may be necessary.[13]
-
Optimize RP-HPLC Conditions: Sometimes, subtle changes to the RP-HPLC method, such as altering the organic modifier (e.g., switching from acetonitrile to methanol), changing the temperature, or using a different stationary phase (e.g., C8 instead of C18), can improve the separation of diastereomers.
-
-
Deletion or Truncated Sequences: These common synthesis-related impurities can have very similar retention times to the full-length peptide.
-
High-Resolution Chromatography: Employing a high-resolution analytical column to analyze your fractions can help to identify the presence of closely eluting impurities.
-
Gradient Optimization: A very shallow gradient around the elution point of your target peptide can often improve the separation of these closely related species.[4]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and purification of homoglutamine-containing peptides.
Q1: What is the primary difference between purifying a peptide containing homoglutamine versus glutamine?
A1: The key difference lies in the additional methylene group in the side chain of homoglutamine. This seemingly small structural change can lead to:
-
Increased Hydrophobicity: The longer alkyl chain in the homoglutamine side chain can increase the overall hydrophobicity of the peptide, leading to longer retention times in RP-HPLC compared to its glutamine counterpart.[2] This may also increase the propensity for aggregation.[1]
-
Potential for Different Side Reactions: While N-terminal glutamine is known to form a five-membered pyroglutamate ring, the longer side chain of homoglutamine has the potential to form a seven-membered lactam ring. The stability and prevalence of this side reaction may differ.
Q2: What is the best initial approach for purifying a new homoglutamine-containing peptide?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and generally effective method for peptide purification.[6] A good starting point is a C18 column with a water/acetonitrile gradient containing 0.1% TFA.[6] It is crucial to perform an initial analytical run to assess the purity of the crude product and optimize the gradient before moving to a preparative scale.[4]
Q3: How can I confirm the identity and purity of my purified homoglutamine peptide?
A3: A combination of analytical techniques is essential for comprehensive characterization:
-
Analytical RP-HPLC: To assess the purity of the final product by observing the number and relative area of peaks.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide.[6]
-
Tandem Mass Spectrometry (MS/MS): To sequence the peptide and confirm the presence and position of the homoglutamine residue. The fragmentation pattern of homoglutamine may differ from that of glutamine, and careful analysis of the spectra is required.[12][14][15]
Q4: Are there specific protecting groups that should be used for the homoglutamine side chain during synthesis?
A4: While specific studies on protecting groups for homoglutamine are limited, the strategies used for glutamine are a good starting point. The trityl (Trt) group is a commonly used acid-labile side-chain protecting group for glutamine in Fmoc-based solid-phase peptide synthesis (SPPS) and is likely suitable for homoglutamine as well.[10][16] The use of a side-chain protecting group is crucial to prevent side reactions, such as lactam formation, during synthesis.[17]
Q5: My homoglutamine peptide is proving to be very difficult to purify by RP-HPLC alone. What other techniques should I consider?
A5: For challenging purifications, a multi-modal or orthogonal approach is often necessary.[11] Consider the following:
-
Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge and can be very effective at removing impurities that have a similar hydrophobicity but a different charge from your target peptide.[5][11][18]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size and can be useful for removing significantly smaller or larger impurities, or for buffer exchange.
Experimental Workflow and Data Presentation
To aid in your purification strategy, the following workflow and data tables provide a structured approach to troubleshooting and optimization.
General Purification Workflow
Caption: A general workflow for the purification of homoglutamine-containing peptides.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action |
| Low Yield | Peptide Aggregation | Perform solubility tests; use stronger initial solvents (e.g., HFIP); sonicate sample.[3] |
| Suboptimal HPLC Conditions | Optimize gradient; ensure proper ion-pairing agent concentration.[4][6] | |
| Incomplete Deprotection | Analyze crude product by MS to confirm cleavage efficiency.[7] | |
| Co-elution of Impurities | Side-Chain Lactam Formation | Use orthogonal purification (e.g., IEX); analyze fractions by MS for mass loss.[11][12] |
| Diastereomers | Try different RP-HPLC conditions (solvent, temp.); consider chiral chromatography.[13] | |
| Deletion/Truncated Peptides | Use a very shallow gradient; high-resolution analytical HPLC for analysis.[4] | |
| Poor Peak Shape | Peptide Aggregation on Column | Add organic modifier to sample; inject smaller volumes. |
| Inappropriate pH | Ensure mobile phase pH is not close to the peptide's isoelectric point. | |
| Insufficient Ion-Pairing | Check concentration and quality of TFA in mobile phases.[6] |
Conclusion
The purification of homoglutamine-containing peptides requires a systematic and informed approach. By understanding the potential impact of the additional methylene group on the peptide's physicochemical properties and being aware of potential side reactions, researchers can develop robust and efficient purification strategies. This guide provides a foundation for troubleshooting common issues and making informed decisions to achieve high-purity homoglutamine peptides for your research and development needs.
References
- 1. EP2457924A1 - Ion exchange chromatography of proteins and peptides - Google Patents [patents.google.com]
- 2. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. blob.phenomenex.com [blob.phenomenex.com]
- 6. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. mesalabs.com [mesalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biosynth.com [biosynth.com]
- 16. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 17. biorxiv.org [biorxiv.org]
- 18. jackwestin.com [jackwestin.com]
Validation & Comparative
A Comparative Guide to Fmoc-L-Hgn(Trt)-OH and Fmoc-L-Gln(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, synthetic chemists, and professionals in drug development, the precise assembly of peptide chains is paramount. The choice of protected amino acid building blocks is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS), directly impacting yield, purity, and the avoidance of deleterious side reactions. Glutamine (Gln), a frequently occurring residue, presents a well-documented challenge due to the reactivity of its side-chain amide. This guide provides an in-depth technical comparison between the standard reagent for its incorporation, Fmoc-L-Gln(Trt)-OH , and a lesser-known but promising alternative, Fmoc-L-Hgn(Trt)-OH (Fmoc-L-Homoglutamine(Trt)-OH).
We will explore the underlying chemical principles, compare their performance based on established data, and provide detailed experimental protocols for their use and evaluation. This guide is designed to empower you to make informed decisions for synthesizing high-purity peptides, particularly those containing problematic glutamine sequences.
The Glutamine Challenge: Understanding the Inherent Side Reactions
The incorporation of glutamine is often complicated by two primary side reactions, especially during the crucial carboxyl group activation step of SPPS.
Side-Chain Dehydration to Nitrile
Under standard activation conditions, particularly with carbodiimide reagents like N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), the side-chain amide of an unprotected or poorly protected glutamine can undergo dehydration to form a nitrile. This results in a permanent and undesired modification of the peptide. The use of a bulky and stable side-chain protecting group is the most effective strategy to prevent this.[1][2][3] The trityl (Trt) group on Fmoc-L-Gln(Trt)-OH serves this purpose effectively.[1][3][4]
N-Terminal Pyroglutamate Formation
When glutamine is the N-terminal residue of a peptide chain, its free α-amino group can act as an intramolecular nucleophile, attacking the side-chain γ-carbonyl. This cyclization reaction results in the formation of a five-membered pyroglutamate (pGlu) ring and the elimination of ammonia.[5][6][7] This modification is problematic as it blocks the N-terminus, preventing further chain elongation and introducing significant heterogeneity.[5][8] The rate of this spontaneous cyclization is influenced by pH, with minimal formation occurring between pH 6.0 and 7.0.[5]
Structural and Physicochemical Comparison
The fundamental difference between L-Glutamine and L-Homoglutamine lies in the length of the side chain: Hgn possesses an additional methylene (-CH2-) group. This seemingly minor structural change has significant implications for its reactivity and the properties of the resulting peptide.
| Property | Fmoc-L-Gln(Trt)-OH | This compound | Rationale for Significance in SPPS |
| Molecular Formula | C₃₉H₃₄N₂O₅ | C₄₀H₃₆N₂O₅ | Affects reagent stoichiometry calculations. |
| Molecular Weight | 610.7 g/mol | 624.72 g/mol | Crucial for accurate weighing and molar excess calculations during coupling. |
| Side-Chain Length | (CH₂)₂-CONH₂ | (CH₂)₃-CONH₂ | The longer side chain in Hgn increases the distance between the α-carbon and the amide group, potentially reducing the propensity for intramolecular cyclization (pyroglutamate formation). |
| Solubility | Readily soluble in standard SPPS solvents like DMF.[2] | Expected to have similar or slightly increased solubility due to the longer alkyl chain. | Good solubility is essential for efficient and complete coupling reactions. |
| Protecting Groups | Nα-Fmoc: Base-labile (removed by piperidine). Side-Chain-Trt: Acid-labile (removed by TFA). | Nα-Fmoc: Base-labile. Side-Chain-Trt: Acid-labile. | Standard orthogonal protection scheme for Fmoc-SPPS, ensuring selective deprotection.[9] |
Performance in SPPS: A Comparative Analysis
While direct, side-by-side comparative studies are limited, we can infer the performance of this compound based on the well-documented behavior of its glutamine counterpart and fundamental chemical principles.
Coupling Efficiency
The bulky trityl group on Fmoc-L-Gln(Trt)-OH can create steric hindrance, potentially slowing down coupling reactions.[4] To overcome this, highly efficient aminium/uronium salt-based coupling reagents like HATU or HBTU are recommended over carbodiimides.[1][4]
For This compound , the longer side chain may position the bulky Trt group further from the peptide backbone, potentially reducing steric hindrance during coupling. This could theoretically lead to faster and more efficient coupling, although this hypothesis requires experimental validation.
Prevention of Side Reactions
-
Dehydration: The Trt group on both molecules provides robust protection against side-chain dehydration during activation.[2][3]
-
Pyroglutamate Formation: This is the key area where This compound presents a significant theoretical advantage. The formation of a pyroglutamate from an N-terminal glutamine involves the creation of a thermodynamically stable 5-membered ring. The corresponding cyclization of an N-terminal homoglutamine would require the formation of a less stable 6-membered ring (a δ-lactam). This increased ring strain is expected to significantly disfavor the cyclization reaction, thereby reducing the risk of this problematic side reaction.
Experimental Protocols
To provide a framework for objective comparison, the following protocols are detailed. Researchers can use these methods to directly evaluate the performance of Fmoc-L-Gln(Trt)-OH versus this compound in their specific peptide sequence.
General Workflow for Comparative Synthesis
The following diagram outlines a workflow to compare the two amino acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mesalabs.com [mesalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to Side-Chain Protecting Groups for Homoglutamine (Hgn) in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is a critical determinant of success. This is particularly true for amino acids with reactive side chains, such as Homoglutamine (Hgn), a homolog of glutamine (Gln). The primary amide in the Hgn side chain is susceptible to undesirable side reactions, including dehydration to a nitrile and pyroglutamate formation, which can compromise the purity and yield of the final peptide. This guide provides an in-depth technical comparison of various side-chain protecting groups for Hgn, grounded in established principles of solid-phase peptide synthesis (SPPS). While direct quantitative comparisons for Hgn are not extensively documented, the principles derived from its close analog, glutamine, offer authoritative guidance.
The Imperative of Side-Chain Protection for Homoglutamine
In Fmoc-based SPPS, the repetitive cycles of base-mediated Fmoc-deprotection and subsequent coupling reactions create an environment where unprotected side chains can react. For Hgn, the primary amide is a nucleophile that can participate in side reactions. The two most common side reactions are:
-
Pyroglutamate Formation: The side-chain amide can undergo intramolecular cyclization with the N-terminal amine to form a pyroglutamyl residue, which terminates the peptide chain. This is particularly problematic for N-terminal Hgn residues.
-
Dehydration: During the activation of the carboxylic acid for coupling, the side-chain amide can be dehydrated to a nitrile, an irreversible modification that alters the peptide's structure and function.
The use of a suitable protecting group on the side-chain amide of Hgn is therefore essential to mitigate these risks and ensure the synthesis of the target peptide in high fidelity.[1][2]
A Comparative Analysis of Hgn Side-Chain Protecting Groups
The ideal protecting group for the Hgn side chain should be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF), yet readily cleavable under conditions that do not degrade the peptide. The choice of protecting group can significantly impact the solubility of the protected amino acid, coupling efficiency, and the overall purity of the crude peptide. Here, we compare the most common and notable protecting groups for the Hgn side chain.
The Gold Standard: Trityl (Trt)
The Trityl (triphenylmethyl) group is the most widely used protecting group for the side chain of glutamine and, by extension, homoglutamine in Fmoc SPPS.[3][4]
-
Mechanism of Protection and Deprotection: The bulky Trt group is introduced onto the side-chain amide nitrogen, sterically hindering it from participating in side reactions. It is an acid-labile protecting group, typically removed during the final cleavage of the peptide from the resin using a trifluoroacetic acid (TFA) cocktail.[4][5]
-
Performance and Considerations:
-
Prevention of Side Reactions: The Trt group provides excellent protection against both pyroglutamate formation and dehydration.[4]
-
Solubility: Fmoc-Hgn(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like DMF compared to the unprotected amino acid, which facilitates more efficient coupling reactions.[4]
-
Cleavage: The Trt group is cleaved under standard TFA cleavage conditions (e.g., 95% TFA with scavengers). However, cleavage can sometimes be sluggish, especially for N-terminal Hgn(Trt) residues, potentially requiring extended cleavage times.[6][7]
-
The Milder Alternative: Methoxytrityl (Mmt)
The 4-methoxytrityl (Mmt) group is a more acid-labile derivative of the Trt group, offering opportunities for orthogonal deprotection strategies.
-
Mechanism of Protection and Deprotection: Similar to Trt, the Mmt group protects the side-chain amide. Its increased acid lability is due to the electron-donating methoxy group, which stabilizes the carbocation intermediate formed during cleavage. This allows for its removal under much milder acidic conditions (e.g., 1% TFA in DCM) while other acid-labile groups like tert-butyl (tBu) remain intact.[8]
-
Performance and Considerations:
-
Orthogonality: The key advantage of the Mmt group is its orthogonality with tBu-based side-chain protection, enabling selective on-resin modification of the Hgn side chain.
-
Cleavage: While advantageous for selective deprotection, the high acid sensitivity of the Mmt group requires careful handling to prevent premature cleavage during synthesis, particularly if any acidic conditions are employed.
-
Side Reaction Prevention: It offers comparable protection to Trt against side reactions under standard SPPS conditions.
-
The Legacy Option: Dimethoxybenzhydryl (Mbh)
The dimethoxybenzhydryl (Mbh) group is an older protecting group for amide side chains.
-
Performance and Considerations: While it provides protection, the Mbh group is generally considered suboptimal in modern Fmoc SPPS. Reports indicate that it can lead to lower yields and requires more drastic cleavage conditions for complete removal.[7] Its use has been largely superseded by the Trt group.
The Rapidly Cleaved Alternative: Trialkoxybenzyl (Tmob)
The trialkoxybenzyl (Tmob) group has been developed as an improved alternative to older benzhydryl-type protecting groups.
-
Performance and Considerations: The Tmob group is reported to be stable in solution and provides good solubility to the protected amino acid. Its primary advantage is its rapid cleavage with standard TFA cocktails, with a reported half-life of less than one minute in 95% TFA.[6] This can be beneficial in reducing overall deprotection times.
The Modern Contender: Dimethylcyclopropylmethyl (Dmcp)
The N-dimethylcyclopropylmethyl (Dmcp) group is a more recent development aimed at overcoming some of the limitations of the Trt group.[9]
-
Performance and Considerations:
-
Cleavage: The Dmcp group is reported to be cleaved more rapidly than the Trt group, particularly from N-terminal residues, which can be a significant advantage in improving the purity of the final peptide.[6][7]
-
Solubility and Aggregation: Peptides containing Hgn(Dmcp) are suggested to have enhanced solubility and a reduced tendency for aggregation during synthesis compared to their Hgn(Trt) counterparts.[9]
-
Coupling: The less sterically hindered nature of the Dmcp group compared to Trt may lead to faster and more efficient coupling reactions.
-
Quantitative Data Summary
While direct, side-by-side quantitative experimental data for all these protecting groups on a single Hgn-containing peptide is scarce in the literature, the following table summarizes the key performance characteristics based on available information and expert knowledge in the field.
| Protecting Group | Relative Stability to Piperidine | Relative Cleavage Rate with 95% TFA | Prevention of Side Reactions | Solubility of Fmoc-Hgn(PG)-OH | Key Advantages | Key Disadvantages |
| Trityl (Trt) | High | Moderate | Excellent | Good | Well-established, reliable | Can be slow to cleave from N-terminus |
| Methoxytrityl (Mmt) | High | Very High (with dilute acid) | Excellent | Good | Allows for orthogonal deprotection | Potential for premature cleavage |
| Dimethoxybenzhydryl (Mbh) | High | Slow | Good | Moderate | - | Requires harsh cleavage, lower yields |
| Trialkoxybenzyl (Tmob) | High | High | Excellent | Good | Rapid cleavage | Less commonly used than Trt |
| Dimethylcyclopropylmethyl (Dmcp) | High | High | Excellent | Very Good | Rapid cleavage, reduces aggregation | Newer, less extensive track record |
Experimental Protocols
The following are representative protocols for the use of different Hgn side-chain protecting groups in manual Fmoc SPPS.
General Fmoc-SPPS Cycle
This cycle is applicable to all the protected Hgn derivatives.
References
- 1. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
- 9. The Dicyclopropylmethyl (Dcpm) Peptide Backbone Protectant - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Fmoc-L-Hgn(Trt)-OH in Peptide Synthesis
In the intricate landscape of solid-phase peptide synthesis (SPPS), the incorporation of non-proteinogenic amino acids (npAAs) is a cornerstone strategy for the development of peptide-based therapeutics with enhanced stability, potency, and unique conformational properties.[1][2][3] Fmoc-L-homoglutamine(Trt)-OH (Fmoc-L-Hgn(Trt)-OH) is one such npAA that offers a unique side-chain length and hydrophilicity. However, the challenges associated with its synthesis and incorporation, as well as the desire for diverse physicochemical properties in novel peptides, have spurred the exploration of alternatives. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental insights and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
Understanding this compound: A Baseline for Comparison
This compound is a derivative of L-homoglutamine, an amino acid with a side chain one methylene group longer than glutamine. The critical features of this reagent are:
-
Fmoc Group: The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function is a standard in modern peptide synthesis, allowing for mild deprotection conditions.[4][5]
-
Trityl (Trt) Group: The bulky and acid-labile trityl group protects the side-chain amide. This is crucial for preventing the dehydration of the amide to a nitrile and the formation of pyroglutamate during peptide synthesis, side reactions commonly observed with unprotected or inadequately protected glutamine and its homologs.[6][7] The Trt group also enhances the solubility of the amino acid derivative in common SPPS solvents like N,N-dimethylformamide (DMF).[7]
The unique gamma-amide of homoglutamine can influence the conformational properties of peptides and their interaction with biological targets. However, the steric hindrance of the Trt group and the inherent bulk of the side chain can present coupling challenges.
A Curated Selection of Alternatives
The choice of an alternative to this compound depends on the desired physicochemical properties of the final peptide. The following non-proteinogenic amino acids offer a range of bulky and conformationally constraining side chains:
-
Fmoc-D-3,3-Diphenylalanine (Fmoc-D-Dip): Introduces significant steric bulk and aromatic character, which can enforce specific backbone conformations and enhance hydrophobic interactions.
-
Fmoc-L-Neopentylglycine (Fmoc-L-Npg): Features a sterically demanding neopentyl side chain that can restrict the conformational freedom of the peptide backbone.
-
Fmoc-L-tert-Butylglycine (Fmoc-L-Tle): The tert-butyl group provides substantial steric hindrance, influencing peptide folding and stability.
-
Fmoc-L-3-Cyclohexylalanine (Fmoc-L-Cha): Offers a bulky and hydrophobic cyclohexyl moiety that can induce specific secondary structures and improve resistance to enzymatic degradation.
Comparative Analysis of Physicochemical Properties
| Feature | This compound | Fmoc-D-3,3-Diphenylalanine | Fmoc-L-Neopentylglycine | Fmoc-L-tert-Butylglycine | Fmoc-L-3-Cyclohexylalanine |
| Side Chain Character | Hydrophilic amide with steric bulk | Highly hydrophobic, aromatic, and bulky | Aliphatic, highly bulky | Aliphatic, highly bulky | Aliphatic, bulky, and hydrophobic |
| Conformational Impact | Moderate constraint | High conformational restriction | High conformational restriction | High conformational restriction | High conformational restriction |
| Potential for H-Bonding | Yes (side-chain amide) | No | No | No | No |
| Solubility in DMF | Good (Trt group enhances) | Moderate | Good | Good | Good |
| Coupling Efficiency | Can be challenging due to steric hindrance | Challenging | Challenging | Challenging | Challenging |
Experimental Protocols for Coupling Sterically Hindered Amino Acids
The successful incorporation of this compound and its bulky alternatives into a growing peptide chain requires optimized coupling protocols to overcome steric hindrance. A standard protocol for a manual synthesis is provided below, with modifications for these challenging residues.
Standard Fmoc-SPPS Cycle
Caption: Standard Fmoc Solid-Phase Peptide Synthesis Cycle.
Recommended Protocol for Sterically Hindered Amino Acids
This protocol emphasizes the use of potent activating reagents and, if necessary, a double coupling strategy to ensure complete reaction.
Materials:
-
Fmoc-protected amino acid (this compound or alternative)
-
Rink Amide resin (or other suitable solid support)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Dichloromethane (DCM)
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal of the growing peptide chain.[8]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Activation and Coupling (First Coupling):
-
In a separate vial, dissolve the sterically hindered Fmoc-amino acid (3 equivalents relative to resin loading), HATU or HCTU (2.9 equivalents), and DIPEA or collidine (6 equivalents) in DMF.
-
Allow the pre-activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.[9]
-
-
Washing: Wash the resin with DMF (3 x 1 min).
-
Monitoring the Coupling Reaction (Optional but Recommended): Perform a Kaiser test or other qualitative ninhydrin test to check for the presence of free primary amines. For sterically hindered couplings, a negative Kaiser test is a good indicator of a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive, indicating an incomplete reaction, repeat steps 4 and 5.[9]
-
Washing: After a complete coupling, wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) to prepare for the next cycle.
-
Chain Elongation: Repeat the cycle of deprotection, washing, and coupling for the subsequent amino acids in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide by reverse-phase HPLC.
Caption: Workflow for Coupling Sterically Hindered Amino Acids.
Causality Behind Experimental Choices
-
Choice of Coupling Reagent: Standard carbodiimide-based activators like DCC/DIC are often inefficient for coupling sterically hindered amino acids.[9] Uronium/aminium salts like HATU and HCTU are more potent and generate highly reactive OAt/OBt esters, which are more effective at overcoming the steric barrier.[9][10]
-
Double Coupling: For particularly challenging couplings, a single reaction may not proceed to completion. A second, fresh application of the activated amino acid ensures a higher yield and minimizes the formation of deletion sequences.
-
Choice of Base: While DIPEA is commonly used, the less nucleophilic base 2,4,6-collidine can be advantageous in minimizing side reactions such as racemization, particularly with sensitive amino acids.
-
Extended Reaction Times: Allowing the coupling reaction to proceed for a longer duration (1-2 hours or even overnight for extremely difficult cases) can significantly improve the yield.
Impact on Peptide Properties
The incorporation of these bulky non-proteinogenic amino acids can have a profound impact on the final peptide's properties:
-
Proteolytic Stability: The steric bulk of the side chains can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the in-vivo half-life of the peptide.[1][2][11]
-
Conformation and Bioactivity: By restricting the conformational freedom of the peptide backbone, these residues can pre-organize the peptide into a bioactive conformation, leading to enhanced receptor binding affinity and potency.[12]
-
Hydrophobicity and Aggregation: The introduction of highly hydrophobic residues like Dip, Npg, Tle, and Cha can increase the overall hydrophobicity of the peptide, which may lead to aggregation during synthesis and purification. Careful selection of the sequence and purification conditions is essential.
Conclusion and Recommendations
While this compound provides a unique side-chain functionality, its alternatives offer a broad palette of physicochemical properties for the rational design of novel peptide therapeutics. For inducing significant conformational constraints and hydrophobicity, Fmoc-D-Dip, Fmoc-L-Npg, Fmoc-L-Tle, and Fmoc-L-Cha are excellent choices.
The key to successfully incorporating these sterically demanding residues lies in the use of potent activating reagents, such as HATU or HCTU, and the willingness to employ extended coupling times or double coupling strategies. It is imperative to monitor the completeness of each coupling step to avoid the accumulation of deletion impurities. By carefully considering the desired properties of the final peptide and optimizing the synthetic methodology, researchers can effectively utilize these powerful tools in the pursuit of next-generation peptide drugs.
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Greening Fmoc/tBu solid-phase peptide synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Fmoc-Gln(Trt)-OH [cem.com]
- 7. advancedchemtech.com [advancedchemtech.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Validation of Peptides Synthesized with Fmoc-L-5-Hydroxytryptophan(Trt)-OH
Introduction: The Imperative for Rigorous Validation in Modern Peptide Synthesis
In the landscape of therapeutic and research peptides, the integrity of the final product is paramount. Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is the cornerstone of modern peptide production, prized for its efficiency and mild deprotection conditions.[1] This is particularly advantageous when incorporating non-canonical or modified amino acids, such as L-5-Hydroxytryptophan (Hgn), which can bestow unique biological activities upon a peptide.
The introduction of such residues, however, necessitates an even more rigorous analytical validation framework. The use of building blocks like Fmoc-L-Hgn(Trt)-OH—where the indole hydroxyl group is shielded by a bulky trityl (Trt) group to prevent side reactions—is a sophisticated chemical strategy.[2] While essential for synthetic success, it underscores the need for a multi-faceted, orthogonal approach to analytical validation to confirm that the final peptide is, unequivocally, the correct sequence, purity, and structure.
This guide provides an in-depth comparison of the essential analytical methods required to validate peptides incorporating this compound. We will move beyond mere protocols to explain the scientific rationale behind our choices, empowering researchers to design and interpret their own validation studies with confidence. The regulatory expectation is clear: a single analytical method is insufficient. True validation lies in the convergence of data from orthogonal techniques, each probing a different physicochemical property of the molecule.[3]
The Building Block: Understanding this compound
The successful synthesis of a peptide containing 5-Hydroxytryptophan begins with a well-designed building block. Each component of this compound serves a critical function:
-
Fmoc Group: A base-labile protecting group on the α-amine, its removal with a mild base like piperidine is the defining feature of this synthetic strategy, allowing for sequential amino acid addition.[4]
-
L-5-Hydroxytryptophan (Hgn): A naturally occurring amino acid and a precursor to serotonin.[5] Its incorporation can alter a peptide's pharmacological properties.
-
Trityl (Trt) Group: A bulky, acid-labile group protecting the hydroxyl function on the indole ring of Hgn. This is crucial to prevent unwanted side reactions, such as ether formation or oxidation, during the coupling steps of the synthesis.[2][6] Its use enhances the solubility of the building block in common SPPS solvents and is efficiently removed during the final trifluoroacetic acid (TFA) cleavage step.[6]
The overall workflow for synthesizing a peptide with this building block follows the standard Fmoc-SPPS cycle.
Caption: High-level workflow of the Fmoc-SPPS cycle.
The Orthogonal Validation Workflow: A Multi-Pronged Approach
Once the peptide is synthesized, cleaved from the resin, and purified (typically via preparative RP-HPLC), a battery of analytical tests is required to confirm its identity and purity. Our validation strategy is built on three pillars: Chromatography, Mass Spectrometry, and Nuclear Magnetic Resonance.
Caption: Orthogonal workflow for analytical validation.
Purity Assessment by Reversed-Phase HPLC (RP-HPLC)
Principle: RP-HPLC is the gold standard for determining the purity of a synthetic peptide.[7] It separates the target peptide from impurities based on hydrophobicity. Impurities, such as truncated sequences, deletion sequences, or incompletely deprotected species, will typically have different retention times than the full-length product.
Experimental Causality: The choice of a C18 column is standard for peptides, offering excellent resolving power. A gradient elution from a weak solvent (water with an ion-pairing agent like TFA or formic acid) to a strong organic solvent (acetonitrile) is used. The acid serves to protonate silanol groups on the column and peptide amines, improving peak shape, while also providing a counter-ion for basic residues. UV detection at 210-230 nm is chosen because it measures the absorbance of the peptide backbone, providing a relatively uniform response regardless of sequence.[8]
Detailed Protocol: Analytical RP-HPLC
-
System Preparation: Use an HPLC or UHPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of ~1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 220 nm.
-
Gradient:
-
5% B to 65% B over 30 minutes.
-
65% B to 95% B over 2 minutes.
-
Hold at 95% B for 3 minutes.
-
95% B to 5% B over 1 minute.
-
Re-equilibrate at 5% B for 4 minutes.
-
-
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS is the most common and powerful technique for confirming that the synthesized peptide has the correct molecular weight. The LC component separates the peptide from salts and some impurities, while the mass spectrometer measures the mass-to-charge ratio (m/z) of the molecule. Electrospray Ionization (ESI) is the preferred ionization method as it is a "soft" technique that keeps the peptide intact while creating multiply charged ions.
Experimental Causality: Formic acid is often preferred over TFA in the mobile phase for MS analysis because it is less prone to causing ion suppression, leading to better signal intensity.[9] By observing the pattern of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), the instrument's software can deconvolute the spectrum to calculate the neutral molecular mass ([M]) of the peptide with high accuracy. This observed mass is then compared to the theoretical calculated mass of the desired peptide sequence.
Detailed Protocol: LC-MS Analysis
-
System Preparation: Use an LC system coupled to an ESI mass spectrometer (e.g., TOF, Orbitrap, or Quadrupole).
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in MS-grade water.
-
Mobile Phase B: 0.1% Formic Acid in MS-grade acetonitrile.
-
Sample Preparation: Dilute the peptide stock solution (from HPLC prep) to ~10 µM in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min.
-
Gradient: A rapid gradient, e.g., 5% B to 95% B over 5 minutes, is often sufficient to desalt the sample before it enters the mass spectrometer.
-
-
Mass Spectrometer Settings (Positive Ion Mode):
-
Scan Range: 400-2000 m/z.
-
Capillary Voltage: ~3.5 kV.
-
Source Temperature: Set according to instrument recommendations.
-
-
Data Analysis: Calculate the theoretical average molecular weight of the peptide containing 5-Hydroxytryptophan. Use the deconvolution software to determine the observed molecular weight from the ESI-MS spectrum. The observed mass should match the theoretical mass within an acceptable tolerance (typically < 0.5 Da for standard instruments).
Definitive Structural Confirmation by NMR Spectroscopy
Principle: While LC-MS confirms mass, it cannot distinguish between isomers or pinpoint the exact location of a modification. Nuclear Magnetic Resonance (NMR) spectroscopy is the ultimate tool for unambiguous structural elucidation of peptides in solution.[10][11] Through a series of 1D and 2D experiments, it is possible to assign nearly every proton and carbon atom in the peptide, confirming the amino acid sequence and the integrity of each residue, including the incorporated 5-Hydroxytryptophan.
Experimental Causality:
-
1D ¹H NMR: Provides an initial fingerprint of the peptide and a check for gross impurities.[12]
-
2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a single amino acid's spin system. For example, it will show correlations between the amide proton, the alpha proton, and all the side-chain protons of a given residue.[13]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), which is essential for determining the sequential connectivity (linking one amino acid to the next) and for defining the peptide's 3D conformation.[14]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom, providing an additional layer of verification and helping to resolve signal overlap present in the 1D proton spectrum.[12]
Detailed Protocol: NMR Structural Analysis
-
Sample Preparation: Dissolve 1-5 mg of highly pure (>95%) peptide in 0.5 mL of a deuterated solvent (e.g., 90% H₂O / 10% D₂O with a phosphate buffer at a physiological pH). High purity is critical to avoid spectral contamination.[12][14]
-
Instrumentation: High-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Experiments to Acquire:
-
1D ¹H spectrum.
-
2D ¹H-¹H TOCSY (with a mixing time of ~80 ms).
-
2D ¹H-¹H NOESY (with a mixing time of ~200-300 ms).
-
2D ¹H-¹³C HSQC (natural abundance).
-
-
Data Analysis:
-
Step 1 (Spin System Identification): Use the TOCSY spectrum to identify the unique pattern of proton signals corresponding to each type of amino acid present in the sequence.
-
Step 2 (Sequential Assignment): Use the NOESY spectrum to find cross-peaks between the amide proton (NH) of one residue (i) and the alpha proton (αH) of the preceding residue (i-1). This "walk" along the peptide backbone confirms the sequence.
-
Step 3 (Side Chain Confirmation): Confirm the characteristic signals for the 5-Hydroxytryptophan residue in all spectra, ensuring its correct placement and chemical integrity. The HSQC spectrum is particularly useful for confirming the carbon skeleton.[13]
-
Comparative Data Summary
To illustrate the importance of this multi-faceted approach, consider the following hypothetical data for a synthesized 10-mer peptide, "Test-Peptide-Hgn," compared to a failed synthesis alternative where a standard Tryptophan (Trp) was mistakenly incorporated.
| Parameter | Method | Test-Peptide-Hgn (Expected) | Test-Peptide-Trp (Incorrect) | Justification |
| Purity | RP-HPLC | 98.5% | 97.9% | Purity alone is insufficient; both peptides may purify well but one is the wrong product. |
| Theoretical Mass (Da) | - | 1254.4 | 1238.4 | The mass difference is due to the extra oxygen atom in Hgn versus Trp (16 Da). |
| Observed Mass (Da) | LC-MS | 1254.3 | 1238.5 | MS provides the first definitive evidence of a potential error in synthesis. |
| Structural Confirmation | NMR | Full sequence assignment confirmed, including Hgn-specific aromatic signals. | Sequential assignment fails at the expected Hgn position; Trp spin system identified instead. | NMR provides unambiguous proof of the incorrect amino acid incorporation. |
Conclusion
The synthesis of complex peptides using advanced building blocks like this compound is a powerful tool in chemical biology and drug discovery. However, the sophistication of the synthesis must be matched by the rigor of the analytical validation. Relying on a single technique, such as HPLC purity, is scientifically unsound and risks misinterpretation of biological data.
A self-validating system based on the orthogonal principles of chromatography (purity), mass spectrometry (identity), and NMR spectroscopy (structure) is essential.[15] This comprehensive approach ensures that the peptide used in downstream applications is of the highest quality and accurately reflects the intended design, providing a solid foundation for reliable and reproducible scientific outcomes.
References
- 1. Comparison of Peptide Synthesis Methods and Techniques [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hydroxytryptophan (5-HTP) Analyzed by HPLC- AppNote [mtc-usa.com]
- 6. advancedchemtech.com [advancedchemtech.com]
- 7. jpt.com [jpt.com]
- 8. almacgroup.com [almacgroup.com]
- 9. biorxiv.org [biorxiv.org]
- 10. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 12. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 13. m.youtube.com [m.youtube.com]
- 14. chem.uzh.ch [chem.uzh.ch]
- 15. ijsra.net [ijsra.net]
Assessing the Impact of Homoglutamine on Peptide Structure: A Comparative Guide for Researchers
In the landscape of peptide and protein engineering, the incorporation of non-canonical amino acids is a powerful strategy for modulating structure, stability, and biological function. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the impact of substituting the proteinogenic amino acid glutamine (Gln) with its homolog, homoglutamine (hGln). The addition of a single methylene group to the side chain of homoglutamine introduces subtle yet potentially significant alterations to peptide architecture. Through a combination of chemical synthesis, biophysical characterization, and computational modeling, we will explore how to systematically evaluate these structural perturbations.
Homoglutamine: A Subtle Modification with Potentially Profound Consequences
Homoglutamine (hGln) is a homolog of glutamine, featuring an additional methylene group in its side chain. This seemingly minor extension increases the side chain's length and flexibility, which can have a cascade of effects on the local and global structure of a peptide.
While glutamine's side chain is known to engage in hydrogen bonding with neighboring amide groups, potentially stabilizing specific secondary structures like β-turns, the elongated side chain of homoglutamine may alter these interactions.[1] The increased conformational freedom of the hGln side chain could lead to different hydrogen bonding networks or steric clashes, thereby influencing the peptide's folding landscape. Understanding these effects is crucial for the rational design of peptidomimetics and therapeutics with enhanced properties.
Comparative Analysis Workflow: A Multi-faceted Approach
To rigorously assess the structural impact of homoglutamine, a multi-pronged approach is recommended, integrating peptide synthesis, experimental characterization, and computational analysis. This workflow ensures a comprehensive understanding of the conformational changes induced by the Gln to hGln substitution.
Caption: A comprehensive workflow for the comparative analysis of peptides containing glutamine versus homoglutamine.
Solid-Phase Peptide Synthesis (SPPS) of Gln- and hGln-Containing Peptides
The foundation of this comparative study lies in the synthesis of two model peptides that are identical in sequence, except for the single substitution of glutamine with homoglutamine. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the method of choice for this purpose.[2][3][4]
Key Reagents and Materials:
-
Fmoc-hGln(Trt)-OH (custom synthesis or commercially available)
-
Other Fmoc-protected amino acids
-
Rink Amide resin (for C-terminal amide peptides)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents (DMF, DCM, diethyl ether)
Experimental Protocol for SPPS:
-
Resin Preparation: Swell the Rink Amide resin in DMF in a reaction vessel.
-
First Amino Acid Coupling: Couple the C-terminal Fmoc-protected amino acid to the resin using a coupling reagent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF.
-
Chain Elongation: Repeat the coupling and deprotection steps for each subsequent amino acid in the sequence, using Fmoc-Gln(Trt)-OH for the glutamine-containing peptide and Fmoc-hGln(Trt)-OH for the homoglutamine-containing peptide.
-
Cleavage and Deprotection: Once the synthesis is complete, treat the peptide-resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptides by mass spectrometry.
Biophysical Characterization: Unveiling Structural Differences
Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure
Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of peptides in solution.[7][8] By comparing the CD spectra of the Gln- and hGln-peptides, we can obtain initial insights into whether the substitution induces a change in the overall secondary structure content (e.g., α-helix, β-sheet, random coil).
Experimental Protocol for CD Spectroscopy:
-
Sample Preparation: Prepare solutions of the Gln- and hGln-peptides at a concentration of 50-100 µM in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[7] Prepare a buffer blank for background correction.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the measurement parameters, including wavelength range (typically 190-260 nm), bandwidth, and scan speed.[9][10]
-
Data Acquisition: Record the CD spectrum of the buffer blank first, followed by the peptide samples in a quartz cuvette with a 1 mm path length.
-
Data Processing: Subtract the buffer blank spectrum from the peptide spectra. Convert the raw data (in millidegrees) to mean residue ellipticity.
-
Analysis: Compare the spectral features of the Gln- and hGln-peptides. Significant differences in the shape and magnitude of the spectra would indicate a change in secondary structure.
| Secondary Structure | Characteristic CD Signal (Mean Residue Ellipticity) |
| α-helix | Negative bands at ~222 nm and ~208 nm, positive band at ~192 nm |
| β-sheet | Negative band at ~218 nm, positive band at ~195 nm |
| Random Coil | Strong negative band around 200 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Structural Insights
Two-dimensional (2D) NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution at atomic resolution.[11][12][13][14] By assigning the NMR signals and analyzing nuclear Overhauser effects (NOEs), we can determine the precise conformation of the peptide backbone and side chains.
Experimental Protocol for 2D NMR Spectroscopy:
-
Sample Preparation: Dissolve the purified Gln- and hGln-peptides in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-2 mg/mL.[7]
-
Data Acquisition: Acquire a series of 2D NMR spectra, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), on a high-field NMR spectrometer.[11][13]
-
Resonance Assignment: Use the TOCSY spectra to identify the spin systems of the amino acid residues and the NOESY spectra to sequentially assign the resonances along the peptide backbone.
-
Structural Restraints: Extract distance restraints from the NOESY spectra, which provide information about through-space proximities between protons.
-
Structure Calculation: Use the experimental restraints to calculate an ensemble of 3D structures for both peptides using molecular modeling software.
-
Comparative Analysis: Compare the structural ensembles of the Gln- and hGln-peptides to identify specific conformational changes in the backbone and side chains.
X-ray Crystallography: The Gold Standard for High-Resolution Structure
X-ray crystallography can provide a static, high-resolution snapshot of the peptide structure in the solid state.[15][16][17][18][19] Obtaining suitable crystals of peptides can be challenging, but a successful crystal structure offers unambiguous evidence of the peptide's conformation.
Experimental Protocol for X-ray Crystallography:
-
Crystallization Screening: Screen a wide range of crystallization conditions (e.g., precipitants, pH, temperature) for both the Gln- and hGln-peptides using vapor diffusion methods (sitting or hanging drop).
-
Crystal Optimization: Optimize the conditions that yield initial crystals to obtain single, well-diffracting crystals.
-
Data Collection: Mount a suitable crystal and collect X-ray diffraction data using a synchrotron or in-house X-ray source.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data.
-
Structural Comparison: Compare the crystal structures of the Gln- and hGln-peptides to visualize the precise atomic-level differences in their conformations and packing.
Computational Analysis: Probing the Conformational Landscape
Molecular dynamics (MD) simulations complement experimental techniques by providing a dynamic view of the peptide's conformational landscape.[20][21][22] By simulating the behavior of the Gln- and hGln-peptides in a virtual environment, we can explore their flexibility, hydrogen bonding patterns, and free energy landscapes.
Workflow for Molecular Dynamics Simulations:
Caption: A typical workflow for conducting molecular dynamics simulations to study peptide conformation.
Protocol for MD Simulations:
-
System Preparation: Build the initial structures of the Gln- and hGln-peptides. Solvate each peptide in a box of explicit water molecules and add counter-ions to neutralize the system.
-
Energy Minimization: Minimize the energy of the system to remove any steric clashes.
-
Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.
-
Production Simulation: Run a long production simulation (typically on the order of microseconds) to sample the conformational space of the peptide.
-
Trajectory Analysis: Analyze the resulting trajectories to calculate various structural properties, such as root-mean-square deviation (RMSD), secondary structure content over time, and side-chain dihedral angle distributions.
-
Comparative Insights: Compare the conformational ensembles and free energy landscapes of the Gln- and hGln-peptides to understand the impact of the homoglutamine substitution on the peptide's dynamics and stability.
Data Summary and Interpretation
| Technique | Gln-Peptide (Expected) | hGln-Peptide (Hypothesized) | Interpretation of Differences |
| CD Spectroscopy | Defined secondary structure (e.g., α-helical or β-sheet) | Altered spectral features (e.g., shift in minima, change in intensity) | Change in overall secondary structure content |
| NMR Spectroscopy | Specific set of NOE contacts and chemical shifts | Changes in chemical shifts, appearance/disappearance of NOEs | Localized or global conformational changes |
| X-ray Crystallography | Well-defined crystal structure | Different crystal packing, altered side-chain or backbone conformation | Precise atomic-level structural perturbations |
| MD Simulations | Stable conformational ensemble | Shift in conformational preferences, increased side-chain flexibility | Differences in dynamics and thermodynamic stability |
Conclusion
By systematically applying the integrated workflow described in this guide, researchers can gain a deep understanding of how the subtle modification of substituting glutamine with homoglutamine influences peptide structure. This knowledge is invaluable for the rational design of novel peptides with tailored properties for applications in drug discovery, biomaterials, and biotechnology. The combination of synthesis, biophysical characterization, and computational modeling provides a powerful and self-validating approach to elucidating the structure-function relationships of modified peptides.
References
- 1. Conformation-specific spectroscopy of capped glutamine-containing peptides: role of a single glutamine residue on peptide backbone preferences - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. ペプチド合成 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Fmoc-Gln(Trt)-OH [cem.com]
- 6. apexbt.com [apexbt.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. health.uconn.edu [health.uconn.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Beginners Guide To X-ray Data Processing | Peak Proteins [peakproteins.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Molecular Dynamics Simulations Suggest That Side-Chain Motions of Charged Amino Acids Determine Long-Range Effects in Proteins: An Egg of Coulomb | MDPI [mdpi.com]
- 21. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Trifluoroacetic Acid (TFA) Cleavage Cocktails for Efficient Trityl (Trt) Deprotection
In the realm of solid-phase peptide synthesis (SPPS), the trityl (Trt) group stands as a cornerstone for protecting the side chains of several key amino acids, including Cysteine (Cys), Histidine (His), Asparagine (Asn), and Glutamine (Gln)[1]. Its popularity stems from its high sensitivity to acid, allowing for its removal under relatively mild conditions, typically with trifluoroacetic acid (TFA)[1][2][3]. However, this acid-catalyzed deprotection is not without its challenges. The process liberates a highly stable yet reactive trityl carbocation (Trt⁺), a chemical species notorious for causing undesirable side reactions[1][2][4].
This guide provides a comprehensive comparison of commonly used TFA cleavage cocktails, offering field-proven insights into their composition, mechanisms, and efficiency. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers in drug development and peptide chemistry to optimize their deprotection strategies for maximal yield and purity.
The Double-Edged Sword: Understanding Trt Deprotection and the Need for Scavengers
The removal of the Trt group is an acid-catalyzed process initiated by the protonation of the protected heteroatom by TFA. This protonation weakens the bond, leading to its cleavage and the release of the deprotected amino acid alongside the resonance-stabilized trityl cation[1]. The formation of this cation is often visibly marked by the appearance of a deep yellow color in the reaction mixture[1][2].
If left unchecked, this electrophilic Trt⁺ cation will readily attack any nucleophilic sites available. This can lead to the re-attachment of the Trt group to the intended amino acid or, more detrimentally, the irreversible alkylation of sensitive residues like Tryptophan (Trp), Methionine (Met), and Tyrosine (Tyr)[1][2][4]. To prevent these yield- and purity-compromising side reactions, cleavage cocktails must contain scavengers . These are nucleophilic reagents designed to "trap" or "quench" the reactive Trt⁺ cation, typically by converting it into a stable, non-reactive molecule such as triphenylmethane[4][5][6][7].
The following diagram illustrates the acid-mediated deprotection of a Cys(Trt) residue and the crucial intervention of a scavenger, Triisopropylsilane (TIS).
Caption: Acid-mediated Trt deprotection and scavenger mechanism.
Comparative Analysis of Common TFA Cleavage Cocktails
The selection of an optimal cleavage cocktail is dictated entirely by the amino acid composition of the peptide. A "one-size-fits-all" approach does not exist. The following table provides a head-to-head comparison of standard and specialized cocktails, outlining their compositions, primary applications, and inherent limitations.
| Cocktail Name | Composition (% v/v/w) | Primary Use & Key Features | Advantages | Limitations |
| Standard Cocktail | 95% TFA / 5% Water | For simple peptides lacking sensitive residues (Trp, Met, Cys).[1][8] | Simple, two-component mixture. | High risk of Trt⁺ side reactions and oxidation if sensitive residues are present.[1] |
| TFA / TIS / Water | 95% TFA / 2.5% TIS / 2.5% Water | A highly effective, general-purpose, non-odorous cocktail.[1][5] | TIS is an excellent scavenger for the Trt cation.[4][5] Odorless. | May not be sufficient to prevent the oxidation of Methionine residues.[1][9] |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust, "universal" cocktail for complex peptides containing sensitive residues like Cys, Met, and Trp.[1][5][9] | Broad-spectrum protection for most sensitive residues. | Contains malodorous and toxic thiols (EDT and thioanisole).[1] |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | An "odorless" alternative to Reagent K, effective for scavenging Trt groups.[1][9] | Effective Trt scavenging without the strong odor of thiols. | Does not prevent the oxidation of Methionine residues.[1][9] |
| Reagent R | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Particularly effective for peptides containing Arginine (Arg) residues protected with Pmc or Pbf groups.[1] | Optimized for challenging Arg deprotection while protecting other residues. | Contains malodorous thiols. |
| Low TFA / DCM | 1-5% TFA in DCM with Scavengers | Used for selective, on-resin deprotection of the highly labile Trt group while other acid-labile groups (e.g., Boc) remain intact.[1][4] | Allows for on-resin side-chain modification. | Requires careful monitoring to prevent premature cleavage from the resin linker.[1] |
Experimental Protocol: A Generalized Workflow for Trt Deprotection and Cleavage
This protocol outlines a standard procedure for cleaving a Trt-protected peptide from a solid-phase resin. Safety is paramount : Trifluoroacetic acid (TFA) is highly corrosive and volatile. All steps involving TFA must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves[2][10].
Caption: Standard workflow for peptide cleavage and deprotection.
Step-by-Step Methodology:
-
Resin Preparation:
-
Cleavage Cocktail Preparation:
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[1]
-
Gently agitate or swirl the suspension at room temperature to ensure the entire resin bed is wetted.
-
Allow the reaction to proceed for 1-4 hours. The optimal time can vary; for most standard peptides, 2 hours is sufficient.[2][5] A deep yellow color may develop, indicating the formation of the trityl cation.[1][2]
-
-
Peptide Isolation and Precipitation:
-
After the reaction is complete, filter the resin and collect the filtrate, which contains the cleaved peptide, into a clean centrifuge tube.[2]
-
Wash the resin 2-3 times with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.[2]
-
Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether or methyl tert-butyl ether.[2][9] A white precipitate of the crude peptide should form.
-
-
Washing and Drying:
-
Place the tube in an ice bath or freezer for at least 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000-5000 x g for 5-10 minutes) and carefully decant the ether.
-
Wash the peptide pellet 2-3 times with cold ether to remove residual scavengers and cleavage by-products.[2]
-
After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification (e.g., RP-HPLC) and characterization.
-
Troubleshooting and Advanced Considerations
-
Incomplete Deprotection: If analysis (HPLC/MS) shows a significant amount of remaining Trt-protected peptide, consider extending the cleavage time to 4 hours or more.[2][4] For notoriously difficult residues like N-terminal Asn(Trt), a second cleavage with fresh reagents may be necessary.[4]
-
Side Product Formation: The presence of unexpected masses corresponding to alkylated residues indicates insufficient scavenging.[2] Ensure the cocktail is fresh and consider using a more robust formulation like Reagent K for peptides rich in Trp, Met, or Cys.[2]
-
Oxidation: Methionine is particularly susceptible to oxidation during cleavage. While cocktails like Reagent K offer protection, Reagent B and the standard TFA/TIS/Water mixture do not.[1][9] For Met-containing peptides, the inclusion of scavengers like thioanisole or dimethyl sulfide (DMS) is highly recommended.[9][11][12]
Conclusion
The successful removal of the Trt protecting group is a critical determinant of the final purity and yield in solid-phase peptide synthesis. While TFA is the deprotecting agent, the efficiency and cleanliness of the reaction are governed by the accompanying scavengers. There is no single superior cocktail; the optimal choice is a carefully considered decision based on the specific amino acid sequence of the target peptide. By understanding the underlying chemical mechanisms and tailoring the cleavage cocktail to address potential side reactions, researchers can confidently and efficiently deprotect their synthetic peptides, paving the way for successful downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amino protecting group—triphenylmethyl series [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Peptides with Homoglutamine
Welcome to this in-depth technical guide on the mass spectrometric analysis of peptides containing homoglutamine (hGln). As novel peptide-based therapeutics and peptidomimetics increasingly incorporate non-canonical amino acids, the ability to precisely characterize these molecules becomes paramount. Homoglutamine, an analogue of glutamine with an additional methylene group in its side chain, presents a unique and significant challenge to conventional proteomic workflows.
This guide is designed for researchers, bioanalytical scientists, and drug development professionals. It moves beyond standard protocols to explain the underlying fragmentation chemistry, compare analytical strategies, and provide field-proven methodologies for the unambiguous identification and localization of homoglutamine within a peptide sequence.
Part 1: The Homoglutamine Conundrum in Mass Spectrometry
To effectively analyze peptides containing homoglutamine, one must first appreciate its chemical properties in the context of mass spectrometry. Homoglutamine's side chain, while structurally similar to glutamine, possesses an extended carbon backbone that alters its gas-phase fragmentation behavior.
The primary analytical hurdle arises from the lability of the side-chain amide. Under the energetic conditions of Collision-Induced Dissociation (CID), the backbone amide nitrogen can readily perform a nucleophilic attack on the side-chain carbonyl carbon. This initiates a cyclization reaction that results in the formation of a stable six-membered piperidone ring and the neutral loss of ammonia (NH₃; 17.03 Da).[1][2] This phenomenon is analogous to the well-documented cyclization of N-terminal glutamine to pyroglutamate.[3][4][5]
This dominant neutral loss pathway is problematic for two critical reasons:
-
Suppression of Backbone Fragmentation : A significant portion of the precursor ion population is consumed in this side-chain reaction, leaving insufficient energy to induce the amide bond cleavages (b- and y-ions) necessary for sequencing.
-
Ambiguity of Localization : The resulting MS/MS spectrum is often dominated by the precursor ion minus 17 Da, with very few informative sequence ions. This makes it nearly impossible to confidently determine the position of the hGln residue.
The diagram below illustrates the structural difference between glutamine and homoglutamine and their respective cyclization pathways under CID conditions.
Caption: Gln vs. hGln cyclization under CID.
Part 2: Comparative Analysis of Fragmentation Techniques
The key to successful hGln peptide analysis lies in selecting a fragmentation technique that favors backbone cleavage over side-chain loss. Here, we compare the two most common methods: Collision-Induced Dissociation (CID/HCD) and Electron Transfer Dissociation (ETD).
Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)
CID and its variant, HCD, are "ergodic" fragmentation methods. They increase the vibrational energy of the precursor ion through collisions with an inert gas until bonds begin to break.[6] Unfortunately, the bonds involved in the side-chain cyclization of hGln are often weaker and more readily cleaved than the peptide backbone amides.
-
Mechanism : Vibrational excitation leads to cleavage of the weakest bonds.
-
Outcome for hGln : Preferential neutral loss of ammonia (NH₃). MS/MS spectra are characterized by a dominant [M+nH-17]ⁿ⁺ ion and poor sequence coverage.
-
Verdict : Unsuitable for unambiguous localization of hGln. While identifying a peptide with a 17 Da loss can be suggestive, it is not definitive proof of hGln's presence or position.
Electron Transfer Dissociation (ETD)
ETD is a "non-ergodic" fragmentation technique. It involves transferring an electron to a multiply protonated peptide precursor.[7] This creates a radical cation, which induces rapid cleavage of the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions.[6] Crucially, this process occurs without significantly increasing the overall vibrational energy of the peptide, thus preserving labile side chains.
-
Mechanism : Electron transfer induces radical-driven backbone cleavage.
-
Outcome for hGln : The hGln side chain remains intact on the resulting c- and z-type ions. This provides a complete fragmentation ladder that allows for confident sequencing and precise localization of the hGln residue.
-
Verdict : The method of choice for hGln analysis. It provides the high-quality, unambiguous data required for confident characterization.
Performance Summary
The table below summarizes the key performance differences between these techniques for the analysis of hGln-containing peptides.
| Feature | CID / HCD | Electron Transfer Dissociation (ETD) |
| Fragmentation Mechanism | Vibrational (Ergodic) | Radical-driven (Non-ergodic) |
| Primary Fragment Ions | b- and y-ions | c- and z-ions |
| Effect on hGln Side Chain | Promotes cyclization and NH₃ loss | Preserves side chain integrity |
| Sequence Coverage | Typically low and incomplete | High and comprehensive[7] |
| Site Localization | Ambiguous to impossible | Unambiguous and definitive |
| Precursor Requirement | Works well on all charge states | Requires precursor charge state ≥ 2+ |
| Primary Application | Standard peptide sequencing | Analysis of labile modifications[8][9] |
Part 3: Recommended Analytical Strategy & Workflow
A robust analytical strategy leverages the strengths of different fragmentation methods. For hGln analysis, we strongly recommend a data-dependent workflow that incorporates both HCD and ETD fragmentation, often referred to as a "decision tree" method.[8] This provides a self-validating system where two orthogonal fragmentation techniques are used to characterize the same peptide precursor.
The workflow diagram below outlines the recommended end-to-end process.
Caption: Recommended workflow for hGln peptide analysis.
Part 4: Detailed Experimental Protocols
Trustworthy data comes from meticulously executed protocols. The following sections provide detailed, field-tested starting points for method development.
Protocol 1: LC-MS/MS Method with Decision-Tree Fragmentation
This protocol is designed for a hybrid Orbitrap mass spectrometer (e.g., Orbitrap Fusion Lumos, Orbitrap Ascend) capable of performing both HCD and ETD fragmentation.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 25 cm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in 80% acetonitrile.
-
Gradient: 2-35% B over 60-90 minutes, followed by a wash and re-equilibration. Flow rate ~300 nL/min.
-
Rationale: A shallow gradient is crucial for separating peptides of similar hydrophobicity, ensuring clean precursor selection for MS/MS.
-
-
Mass Spectrometry (MS) - Data-Dependent Acquisition:
-
MS1 Scan:
-
Analyzer: Orbitrap
-
Resolution: 120,000
-
Scan Range: 375-1500 m/z
-
AGC Target: 4e5
-
Max Injection Time: 50 ms
-
-
MS2 Triggering (Decision Tree):
-
Cycle Time: 3 seconds.
-
Intensity Threshold: 5e4.
-
Dynamic Exclusion: 30 seconds.
-
Charge State Inclusion: 2-7.
-
-
MS2 Scan - If Charge State is 2+:
-
Fragmentation: HCD
-
Collision Energy: Normalized Collision Energy (NCE) of 28-30%.
-
Analyzer: Orbitrap
-
Resolution: 30,000
-
AGC Target: 5e4
-
Max Injection Time: 54 ms
-
-
MS2 Scan - If Charge State is ≥ 3+:
-
Fragmentation: ETD
-
Reagent: Fluoranthene
-
ETD Reaction Time: Calibrated based on precursor m/z and charge (typically 50-100 ms).
-
Analyzer: Orbitrap
-
Resolution: 30,000
-
AGC Target: 2e5
-
Max Injection Time: 100 ms
-
Supplemental Activation: Enable ETD with supplemental HCD (EThcD) at ~15-20% NCE can be beneficial for fragmenting the charge-reduced precursor.
-
-
Rationale: This logic uses the most appropriate fragmentation for each precursor. HCD is generally faster and sufficient for 2+ precursors, while ETD is reserved for the higher charge states where it is most effective, maximizing the quality of identifications within a typical LC peak width.[8]
-
Protocol 2: Database Search Configuration
Accurate peptide identification requires configuring the search algorithm to recognize homoglutamine and its characteristic behaviors.[10]
-
Software: Proteome Discoverer, MaxQuant, Mascot, etc.
-
Enzyme: Trypsin/P (allowing up to 2 missed cleavages).
-
Mass Tolerances:
-
Precursor: 10 ppm.
-
Fragment (Orbitrap): 0.02 Da.
-
-
Variable Modifications:
-
Standard: Oxidation (M), Acetyl (Protein N-term).
-
Custom Modification (hGln):
-
Name: Homoglutamine
-
Target Residue: Gln (Q)
-
Mass Shift: +14.01565 Da (CH₂)
-
Note: This assumes you are searching a database where hGln is annotated as Gln. If using a custom sequence, define a new residue letter.
-
-
-
Fragment Ions (for Decision-Tree Data):
-
Include b, y, c, and z ions in the search.
-
-
Handling Neutral Loss (for HCD Spectra):
-
In algorithms that support it (like Mascot), specify a neutral loss of -17.0265 Da (NH₃) from the custom hGln modification.
-
Rationale: Defining the mass shift for hGln is the most critical step. Including all relevant fragment ion types ensures the search engine can match the high-quality ETD spectra. Specifying the neutral loss helps the algorithm score HCD spectra where the side-chain loss is the dominant feature, potentially corroborating the ETD identification.
-
Part 5: Conclusion
The analysis of peptides containing homoglutamine is a solvable challenge, but it requires moving beyond default CID-based proteomic methods. The inherent lability of the hGln side chain renders CID and HCD data ambiguous. The adoption of Electron Transfer Dissociation (ETD) is essential for preserving the side chain and generating the high-quality MS/MS data needed for definitive sequence and site localization.
By implementing a robust analytical workflow that combines high-resolution LC-MS with a decision-tree fragmentation strategy and correctly configured search parameters, researchers can confidently and accurately characterize these important non-canonical peptides. This level of analytical rigor is indispensable for advancing the development of next-generation peptide therapeutics and understanding complex biological systems.
References
- 1. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues Located at N-Termini Catalyzed by Inorganic Phosphate Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved peptide identification by targeted fragmentation using CID, HCD and ETD on an LTQ-Orbitrap Velos. | Department of Chemistry [chem.ox.ac.uk]
- 9. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
- 10. Assessing MS/MS Search Algorithms for Optimal Peptide Identification [thermofisher.com]
A Senior Application Scientist's Guide to Evaluating the Purity of Synthetic Peptides Featuring Hgn(Trt)
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is not merely a quality metric; it is the bedrock of reliable experimental outcomes and therapeutic safety. This guide provides an in-depth comparison of the essential analytical techniques used to evaluate the purity of synthetic peptides, with a particular focus on sequences incorporating the sterically bulky and acid-sensitive Histidine(trityl), or Hgn(Trt), protecting group. We will delve into the causality behind experimental choices, from synthesis and cleavage to the comparative analysis of purity data.
The Significance of Purity in Peptide-Based Research and Therapeutics
Synthetic peptides are pivotal tools in a vast array of scientific disciplines, from fundamental biochemical research to the development of novel therapeutics. Impurities, which can include truncated sequences, deletion sequences, incompletely deprotected peptides, or by-products from the synthesis and cleavage process, can have significant consequences.[1][2] Even minor impurities can alter a peptide's biological activity, affect its toxicological profile, and compromise the reproducibility of experimental results.[1] Therefore, a multi-faceted approach to purity analysis is not just recommended; it is a scientific necessity.
The Role and Challenges of Hgn(Trt) in Peptide Synthesis
The trityl (Trt) group is a widely employed protecting group for the side chain of amino acids like Histidine, Cysteine, Asparagine, and Glutamine in solid-phase peptide synthesis (SPPS).[3] Its bulkiness provides excellent protection during synthesis, but its acid-labile nature demands careful consideration during the final cleavage and deprotection step.
The cleavage of the Trt group is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[3] This process generates a stable but highly reactive trityl cation (Trt⁺).[3] If not effectively neutralized, this cation can lead to undesirable side reactions, such as re-alkylation of sensitive residues like tryptophan or cysteine, leading to significant impurities.[3] The choice of "cleavage cocktail"—a mixture of TFA and various scavengers—is therefore critical to ensure high yield and purity of the final peptide.[3]
A Comparative Workflow for Purity Evaluation
This guide will use a model 10-amino acid peptide, Tyr-Ala-Gly-Phe-Leu-His-Gly-Ala-Phe-Tyr, where Histidine is incorporated as Fmoc-His(Trt)-OH, to illustrate the comparative purity analysis workflow.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the cornerstone of peptide purity analysis.[4][5] It separates the target peptide from its impurities based on differences in hydrophobicity.[4]
Experimental Protocol:
-
Sample Preparation: The lyophilized crude peptide is dissolved in an appropriate solvent, typically 0.1% TFA in water or a water/acetonitrile mixture, to a concentration of 1 mg/mL. The sample is then centrifuged and filtered before injection.[1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 reversed-phase column is the most common choice for peptide analysis.[5][6][7]
-
Mobile Phase:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes is a good starting point for method development.[1] The gradient can be optimized to achieve better resolution between the main peptide peak and any impurities.[8]
-
Detection: The peptide bond absorbs strongly at low UV wavelengths, so detection is typically set at 214-220 nm.[1][5]
-
Purity Calculation: The purity is expressed as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.[1]
Data Presentation and Interpretation:
The primary output is a chromatogram showing peaks corresponding to the target peptide and any impurities.
| Parameter | Result | Interpretation |
| Retention Time (Main Peak) | 15.2 min | Elution time of the target peptide under the specified conditions. |
| Purity (% Area at 214 nm) | 96.5% | The target peptide constitutes 96.5% of the UV-absorbing material. |
| Major Impurity Peaks | 13.8 min (1.8%), 16.5 min (1.1%) | Presence of more hydrophilic and more hydrophobic impurities, respectively. |
Expertise & Experience: While HPLC provides an excellent measure of purity, it's crucial to remember that this is relative purity.[5] The percentage is based on UV absorbance and assumes all components have a similar extinction coefficient, which may not be entirely accurate. Furthermore, non-UV absorbing impurities will not be detected. The presence of a large, late-eluting peak might indicate residual trityl groups or by-products from scavengers used in the cleavage cocktail.[9]
Method 2: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
UPLC-MS is a powerful technique that combines the high-resolution separation of UPLC with the mass detection capabilities of mass spectrometry. It is indispensable for confirming the identity of the synthesized peptide and for identifying impurities.[10][11][12]
Experimental Protocol:
The UPLC setup is similar to HPLC but uses smaller particle size columns for higher resolution and sensitivity. The eluent from the UPLC is directly introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is typically used for peptides.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured.
-
Data Analysis: The resulting mass spectrum is analyzed to find the molecular weight of the target peptide. The molecular weights of impurity peaks observed in the chromatogram can also be determined to help identify their nature (e.g., deletion sequences, oxidation).[12]
Data Presentation and Interpretation:
| Parameter | Expected Mass (Da) | Observed Mass (Da) | Interpretation |
| Target Peptide | 1131.3 | 1131.4 | The molecular weight of the main peak matches the theoretical mass of the target peptide, confirming its identity. |
| Impurity at 13.8 min | 1018.2 | 1018.3 | Corresponds to a deletion of a Phenylalanine residue (147.1 Da difference). |
| Impurity at 16.5 min | 1147.3 | 1147.4 | Corresponds to oxidation of a residue (e.g., Methionine if present, +16 Da). |
Trustworthiness: The combination of retention time data from the UV chromatogram and mass data from the mass spectrometer provides a high degree of confidence in both the identity of the target peptide and the nature of the major impurities.[13] High-resolution mass spectrometry (HRMS) can further enhance this by providing highly accurate mass measurements, enabling the differentiation of subtle chemical variants.[14]
Method 3: Amino Acid Analysis (AAA)
Amino Acid Analysis is the gold standard for determining the absolute quantity of a peptide in a sample, often referred to as the net peptide content.[5][15][16] Lyophilized peptides always contain water and counter-ions (like TFA from HPLC purification), so the gross weight of the peptide powder is not equal to the actual amount of peptide.[5]
Experimental Protocol:
-
Hydrolysis: A precisely weighed amount of the peptide is completely hydrolyzed into its constituent amino acids, typically by heating in 6N HCl.
-
Derivatization (Optional but common): The free amino acids are often derivatized to make them detectable by UV or fluorescence.
-
Separation and Quantification: The amino acids are separated by chromatography (ion-exchange or reversed-phase) and quantified by comparing their peak areas to those of a known standard.[5]
-
Calculation: The molar amounts of each amino acid are determined. The total mass of the peptide is then calculated based on the amino acid composition and compared to the initial weight of the sample to determine the net peptide content.
Data Presentation and Interpretation:
| Amino Acid | Expected Ratio | Observed Ratio |
| Alanine (Ala) | 2 | 2.03 |
| Glycine (Gly) | 2 | 2.01 |
| Phenylalanine (Phe) | 2 | 1.98 |
| Leucine (Leu) | 1 | 1.00 |
| Tyrosine (Tyr) | 2 | 1.99 |
| Histidine (His) | 1 | 0.97 |
| Net Peptide Content | 85.2% |
Authoritative Grounding: The observed ratios of the amino acids should closely match the theoretical composition of the peptide.[] Deviations can indicate impurities or degradation of certain amino acids during hydrolysis (e.g., Serine and Threonine).[16] The final net peptide content of 85.2% signifies that for every 100 mg of lyophilized powder, there are 85.2 mg of the target peptide. This value is crucial for preparing solutions of known molar concentration for biological assays.
Conclusion: An Integrated Approach to Purity Evaluation
Evaluating the purity of synthetic peptides, especially those containing challenging residues like Hgn(Trt), requires a synergistic combination of analytical techniques. No single method provides a complete picture.
-
RP-HPLC is the workhorse for assessing relative purity and is essential for quality control and purification.[4]
-
UPLC-MS is critical for confirming the molecular identity of the target peptide and for characterizing the impurities detected by HPLC.[11]
-
Amino Acid Analysis is the only method that provides the net peptide content, which is indispensable for accurate quantification in downstream applications.[5][16]
By integrating the data from these three orthogonal methods, researchers and drug developers can establish a comprehensive purity profile, ensuring the quality, safety, and reliability of their synthetic peptides. This multi-faceted approach transforms peptide analysis from a simple quality check into a self-validating system that underpins scientific integrity.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. almacgroup.com [almacgroup.com]
- 3. benchchem.com [benchchem.com]
- 4. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 5. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 6. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 7. biovera.com.au [biovera.com.au]
- 8. agilent.com [agilent.com]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. resolvemass.ca [resolvemass.ca]
- 15. Amino Acid Analysis Overview [biosyn.com]
- 16. Amino Acid Analysis: 4 Important Facts [alphalyse.com]
Taming the Untamable: A Comparative Guide to Fmoc-L-Hgn(Trt)-OH in Difficult Peptide Sequences
For researchers, scientists, and drug development professionals entrenched in the intricate world of peptide synthesis, the term "difficult sequence" evokes a familiar sense of challenge. These sequences, often characterized by hydrophobicity, β-sheet forming tendencies, or sheer length, can bring a promising synthesis to a grinding halt. The culprit is almost always on-resin aggregation of the growing peptide chain, leading to incomplete acylation and deprotection steps, culminating in a cascade of deletion and truncation impurities that make purification a Sisyphean task.
This guide provides an in-depth, objective comparison of strategies to overcome these hurdles, with a central focus on the utility of Fmoc-L-Hgn(Trt)-OH (Nα-Fmoc-L-γ-trityl-homoglutamine). While direct, side-by-side experimental data for this specific homoglutamine derivative is emerging, its performance can be confidently inferred from its close chemical cousin, Fmoc-L-Gln(Trt)-OH, for which a wealth of data exists. We will dissect the mechanistic underpinnings of why bulky side-chain protection is a cornerstone of modern solid-phase peptide synthesis (SPPS) and compare its performance with leading alternative strategies, most notably the use of pseudoproline dipeptides.
The Challenge of On-Resin Aggregation in SPPS
During Fmoc-based SPPS, the iterative deprotection of the N-terminal Fmoc group and subsequent coupling of the next amino acid are the heart of the process. In difficult sequences, the growing peptide chains, tethered to the solid support, can engage in intermolecular hydrogen bonding, leading to the formation of stable secondary structures like β-sheets. This aggregation effectively buries the reactive N-terminus, rendering it inaccessible to the incoming activated amino acid. The consequences are dire:
-
Incomplete Coupling: The activated amino acid cannot reach the sterically hindered N-terminus, leading to deletion sequences.
-
Failed Deprotection: The piperidine solution used for Fmoc removal cannot access the protected amine, resulting in truncated peptides.
-
Poor Resin Swelling: Aggregated peptide chains can cause the resin beads to collapse, further impeding reagent diffusion.
The net result is a crude peptide product of low purity and yield, often presenting a significant purification challenge.
This compound: A Bulwark Against Aggregation and Side Reactions
This compound is a derivative of homoglutamine, an amino acid with one additional methylene group in its side chain compared to glutamine. In this derivative, the α-amino group is protected by the base-labile Fmoc group, while the side-chain amide is shielded by the acid-labile trityl (Trt) group. The trityl group is the key to its efficacy in difficult sequences.
Mechanism of Action
The large, sterically demanding trityl group serves a dual purpose:
-
Prevention of Side Reactions: The side-chain amide of glutamine and homoglutamine is prone to two major side reactions during SPPS:
-
Dehydration: During the activation of the carboxylic acid, particularly with carbodiimide reagents, the side-chain amide can be dehydrated to a nitrile. The bulky trityl group physically prevents this from occurring.
-
Pyroglutamate Formation: An unprotected N-terminal glutamine or homoglutamine residue can cyclize to form pyroglutamate, capping the peptide chain and preventing further elongation. The trityl group effectively mitigates this side reaction.
-
-
Disruption of Interchain Hydrogen Bonding: The sheer size of the trityl group acts as a physical barrier, disrupting the close packing of peptide chains that is necessary for the formation of β-sheets. This steric hindrance helps to maintain the solvation of the peptide chains, keeping the reactive N-terminus accessible for the next coupling step.
Furthermore, the trityl group significantly enhances the solubility of the Fmoc-amino acid in common SPPS solvents like DMF and NMP, ensuring efficient and complete coupling reactions.
Alternative Strategies for Difficult Sequences: A Comparative Analysis
While this compound and its glutamine counterpart are powerful tools, other strategies have been developed to tackle difficult sequences. The most prominent of these is the use of pseudoproline dipeptides.
Pseudoproline Dipeptides: The "Kink" Inducers
Pseudoproline dipeptides are derivatives of serine, threonine, or cysteine where the side chain is reversibly cyclized onto the backbone nitrogen, forming an oxazolidine or thiazolidine ring.[1] This modification introduces a "kink" in the peptide backbone, similar to that of proline, which effectively disrupts the inter-chain hydrogen bonding responsible for β-sheet formation and subsequent aggregation.[1][2] The native amino acid residue is regenerated during the final cleavage with trifluoroacetic acid (TFA).[2]
Performance Comparison: this compound vs. Pseudoproline Dipeptides
The choice between using a bulky side-chain protecting group like Trt and incorporating a pseudoproline dipeptide depends on the specific sequence and the nature of the difficulty.
| Feature | This compound | Pseudoproline Dipeptides |
| Mechanism of Action | Steric hindrance from the bulky Trt group disrupts interchain interactions and prevents side reactions. | Introduces a "kink" in the peptide backbone, disrupting secondary structure formation.[1] |
| Applicability | Applicable to any sequence containing homoglutamine (or glutamine). | Limited to sequences containing Ser, Thr, or Cys at specific positions.[1] |
| Primary Advantage | Prevents side reactions (nitrile and pyroglutamate formation) and improves solubility. | Highly effective at disrupting aggregation in known aggregation-prone sequences.[3][4] |
| Potential Drawbacks | The bulky Trt group can sometimes lead to steric hindrance in very crowded sequences. | Requires the use of specific dipeptide building blocks, which can be more expensive. |
| Ease of Use | Incorporated as a standard amino acid in the SPPS cycle. | Incorporated as a dipeptide unit using standard coupling methods.[1] |
Case Study: Synthesis of Human Amylin (hAmylin)
Human Amylin is a 37-residue peptide that is notoriously difficult to synthesize due to its high propensity for aggregation.[3][4] Standard Fmoc-SPPS of hAmylin often results in very low yields of the desired product. However, the incorporation of pseudoproline dipeptides at key positions has been shown to dramatically improve the synthesis, leading to high yield and purity of the crude peptide, often pure enough to proceed directly to disulfide bond formation.[3][4] This highlights the power of pseudoprolines in overcoming severe aggregation.
While a direct comparison with this compound in the synthesis of hAmylin is not available, the principle of using bulky side-chain protecting groups to disrupt aggregation suggests that it would also offer a significant improvement over unprotected homoglutamine.
Experimental Protocols
General Fmoc-SPPS Cycle for Difficult Sequences
This protocol outlines the key steps in a single cycle of Fmoc-SPPS, with considerations for difficult sequences.
Caption: A single cycle in Fmoc-based Solid-Phase Peptide Synthesis.
Detailed Steps:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once. For difficult sequences, increasing the temperature or using a stronger base like DBU may be necessary.[5]
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.
-
Amino Acid Coupling:
-
Activation: In a separate vessel, pre-activate the Fmoc-amino acid (e.g., this compound) (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) (3-5 equivalents) and a base (e.g., DIPEA) (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours. For difficult couplings, a longer reaction time or a second coupling may be required.
-
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Monitoring: Perform a ninhydrin (Kaiser) test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amines with acetic anhydride to prevent the formation of deletion sequences.
Protocol for Incorporation of a Pseudoproline Dipeptide
-
Activation: Dissolve the pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(Ψ(Me,Me)pro)-OH) (3 equivalents) and the coupling reagent (e.g., HATU) (3 equivalents) in a minimal volume of DMF.
-
Coupling: Add the base (e.g., DIPEA) (6 equivalents) to the activation mixture and immediately add it to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 2-4 hours.
Visualization of Mechanistic Differences
The following diagrams illustrate the distinct mechanisms by which bulky side-chain protecting groups and pseudoproline dipeptides mitigate on-resin aggregation.
Caption: Mechanisms of aggregation prevention in SPPS.
Conclusion: A Strategic Choice for Success
The synthesis of difficult peptide sequences demands a strategic approach that anticipates and mitigates the challenges of on-resin aggregation. This compound represents a robust and versatile tool in the peptide chemist's arsenal. Its bulky trityl protecting group not only prevents deleterious side reactions but also effectively disrupts the formation of secondary structures that lead to aggregation.
For sequences containing serine, threonine, or cysteine, pseudoproline dipeptides offer a highly effective, mechanistically distinct alternative that introduces a conformational "kink" in the peptide backbone. The choice between these powerful strategies should be guided by the specific amino acid sequence, the nature of the synthetic challenge, and the desired final product. By understanding the underlying chemical principles and leveraging these advanced building blocks, researchers can confidently navigate the complexities of difficult peptide synthesis and achieve their scientific goals.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-L-Hgn(Trt)-OH
For the modern researcher engaged in peptide synthesis, the integrity of your work extends beyond the reaction vessel to encompass the entire lifecycle of your reagents. The proper handling and disposal of complex molecules like N-α-Fmoc-L-homoglutamine(trityl)-OH (Fmoc-L-Hgn(Trt)-OH) is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific best practice. This guide provides a comprehensive framework for the safe disposal of this compound and the associated waste streams generated during its use in Solid-Phase Peptide Synthesis (SPPS).
Hazard Assessment: Understanding the Reagent
Before any disposal protocol can be established, a thorough understanding of the reagent's potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from structurally analogous compounds, such as Fmoc-Gln(Trt)-OH, provide a reliable basis for risk assessment.[1][2] These compounds are generally supplied as a white to off-white powder and are considered combustible solids.[3]
The primary hazards identified from analogous compounds include the potential for skin sensitization and long-term adverse effects on aquatic life.[1][2] Therefore, all handling and disposal procedures must be designed to minimize skin contact and prevent release into the environment.[1]
Table 1: Hazard Profile Based on Analogous Compounds (Fmoc-Gln(Trt)-OH)
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Sensitization | ercus-pictogram-07 | Warning | H317: May cause an allergic skin reaction.[1][2] |
| Chronic Aquatic Toxicity | None | None | H413: May cause long lasting harmful effects to aquatic life.[1][2] |
This data is aggregated from representative Safety Data Sheets for the closely related compound Fmoc-Gln(Trt)-OH. Always consult the specific SDS provided by your supplier for the most accurate information.
Core Principles of Chemical Waste Management
The disposal of this compound and its associated waste must adhere to foundational principles of laboratory safety. These protocols create a self-validating system that minimizes risk.
-
Segregation is Key : Never mix incompatible waste streams.[4] Solid and liquid wastes must be kept separate.[4][5] Furthermore, liquid waste should be segregated based on chemical properties, such as halogenated vs. non-halogenated solvents, and acids vs. bases.[6] This prevents dangerous reactions within the waste container.
-
Proper Containment : All waste containers must be chemically compatible with their contents, in good condition, and feature secure, leak-proof closures.[7] For instance, acidic waste should generally be stored in glass containers, not metal.[5]
-
Clear and Accurate Labeling : Every waste container must be clearly labeled with its contents.[4][6] The label should include the full chemical name(s) of the waste, relevant hazard pictograms, and the date.[4] Vague labels like "Waste" or "Solvent" are unacceptable and dangerous.
-
Consult Institutional Guidelines : Always follow the specific waste disposal procedures established by your institution's Environmental Health and Safety (EHS) department. They will provide the correct containers and arrange for collection.[8]
Step-by-Step Disposal Procedures
The use of this compound in SPPS generates several distinct waste streams. Each must be handled according to a specific protocol.
Unused or Expired Solid this compound
Surplus or expired solid reagent must be disposed of as hazardous chemical waste.
-
Do Not Discard as Regular Trash : This material should never be placed in general waste.
-
Containerize : Place the original container, or the surplus material, into a larger, sealable, and clearly labeled hazardous waste container designated for solid chemical waste.[6]
-
Labeling : The waste container must be labeled "Hazardous Waste: Solid this compound".
-
Arrange for Pickup : Contact your EHS department for collection.
Contaminated Solid Waste
This category includes personal protective equipment (PPE) and labware that has come into direct contact with the solid reagent or its solutions.
-
Collect Contaminated Items : This includes used gloves, weighing papers, pipette tips, and any paper towels used for cleanup.[8][9]
-
Segregate : Place all these items into a designated, leak-proof hazardous waste container or bag.[8] This container should be separate from non-hazardous lab trash.
-
Labeling : Label the container "Hazardous Waste: Solid Lab Debris Contaminated with this compound".
-
Storage and Disposal : Store the sealed container in a designated waste accumulation area until it is collected by your EHS-approved waste handler.[8]
Liquid Waste from Peptide Synthesis
SPPS generates multiple liquid waste streams. Proper segregation at the point of generation is critical.
A. Fmoc Deprotection Solutions (Basic Waste)
-
Source : Generated by treating the resin with a base, typically piperidine in DMF, to remove the Fmoc protecting group.[10][11]
-
Procedure :
-
Collect all Fmoc deprotection effluent in a dedicated, properly vented, and sealed container labeled "Hazardous Waste: Non-Halogenated Basic Organic Waste (Piperidine/DMF)".
-
Do not mix this basic waste with acidic waste streams.[4]
-
B. Resin Cleavage and Trityl Deprotection Solutions (Acidic Waste)
-
Source : Generated at the final stage of synthesis, using a strong acid cocktail (commonly containing Trifluoroacetic Acid - TFA) to cleave the peptide from the resin and remove the Trityl (Trt) side-chain protecting group.[12][13]
-
Procedure :
-
Collect the cleavage cocktail and subsequent washes in a dedicated, pressure-rated, and vented glass container.
-
Label this container "Hazardous Waste: Halogenated Acidic Organic Waste (Trifluoroacetic Acid)".
-
Ensure this container is stored in secondary containment to mitigate potential leaks.[5][7]
-
C. General Solvent Waste (Washes)
-
Source : Solvents like DMF or DCM used for washing the resin between synthesis steps.[11]
-
Procedure :
-
Collect solvent washes in a container appropriate for their chemical nature.
-
Label as "Hazardous Waste: Halogenated Organic Solvents (e.g., DCM)" or "Hazardous Waste: Non-Halogenated Organic Solvents (e.g., DMF)" as appropriate.
-
This segregation aids in recycling and proper disposal.[6]
-
The following diagram illustrates the decision-making process for waste segregation during a typical SPPS workflow.
Caption: Waste segregation workflow for this compound in SPPS.
Spill Management
In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental release.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Don PPE : Ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[1][14]
-
Contain the Spill : For a solid powder spill, avoid creating dust.[9] Gently cover the spill with absorbent pads or sweep it up carefully.[9] For liquid spills, surround the area with absorbent material.
-
Collect Waste : Place all contaminated absorbent materials and swept-up powder into a sealed container for hazardous waste.[1][9]
-
Clean the Area : Decontaminate the spill surface with soap and water or an appropriate laboratory cleaner.[9]
-
Report : Report the incident to your laboratory supervisor and EHS department, following institutional protocols.
Conclusion
The responsible disposal of this compound is an integral part of the research process. By implementing a robust waste management plan based on the principles of hazard assessment, segregation, and proper containment, you safeguard yourself, your colleagues, and the environment. Adherence to these protocols demonstrates a commitment to safety and scientific excellence that extends far beyond the data generated in your experiments.
References
- 1. peptide.com [peptide.com]
- 2. severnbiotech.com [severnbiotech.com]
- 3. FMOC-GLN(TRT)-OH CAS 132327-80-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. canterbury.ac.nz [canterbury.ac.nz]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 7. danielshealth.com [danielshealth.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. rsc.org [rsc.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
A Senior Application Scientist's Guide to Handling Fmoc-L-Hgn(Trt)-OH
As researchers engaged in the precise work of drug development and peptide synthesis, our primary directive is to innovate without compromising safety. The handling of specialized reagents like Fmoc-L-Hgn(Trt)-OH, a key building block in solid-phase peptide synthesis (SPPS), demands a protocol grounded in rigorous safety standards and a deep understanding of the material's chemical nature. This guide provides the essential, immediate safety and logistical information required to handle this compound with the confidence that comes from being well-informed.
Hazard Identification and Risk Assessment: Know Your Reagent
This compound is a fine, lyophilized powder. While this form is ideal for synthesis, it presents a primary physical hazard: the potential for aerosolization and inhalation. The chemical hazards, as identified by the Globally Harmonized System (GHS), classify this compound as harmful and an irritant.
GHS Hazard Profile for this compound [1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The core of our safety protocol is built upon mitigating these specific risks. The trityl (Trt) protecting group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine) but is labile to acids, a factor critical for final cleavage and waste neutralization procedures.[2]
Engineering Controls: Your First Line of Defense
Personal protective equipment (PPE) is the final barrier between a researcher and a hazard; the first and most critical lines of defense are engineering controls designed to contain the material at its source.
-
Chemical Fume Hood: All manipulations of solid this compound must be performed in a certified chemical fume hood.[3] This is non-negotiable. The negative pressure and constant airflow prevent fine powders and dust from entering the laboratory environment, directly mitigating the respiratory irritation hazard (H335).
-
Powder Containment Balance Hood: For weighing, a dedicated powder containment hood or a marble balance table within a fume hood provides the most stable and safe environment. This minimizes air turbulence that can disrupt accurate measurement and spread the powdered compound.
-
Designated Work Area: All peptide synthesis activities should be confined to a designated area of the laboratory.[3] This prevents cross-contamination of other experiments and confines potential spills to a known, manageable zone.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of PPE must be directly correlated to the identified risks of irritation and potential sensitization.[4] The following table summarizes the required PPE for handling this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing Solid | Chemical safety goggles (forming a seal) | Nitrile gloves (consider double-gloving) | N95 or higher-rated dust respirator | Full-coverage lab coat |
| Transfer & Dissolution | Chemical safety goggles or face shield | Nitrile gloves | N/A (if performed in a fume hood) | Full-coverage lab coat |
| General Handling in SPPS | Chemical safety glasses with side shields | Nitrile gloves | N/A (if performed in a fume hood) | Full-coverage lab coat |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl gloves | P100 respirator | Chemical-resistant apron over lab coat |
Causality of PPE Choices:
-
Eye Protection: Safety goggles that form a seal are mandated when handling the powder to protect against fine, airborne particles causing serious eye irritation (H319). A face shield offers additional protection during tasks with a higher splash risk, like dissolution or spill cleanup.[4]
-
Hand Protection: Nitrile gloves provide adequate protection against incidental skin contact.[3] Given that the compound is a skin irritant (H315) and some related compounds are classified as skin sensitizers, it is crucial to change gloves immediately if contamination is suspected.
-
Respiratory Protection: An N95-rated respirator is the minimum requirement when weighing the solid compound, even within a fume hood, to prevent inhalation of fine particles that may cause respiratory irritation (H335).
-
Body Protection: A standard lab coat protects skin and personal clothing from contamination.[3]
Operational Plan: Step-by-Step Handling Protocol
This protocol details the critical step of weighing and dissolving the solid compound, as this is where the risk of exposure to the powder is highest.
Protocol: Weighing and Dissolving this compound
-
Preparation: Don all required PPE as specified in the table above (goggles, gloves, respirator, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.
-
Staging: Place a decontaminated analytical balance, weigh paper or boat, spatula, and a pre-labeled vessel for the final solution inside the fume hood.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the powder.
-
Weighing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of powder to the weigh boat on the balance. Work slowly and deliberately to minimize dust generation.
-
Transfer: Once the desired mass is weighed, carefully transfer the powder into the labeled vessel.
-
Dissolution: Add the appropriate solvent (e.g., Dimethylformamide - DMF) to the vessel. Swirl gently or stir with a magnetic stir bar to dissolve the compound. Keep the vessel capped or covered as much as possible during this process.
-
Cleanup: Securely close the stock container of this compound. Dispose of the contaminated weigh boat and any other disposable items in a designated solid hazardous waste container located within the fume hood.
-
Doffing PPE: Remove PPE in the correct order (gloves first, followed by lab coat, then eye and respiratory protection) to avoid self-contamination. Wash hands thoroughly with soap and water.
Disposal and Decontamination Plan
Proper disposal is paramount to ensure laboratory and environmental safety.
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Waste streams from the peptide synthesis process, which may contain solvents like DMF and deprotection reagents like piperidine, must be collected in a designated, labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Decontamination: Spills should be handled immediately. For small powder spills within the fume hood, gently cover with an absorbent material and then wet it with an appropriate solvent to prevent it from becoming airborne. For larger spills, evacuate the area and follow your institution's emergency spill response procedures. All non-disposable equipment should be thoroughly decontaminated after use.
Visual Workflow for Safe Handling
The following diagram outlines the critical steps and safety checkpoints for the entire lifecycle of handling this compound in the laboratory.
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
